ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-6-8-12-9(7(3)14)10(13-8)11(15)16-5-2/h4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPSJLSTXDBKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C(=O)OCC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
An In-Depth Technical Guide on the Physicochemical Properties of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
Authored by: Your Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the , a key intermediate and known process-related impurity in the synthesis of the antihypertensive drug Olmesartan Medoxomil.[1][2][] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its known physical and chemical characteristics, analytical methodologies for its detection and quantification, and its relevance in pharmaceutical manufacturing. While extensive experimental data for this specific molecule is not universally available in peer-reviewed literature, this guide synthesizes available data from reliable sources and provides context through analogous compounds and established analytical techniques.
Introduction and Pharmaceutical Relevance
This compound (CAS No. 144690-07-3) is a substituted imidazole derivative that plays a significant role in the quality control of Olmesartan Medoxomil, a widely used angiotensin II receptor blocker for the treatment of hypertension.[] As a process-related impurity, its presence, identification, and quantification are of paramount importance to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5] Understanding the physicochemical properties of this compound is crucial for developing robust analytical methods for impurity profiling, optimizing synthesis routes to minimize its formation, and for toxicological assessment.
Chemical Identity and Nomenclature
Proper identification of a chemical entity is the foundation of all further scientific investigation. This section details the various identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [][6] |
| CAS Number | 144690-07-3 | [][7] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [6][7] |
| Molecular Weight | 224.26 g/mol | [][6] |
| InChI | InChI=1S/C11H16N2O3/c1-4-6-8-12-9(7(3)14)10(13-8)11(15)16-5-2/h4-6H2,1-3H3,(H,12,13) | [6][7] |
| InChIKey | VZPSJLSTXDBKLC-UHFFFAOYSA-N | [6][7] |
| SMILES | CCCC1=NC(=C(N1)C(=O)OCC)C(=O)C | [6] |
| Synonyms | Ethyl 5-acetyl-2-propyl-1H-imidazole-4-carboxylate, 5-Acetyl-2-propyl-1H-imidazole-4-carboxylic acid ethyl ester, Olmesartan Impurity 38, Olmesartan intermediate impurity II | [] |
Physicochemical Properties
This section summarizes the known and predicted physicochemical properties of the title compound. It is important to distinguish between experimentally determined values and those derived from computational models.
Physical State and Appearance
-
Appearance: White solid.[] This macroscopic property is a fundamental starting point for material characterization.
Thermal Properties
-
Melting Point: 80-82 °C.[] This experimentally determined range is a key indicator of purity.
-
Boiling Point: 438.5 ± 30.0 °C at 760 mmHg (Predicted).[] Due to the high boiling point, experimental determination may be challenging and prone to decomposition.
Density
-
Density: 1.142 ± 0.06 g/cm³ (Predicted).[] This value is derived from computational models.
Solubility
-
Solubility: Slightly soluble in Chloroform and Methanol.[] For a more detailed understanding in a research setting, it would be beneficial to determine solubility quantitatively in a range of organic solvents and aqueous buffers at various pH values.
Lipophilicity and Acidity (Predicted and Contextual)
-
XLogP3: 1.8.[6] This computed value suggests a moderate level of lipophilicity. The logP of the active drug, Olmesartan, has been reported to be 0.73, indicating that this impurity is more lipophilic than the final active metabolite.[8]
-
pKa: While no experimental pKa value for this specific compound is available, the imidazole ring is known to be basic. The pKa of the active drug Olmesartan is reported as 4.3.[9] The acidity of the N-H proton on the imidazole ring is expected to be in the range of other substituted imidazoles.
Other Computed Properties
| Property | Value | Source |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 4 | [6] |
| Topological Polar Surface Area | 72.1 Ų | [6] |
Synthesis and Spectroscopic Characterization
Caption: A plausible synthetic pathway to obtain imidazole intermediates for Olmesartan.
Expected Spectroscopic Data
Although experimental spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the molecular structure.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the ethyl group (a quartet and a triplet), the propyl group (a triplet, a sextet, and a triplet), a singlet for the acetyl methyl group, and a broad singlet for the N-H proton of the imidazole ring.
-
¹³C NMR: The spectrum should display distinct signals for the carbonyl carbons of the acetyl and ester groups, carbons of the imidazole ring, and the aliphatic carbons of the ethyl and propyl chains.
-
IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the imidazole ring, C-H stretching of the aliphatic groups, and strong C=O stretching vibrations for the acetyl and ester functionalities.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight (224.26 g/mol ) would be expected. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the propyl and acetyl groups.
Analytical Methodologies for Impurity Profiling
As an impurity of Olmesartan Medoxomil, this compound is typically detected and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]
Experimental Protocol: RP-HPLC for Olmesartan Impurity Profiling
The following is a representative protocol based on published methods for the analysis of Olmesartan and its impurities.
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: A C18 or Phenyl stationary phase column (e.g., Waters X-Bridge Phenyl, 4.6 x 150 mm, 3.0 µm) is often employed for the separation of Olmesartan and its structurally related impurities.[4] The choice of a phenyl column can offer alternative selectivity for aromatic compounds.
-
Mobile Phase: A gradient elution is typically used to resolve a wide range of impurities with varying polarities.
-
Mobile Phase A: An aqueous buffer, such as 10mM phosphate buffer at pH 3.0, mixed with a small amount of organic modifier like acetonitrile (e.g., 95:5 v/v).[4] The acidic pH ensures the ionization state of the analytes is controlled for consistent retention.
-
Mobile Phase B: An organic solvent, typically acetonitrile, with the same buffer (e.g., 10:90 v/v).[4]
-
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a sufficient run time (e.g., 45-70 minutes) to ensure the separation of all related substances.[5]
-
Flow Rate: Typically around 0.9-1.0 mL/min.
-
Detection: UV detection at a wavelength where both the API and the impurities have significant absorbance, for instance, 237 nm.[4]
-
Quantification: The concentration of the impurity is determined by comparing its peak area to that of a reference standard of a known concentration.
Caption: A typical workflow for the analysis of impurities in Olmesartan Medoxomil.
Biological and Toxicological Significance
Conclusion
This compound is a well-characterized small molecule in terms of its basic physicochemical properties and its role as a process-related impurity in the synthesis of Olmesartan Medoxomil. This guide has consolidated the available information to provide a valuable resource for researchers and professionals in the pharmaceutical industry. The development of a certified reference standard for this impurity is crucial for the accurate quality control of Olmesartan Medoxomil. Further research to obtain detailed experimental spectroscopic data, a definitive crystal structure, and specific toxicological information would provide a more complete profile of this important compound.
References
-
Mali, A. D., et al. (2022). Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan by RP-HPLC. International Journal of Pharmaceutical Sciences and Drug Research, 14(1), 24-33. [Link]
-
Patel, D., et al. (n.d.). Analytical study and impurity profiling of fixed doses combination of amlodipine, hydrochlorothiazide and olmesartan by RP-HPLC and UPLC. Atmiya University. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, L., et al. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 3(4), 735-739. [Link]
-
U.S. Food and Drug Administration. (2001). Benicar Clinical Pharmacology Biopharmaceutics Review Part 1. Retrieved from [Link]
-
PubChem. (n.d.). Olmesartan. National Center for Biotechnology Information. Retrieved from [Link]
-
Hiriyanna, S. G., et al. (2007). Identification and characterization of impurity in olmesartan medoxomil bulk drug. Trade Science Inc. [Link]
-
SynThink Research Chemicals. (n.d.). Olmesartan Medoxomil EP Impurities. Retrieved from [Link]
-
Karrothu, S. B., et al. (2010). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. ARKIVOC, 2010(ii), 292-302. [Link]
-
Pharmaffiliates. (n.d.). 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Olmesartan (HMDB0014420). Retrieved from [Link]
-
Gadek, T. R., et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Molecules, 20(12), 22065-22080. [Link]
-
Reddy, G. S., et al. (2012). Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. Journal of Chemistry. [Link]
-
Rasayan Journal of Chemistry. (2013). SYNTHESIS OF OLMESARTAN ACID IMPURITY OF OLMESARTAN MEDOXOMIL, ANTI-HYPERTENSIVE DRUG. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Analytical study and impurity profiling of fixed doses combination of amlodipine, hydrochlorothiazide and olmesartan by RP-HPLC and UPLC [library.atmiya.net:8080]
- 6. This compound | C11H16N2O3 | CID 10513320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl … [cymitquimica.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
An In-depth Technical Guide to Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate (CAS: 144690-07-3): Synthesis, Characterization, and Application
This guide provides a comprehensive technical overview of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, detailed synthetic protocols, analytical characterization, and its critical role in the manufacturing of active pharmaceutical ingredients (APIs).
Introduction: The Significance of a Key Intermediate
This compound (Compound 1 ) is a substituted imidazole derivative primarily recognized for its role as a crucial intermediate or a process-related impurity in the synthesis of Olmesartan Medoxomil[1][2][]. Olmesartan is a potent angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension[1][2]. The purity and well-defined characterization of its synthetic precursors are paramount to ensuring the quality, safety, and efficacy of the final drug product. Understanding the synthesis and impurity profile of intermediates like Compound 1 is therefore a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies such as the International Conference on Harmonisation (ICH)[4].
This guide aims to provide the necessary technical details to synthesize, purify, and characterize this important molecule, enabling researchers to produce it with high fidelity and to understand its potential impact on the overall synthesis of Olmesartan.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 144690-07-3 | [] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [1][5] |
| Molecular Weight | 224.26 g/mol | [1][5] |
| IUPAC Name | This compound | [5] |
| Appearance | White to pale yellow solid | [1][2][] |
| Melting Point | 80-82 °C | [1][2][] |
| Boiling Point | 438.5 ± 30.0 °C at 760 mmHg (Predicted) | [1][2] |
| Density | 1.142 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][2] |
| Storage | Store at -20 °C for long-term stability | [1][2] |
| InChI Key | VZPSJLSTXDBKLC-UHFFFAOYSA-N | [1][2] |
Synthesis Methodology: A Field-Proven Approach
The synthesis of Compound 1 is most effectively achieved through the selective Grignard reaction on a readily available precursor, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. This method offers a direct route to introduce the acetyl group.
Reaction Principle
The core of this synthesis involves the nucleophilic addition of a Grignard reagent, methylmagnesium bromide (CH₃MgBr), to one of the two ester groups of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. The causality behind this choice lies in the Grignard reagent's high reactivity towards esters. While an excess of the Grignard reagent could potentially react with both esters, careful control of stoichiometry and reaction conditions allows for a more selective reaction. The initial addition forms a ketone, which is the desired acetyl group. The subsequent acidic workup protonates the imidazole ring and neutralizes any remaining Grignard reagent.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Detailed Step-by-Step Protocol
This protocol is a self-validating system based on established chemical principles for Grignard reactions on diesters to form ketoesters.
-
Preparation of Starting Material: To a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of methylmagnesium bromide (approx. 1.1-1.3 eq) in THF dropwise at a temperature maintained between 0-10 °C. The use of an inert atmosphere is crucial to prevent the Grignard reagent from reacting with atmospheric moisture and oxygen.
-
Reaction Execution: Stir the reaction mixture at 0-10 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl)[6]. This step is critical for neutralizing the reactive Grignard reagent and protonating the intermediate alkoxide.
-
Extraction: Extract the aqueous mixture with ethyl acetate. The organic phase, containing the desired product, should be separated.
-
Washing: Wash the combined organic layers with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product[6].
-
Purification: The crude material is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane), to afford this compound as a solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected results from standard spectroscopic and chromatographic techniques.
Analytical Workflow Diagram
Caption: Analytical workflow for the characterization of the target compound.
Expected Spectroscopic and Chromatographic Data
While a full experimental dataset is not publicly available, the expected analytical data can be reliably predicted based on the known structure and data from analogous compounds[6][7][8].
| Technique | Expected Observations |
| ¹H NMR | -NH Proton: A broad singlet in the downfield region (δ 10-12 ppm).Ethyl Ester Group: A quartet (δ ~4.3 ppm, -OCH₂CH₃) and a triplet (δ ~1.3 ppm, -OCH₂CH₃).Propyl Group: A triplet (δ ~2.7 ppm, -CH₂CH₂CH₃), a sextet (δ ~1.7 ppm, -CH₂CH₂CH₃), and a triplet (δ ~0.9 ppm, -CH₂CH₂CH₃).Acetyl Group: A sharp singlet (δ ~2.5 ppm, -COCH₃). |
| ¹³C NMR | Carbonyls: Two signals in the downfield region, one for the ester (δ ~160-165 ppm) and one for the acetyl ketone (δ ~190-195 ppm).Imidazole Ring Carbons: Signals typically in the δ 115-150 ppm range.Ethyl Ester Carbons: Signals at δ ~60 ppm (-OCH₂) and δ ~14 ppm (-CH₃).Propyl Group Carbons: Signals for the three distinct carbons of the propyl chain.Acetyl Carbon: Signal for the methyl carbon at δ ~25-30 ppm. |
| IR (Infrared) | N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹.C-H Stretches: Absorptions just below 3000 cm⁻¹ for aliphatic C-H.C=O Stretches: Two distinct, strong absorption bands: one for the ester carbonyl (~1720 cm⁻¹) and one for the ketone carbonyl (~1680 cm⁻¹).C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the imidazole ring. |
| Mass Spec (MS) | Molecular Ion Peak (M⁺): Expected at m/z = 224.26. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₆N₂O₃. |
| HPLC | Using a reverse-phase C18 column, the compound should elute as a single major peak, with purity typically expected to be ≥95% after chromatographic purification. |
Applications in Drug Development
The primary application of this compound is as a reference standard for an identified process-related impurity in the synthesis of Olmesartan Medoxomil[1][2]. Its presence must be monitored and controlled to meet stringent pharmaceutical quality standards. As such, having a well-characterized sample of this compound is essential for:
-
Analytical Method Development: Developing and validating HPLC methods capable of detecting and quantifying this impurity in batches of the API.
-
Process Optimization: Understanding the reaction conditions that may lead to the formation of this impurity, thereby allowing for the optimization of the synthesis to minimize its generation.
-
Regulatory Submissions: Providing regulatory agencies with a complete impurity profile of the drug substance.
Safety and Handling
Based on available safety data, this compound is classified with the following hazards:
-
Acute oral toxicity (Category 4)
-
Skin irritation (Category 2)
-
Respiratory tract irritation (Category 3)
Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.
References
-
ICH. (n.d.). ICH Guidelines. Retrieved from [Link]
-
Reddy, G. V., et al. (n.d.). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. Semantic Scholar. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester. Retrieved from [Link]
Sources
- 1. Olmesartan | Scilit [scilit.com]
- 2. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H16N2O3 | CID 10513320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
A Technical Guide to the Structural Elucidation of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
Preamble: The Imperative of Unambiguous Structural Verification
In the landscape of pharmaceutical development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The subject of this guide, ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate (a key intermediate in the synthesis of the antihypertensive drug Olmesartan), serves as a quintessential example of a multifunctional heterocyclic system where rigorous structural analysis is not merely procedural but paramount.[][2] This document provides an in-depth, technically-grounded walkthrough of the analytical workflow required to elucidate and confirm its structure, moving beyond a simple recitation of methods to explore the strategic rationale behind the application of each technique.
Our approach is designed to be a self-validating system, where orthogonal analytical techniques—Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy—are synergistically employed. Each method provides a unique piece of the structural puzzle, and their collective agreement constitutes a robust and trustworthy confirmation of the molecular architecture.
Chapter 1: Foundational Analysis and Molecular Formula Determination
Before embarking on detailed spectroscopic analysis, the foundational step is the determination of the molecular formula. This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: The sample is introduced into an Electrospray Ionization (ESI) source, which generates gas-phase ions. ESI is chosen for its soft ionization properties, which typically leave the parent molecule intact.
-
Mass Analysis: The ions are guided into a Time-of-Flight (TOF) mass analyzer. The TOF analyzer measures the mass-to-charge ratio (m/z) with high precision by separating ions based on their flight time over a known distance.
-
Data Analysis: The exact mass of the protonated molecule [M+H]⁺ is determined.
Expected Results: The molecular formula for this compound is C₁₁H₁₆N₂O₃.[3][4] The expected monoisotopic mass is 224.1161 g/mol . HRMS analysis is expected to yield an [M+H]⁺ ion with an m/z value extremely close to 225.1239.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Monoisotopic Mass | 224.1161 u |
| [M+H]⁺ (Observed) | ~225.1239 u |
This initial result provides a highly constrained set of possible molecular formulas, which is the first crucial step in the elucidation process.
Chapter 2: Probing Functional Groups with Infrared (IR) Spectroscopy
With the molecular formula established, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) Spectroscopy is the ideal tool for this purpose, as it probes the vibrational modes of chemical bonds.
Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: An infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to the detector.
-
Spectrum Generation: An interferogram is generated and subjected to a Fourier transform to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).
Interpretation of the IR Spectrum: The IR spectrum provides a "fingerprint" of the molecule's functional groups. For our target molecule, we anticipate several key absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| ~3300-3100 (broad) | N-H Stretch | Indicates the presence of the imidazole N-H group. The broadness is due to hydrogen bonding.[5] |
| ~2960-2850 | C-H Stretch (sp³) | Corresponds to the alkyl C-H bonds in the propyl and ethyl groups. |
| ~1720 | C=O Stretch (Ester) | A strong, sharp peak characteristic of the ester carbonyl group. |
| ~1680 | C=O Stretch (Ketone) | A strong, sharp peak for the acetyl ketone carbonyl. This is at a slightly lower frequency than the ester due to conjugation with the imidazole ring. |
| ~1600-1450 | C=C and C=N Stretch | Vibrations associated with the imidazole ring system. |
| ~1250 | C-O Stretch (Ester) | Asymmetric C-O-C stretching of the ester group. |
The presence of these distinct peaks for N-H, two different C=O groups, and alkyl C-H bonds provides strong, direct evidence for the key functional groups and aligns perfectly with the proposed structure.
Chapter 3: Mapping the Carbon-Hydrogen Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will employ both ¹H (proton) and ¹³C (carbon-13) NMR, along with 2D correlation techniques, to assemble the complete structural picture.
¹H NMR Spectroscopy: Unveiling the Proton Environment
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a radiofrequency pulse is applied. The resulting signal (Free Induction Decay - FID) is detected.
-
Data Processing: The FID is Fourier transformed to generate the ¹H NMR spectrum.
Predicted ¹H NMR Spectrum and Interpretation (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 (broad) | s | 1H | Imidazole N-H | The broad, downfield signal is characteristic of an acidic imidazole proton. |
| 4.35 | q | 2H | -O-CH₂ -CH₃ | The quartet indicates coupling to the three protons of the adjacent methyl group. The downfield shift is due to the adjacent oxygen atom. |
| 2.70 | t | 2H | Imidazole-CH₂ -CH₂-CH₃ | The triplet shows coupling to the two protons of the adjacent methylene group. The chemical shift reflects its position on the imidazole ring. |
| 2.55 | s | 3H | -C(O)-CH₃ | A singlet, as there are no adjacent protons. Its position is typical for an acetyl methyl group. |
| 1.75 | sextet | 2H | Imidazole-CH₂-CH₂ -CH₃ | The sextet arises from coupling to the two adjacent methylene groups (2+3=5 protons, n+1=6). |
| 1.40 | t | 3H | -O-CH₂-CH₃ | A triplet due to coupling with the adjacent methylene group. |
| 0.95 | t | 3H | Imidazole-CH₂-CH₂-CH₃ | A triplet from coupling to the adjacent methylene group, located in the typical upfield alkyl region. |
The combination of chemical shifts, splitting patterns (multiplicity), and integration values allows for the unambiguous assignment of every proton in the molecule, confirming the presence and connectivity of the ethyl ester and propyl side chains.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon framework.
Experimental Protocol: ¹³C NMR The protocol is similar to ¹H NMR, but with different acquisition parameters optimized for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets.
Predicted ¹³C NMR Spectrum and Interpretation (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192.0 | C =O (Acetyl) | Ketone carbonyl carbons are typically found in this downfield region. |
| ~163.0 | C =O (Ester) | Ester carbonyl carbons are characteristically upfield from ketone carbonyls. |
| ~148.0 | Imidazole C2 | The carbon atom situated between the two nitrogen atoms is significantly deshielded. |
| ~140.0 | Imidazole C4 | The carbon atom bearing the acetyl group. |
| ~125.0 | Imidazole C5 | The carbon atom bearing the carboxylate group. |
| ~61.0 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester, shifted downfield by the oxygen. |
| ~30.0 | -C(O)-CH₃ | The methyl carbon of the acetyl group. |
| ~28.0 | Imidazole-CH₂ -CH₂-CH₃ | The methylene carbon of the propyl group attached to the ring. |
| ~22.0 | Imidazole-CH₂-CH₂ -CH₃ | The central methylene carbon of the propyl group. |
| ~14.0 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester. |
| ~13.5 | Imidazole-CH₂-CH₂-CH₃ | The terminal methyl carbon of the propyl group. |
The observation of 11 distinct carbon signals, with chemical shifts corresponding to the expected functional groups (two carbonyls, three imidazole carbons, and six alkyl carbons), provides definitive confirmation of the carbon skeleton.
Chapter 4: The Final Confirmation - Mass Spectrometry Fragmentation Analysis
While HRMS gives the molecular formula, analyzing the fragmentation pattern in a tandem mass spectrometer (MS/MS) can confirm the connectivity of the different parts of the molecule.
Experimental Protocol: Tandem MS (MS/MS)
-
Ionization and Selection: The sample is ionized (e.g., via ESI), and the [M+H]⁺ ion (m/z 225) is selected in the first mass analyzer.
-
Fragmentation: The selected ions are passed into a collision cell, where they collide with an inert gas (e.g., argon or nitrogen). This collision-induced dissociation (CID) causes the ions to fragment.
-
Analysis of Fragments: The resulting fragment ions are analyzed in a second mass analyzer, generating the MS/MS spectrum.
Predicted Fragmentation Pathway: The fragmentation of the [M+H]⁺ ion is expected to proceed via the cleavage of the ester and alkyl side chains.
Figure 1: Predicted MS/MS Fragmentation Pathway
Key Expected Fragments:
-
m/z 197: Loss of ethene (28 u) from the ethyl ester group via a McLafferty-type rearrangement.
-
m/z 180: Loss of the ethoxy radical (45 u) from the ester.
-
m/z 182: This could arise from two possible pathways: loss of the propyl radical (43 u) or loss of the acetyl radical (43 u). High-resolution MS/MS would be needed to distinguish these.
Observing these specific fragment ions validates the presence and location of the ethyl ester, acetyl, and propyl groups attached to the imidazole core.
Conclusion: A Coherent Structural Narrative
References
-
ResearchGate. IR spectrum of imidazole derivatives. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
Sources
ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate molecular weight and formula
An In-Depth Technical Guide to Ethyl 4-Acetyl-2-Propyl-1H-Imidazole-5-Carboxylate (CAS: 144690-07-3): Properties, Synthesis, and Application in Drug Development
Executive Summary
This compound is a heterocyclic organic compound of significant interest within the pharmaceutical industry. Its primary relevance stems from its role as a critical intermediate and a process-related impurity in the synthesis of Olmesartan Medoxomil, a potent and widely prescribed angiotensin II receptor antagonist for the management of hypertension.[1][][3] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, outlining a robust synthesis protocol, and discussing its critical application in drug development. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this key pharmaceutical building block.
Compound Identification and Physicochemical Properties
Accurate characterization of a pharmaceutical intermediate is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The key identifiers and properties of this compound are summarized below.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound[4] |
| CAS Number | 144690-07-3[5][6] |
| Molecular Formula | C₁₁H₁₆N₂O₃[1][4] |
| Molecular Weight | 224.26 g/mol [][4][5][7] |
| Synonyms | 5-Acetyl-2-propyl-1H-imidazole-4-carboxylic acid ethyl ester, Olmesartan impurity 38, Olmesartan intermediate impurity II[][8] |
Physicochemical Data
| Property | Value | Source |
| Appearance | White solid | [] |
| Melting Point | 80-82 °C | [][8] |
| Boiling Point | 438.5 ± 30.0 °C at 760 mmHg (Predicted) | [][8] |
| Density | 1.142 ± 0.06 g/cm³ (Predicted) | [][8] |
| Solubility | Slightly soluble in Chloroform and Methanol | [] |
| Storage | Recommended storage at 2-8°C or -20°C for long-term stability | [][5] |
The Role in Pharmaceutical Synthesis: The Olmesartan Connection
The primary significance of this compound is its role in the manufacturing pathway of Olmesartan Medoxomil. Olmesartan is an antihypertensive drug that functions by blocking the AT1 receptor, preventing the vasoconstrictor effects of angiotensin II and thereby lowering blood pressure.
This imidazole derivative serves two main functions in this context:
-
Key Intermediate: It is a precursor to another crucial intermediate, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, which is a core component for building the final Olmesartan molecule.[9]
-
Process Impurity: Due to its structural similarity to other intermediates in the synthesis pathway, it can also be present as a process-related impurity.[1][][8] Its detection and quantification are critical for the quality control of the final drug product.
The following diagram illustrates the position of this compound within the broader synthetic landscape of Olmesartan.
Caption: Role of the target compound in the Olmesartan synthesis pathway.
Synthesis and Purification Protocol
The following protocol describes a robust, two-step laboratory-scale synthesis of this compound from its nitrile precursor. This method is adapted from established procedures for imidazole chemistry.
Synthesis Workflow Diagram
Caption: Two-step synthesis and purification workflow.
Step-by-Step Experimental Procedure
Step 1: Acid-Catalyzed Hydrolysis of Nitrile
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetyl-2-propylimidazole-5-carbonitrile (10.0 g, 56.4 mmol).
-
Reaction: Add 6N hydrochloric acid (150 mL). The use of a strong acid is essential to protonate the nitrile nitrogen, rendering the carbon susceptible to nucleophilic attack by water, thereby driving the hydrolysis.
-
Heating: Heat the mixture to reflux and maintain for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: After cooling to room temperature, evaporate the solvent under reduced pressure. To ensure complete removal of water, co-distill the residue with toluene and then with anhydrous ethanol. This yields the crude carboxylic acid hydrochloride salt.
Step 2: Fischer Esterification
-
Setup: Dissolve the crude solid from the previous step in anhydrous ethanol (150 mL). Causality Note: The use of anhydrous ethanol is critical to push the equilibrium of the Fischer esterification towards the product side, minimizing competitive hydrolysis.
-
Catalysis: Bubble dry hydrogen chloride (HCl) gas through the solution at room temperature for approximately 20 minutes. The HCl acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid to activate it for nucleophilic attack by ethanol.
-
Reaction: Seal the flask and allow it to stand at room temperature for 16 hours.
-
Work-up: Concentrate the solution in vacuo. Dissolve the residue in ethyl acetate and carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution, followed by solid sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Crystallization: The resulting crude solid can be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product as a white solid.
-
Validation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
This compound is more than a mere laboratory chemical; it is a pivotal component in the production of a life-saving medication. Its synthesis requires careful control of reaction conditions to ensure high purity, a non-negotiable standard in pharmaceutical manufacturing. A thorough understanding of its properties, synthesis, and its role as both an intermediate and a potential impurity provides drug development professionals with the knowledge required to optimize the synthesis of Olmesartan and ensure the quality and safety of the final API.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2015). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Retrieved from [Link]
-
ChemBK. (n.d.). 1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 5-acetyl-2-propyl-1H-imidazole-4-carboxylate: A Pharma Intermediate Supplier's Perspective. Retrieved from [Link]
Sources
- 1. 1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl … [cymitquimica.com]
- 3. jocpr.com [jocpr.com]
- 4. This compound | C11H16N2O3 | CID 10513320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound - SRIRAMCHEM [sriramchem.com]
- 8. chembk.com [chembk.com]
- 9. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]
Solubility Profile of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate: A Framework for Prediction, Measurement, and Application
An In-depth Technical Guide for Drug Development Professionals
Abstract
Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate is a key intermediate in the synthesis of Olmesartan Medoxomil, an angiotensin II receptor blocker used to treat hypertension.[][2] The solubility of this intermediate in organic solvents is a critical parameter that dictates its purification, reaction kinetics, and the overall efficiency of the manufacturing process. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We delve into the theoretical underpinnings of solubility, focusing on Hansen Solubility Parameters (HSP) as a predictive tool. This guide details the gold-standard equilibrium shake-flask method as a robust protocol for obtaining accurate thermodynamic solubility data. By integrating theoretical predictions with rigorous experimental methodology, this document serves as a practical guide for optimizing solvent selection and process development in a pharmaceutical setting.
Part 1: Physicochemical Profile and Structural Analysis
A thorough understanding of a compound's physicochemical properties is the foundation for predicting its behavior in various solvents. This compound (EAPIC) is a moderately complex organic molecule whose structure offers key insights into its potential solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [3] |
| Molecular Weight | 224.26 g/mol | [3] |
| Melting Point | 80-82 °C | [] |
| Appearance | White solid | [] |
| Calculated LogP | 1.8 | [3] |
| Known Solubility | Slightly soluble in Chloroform and Methanol | [] |
Structural Features Influencing Solubility:
The solubility of EAPIC is governed by the interplay of its various functional groups:
-
Imidazole Core: The imidazole ring contains two nitrogen atoms. One is a pyridine-like nitrogen that can act as a hydrogen bond acceptor, while the other is a pyrrole-like nitrogen that can act as a hydrogen bond donor. This duality allows for interactions with a wide range of solvents. Imidazole itself is very soluble in polar solvents like water and ethanol.[4][5]
-
Ethyl Ester Group (-COOEt): This group adds polarity and can act as a hydrogen bond acceptor at its oxygen atoms.
-
Acetyl Group (-COCH₃): The carbonyl in the acetyl group is a strong hydrogen bond acceptor, contributing to interactions with protic and polar aprotic solvents.
-
Propyl Chain (-CH₂CH₂CH₃): This alkyl chain is nonpolar and contributes to van der Waals forces. Its presence will enhance solubility in less polar solvents.
The molecule's overall character is a balance between the polar, hydrogen-bonding capable imidazole, ester, and acetyl groups, and the nonpolar propyl chain. This suggests that EAPIC will exhibit favorable solubility in solvents of intermediate polarity and those with hydrogen-bonding capabilities.
Part 2: A Theoretical Framework for Solubility Prediction
While empirical testing is essential, a theoretical approach can significantly narrow the choice of solvents, saving time and resources. The principle of "like dissolves like" provides a qualitative guideline: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[6][7] For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.[8]
HSP theory posits that the total cohesive energy of a substance can be divided into three components:
These three parameters (δd, δp, δh) can be viewed as coordinates for a point in a three-dimensional "Hansen space".[11] The fundamental principle is that substances with similar HSP coordinates (i.e., a small distance between them in Hansen space) are likely to be miscible.[9]
Caption: Conceptual model of Hansen Space for predicting solubility.
The distance (Ra) between two substances in Hansen space is calculated using the following equation:
Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²] [10]
A smaller Ra value indicates a higher likelihood of solubility. By obtaining the HSP values for EAPIC (either through experimental determination or computational modeling[12]) and comparing them to the known HSP values of various organic solvents, a ranked list of potential solvents can be generated prior to any lab work.
Part 3: Experimental Determination of Thermodynamic Solubility
To obtain definitive, high-quality solubility data, the equilibrium shake-flask method is the most reliable and widely used "gold standard" in the pharmaceutical industry.[13] This method measures the thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.
Protocol: Equilibrium Shake-Flask Solubility Determination
This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and measured accurately.
1. Materials and Reagents:
-
This compound (EAPIC), >99% purity
-
Selected organic solvents (HPLC grade or equivalent), e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane.
-
Reference standard of EAPIC for analytical quantification.
2. Apparatus:
-
Analytical balance
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker with temperature control
-
Centrifuge capable of holding the vials
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
3. Step-by-Step Procedure:
-
Step 1: Preparation: Add an excess amount of solid EAPIC to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment.[14] A starting point of ~20 mg of EAPIC per 1 mL of solvent is typically sufficient. Record the exact mass added.
-
Causality: Adding an excess of the solid is non-negotiable. It is the only way to ensure the solution becomes saturated and that the measured concentration represents the true thermodynamic solubility limit, rather than just the concentration of a completely dissolved sample.[13]
-
-
Step 2: Solvent Addition: Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.
-
Step 3: Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 RPM). Allow the slurries to shake for a minimum of 24 hours.
-
Self-Validation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.[14] For most compounds, 24-72 hours is sufficient to reach equilibrium.[14]
-
-
Step 4: Phase Separation: After equilibration, let the vials stand undisturbed at the experimental temperature for at least 2 hours to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Causality: This step is critical to separate the saturated liquid phase from the solid residue without altering the equilibrium (e.g., by temperature changes).[15]
-
-
Step 5: Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This removes any fine, suspended particles.
-
Causality: Filtration ensures that no solid particles are transferred during dilution, which would otherwise lead to an overestimation of solubility.[16]
-
-
Step 6: Dilution & Analysis: Accurately dilute the filtered saturate with a suitable solvent (often the same solvent or mobile phase) to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectroscopy method against a calibration curve prepared from the EAPIC reference standard.
-
Step 7: Calculation: Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = (Concentration from analysis, mg/mL) x (Dilution Factor)
Caption: Experimental workflow for the Shake-Flask Solubility method.
Part 4: Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis. This allows for direct correlation between solvent properties and the measured solubility of EAPIC.
Table 2: Solubility Data for EAPIC in Various Organic Solvents at 25 °C
| Solvent | Solvent Type | Polarity Index¹ | Measured Solubility (mg/mL) |
| Heptane | Nonpolar Aliphatic | 0.1 | [Experimental Value] |
| Toluene | Nonpolar Aromatic | 2.4 | [Experimental Value] |
| Dichloromethane | Polar Aprotic | 3.1 | [Experimental Value] |
| Ethyl Acetate | Polar Aprotic | 4.4 | [Experimental Value] |
| Acetone | Polar Aprotic | 5.1 | [Experimental Value] |
| Isopropanol | Polar Protic | 3.9 | [Experimental Value] |
| Ethanol | Polar Protic | 4.3 | [Experimental Value] |
| Methanol | Polar Protic | 5.1 | [Experimental Value] |
| ¹ Snyder polarity index values are for relative comparison. |
Interpretation of Results:
-
Reaction Chemistry: Selecting a solvent that dissolves both reactants to ensure a homogeneous reaction.
-
Crystallization/Purification: Identifying a solvent system with temperature-dependent solubility, where EAPIC is highly soluble at high temperatures and poorly soluble at low temperatures, to achieve high-purity crystals with good yield.
-
Formulation: While EAPIC is an intermediate, understanding its solubility is a model for understanding the properties of the final Active Pharmaceutical Ingredient (API).
References
-
Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
ResearchGate. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazole. PubChem Compound Database. [Link]
-
SlideShare. (2015). solubility experimental methods.pptx. [Link]
-
Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. [Link]
-
ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]
-
Wikipedia. (n.d.). 2-Methylimidazole. [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
Solubility of Things. (n.d.). Imidazole. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]
-
ChemBK. (2024). 1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl ester. [Link]
-
ResearchGate. (2021). Impact of Solvent Polarity on the molecular properties of Dimetridazole. [Link]
-
YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility?[Link]
-
National Center for Biotechnology Information. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
-
Pharmaffiliates. (n.d.). 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester. [Link]
-
RSC Publishing. (2024). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. [Link]
Sources
- 2. jocpr.com [jocpr.com]
- 3. This compound | C11H16N2O3 | CID 10513320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 11. Solubility parameters (HSP) [adscientis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. quora.com [quora.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. bioassaysys.com [bioassaysys.com]
An In-depth Technical Guide to Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate: Discovery, Synthesis, and Historical Context in Pharmaceutical Development
This guide provides a comprehensive technical overview of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, a key chemical entity whose history is intrinsically linked to the development of modern antihypertensive therapeutics. Primarily recognized as a crucial intermediate and sometimes an impurity in the synthesis of Olmesartan Medoxomil, its story offers valuable insights into process chemistry, drug development, and the evolution of angiotensin II receptor blockers (ARBs).
Introduction: The Emergence of a Key Intermediate
The significance of this compound arises from its role in the synthesis of Olmesartan Medoxomil, a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor.[1] The development of nonpeptide ARBs like Olmesartan marked a significant advancement in the management of hypertension.[1][2] The core structure of these drugs, often an imidazole ring, is meticulously functionalized to mimic the binding of angiotensin II to its receptor, thereby blocking its hypertensive effects.[2][3][4]
This compound serves as a precursor to the more advanced intermediate, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, a cornerstone in the construction of the final Olmesartan molecule.[5] Its discovery and the refinement of its synthesis are therefore direct consequences of the extensive research and process development aimed at producing Olmesartan Medoxomil in a commercially viable and highly pure form.
Logical Flow of Olmesartan Synthesis Intermediates
The following diagram illustrates the pivotal position of this compound within the broader synthetic pathway of Olmesartan.
Caption: Synthetic relationship of the target compound to Olmesartan.
Historical Development and Synthetic Evolution
The history of this compound is not one of a standalone discovery but rather a part of the broader narrative of ARB development that began in the early 1980s.[2] Initial research focused on imidazole-5-acetic acid derivatives as non-peptide Angiotensin II receptor antagonists.[2] This foundational work led to the development of Losartan, the first of its class, and subsequently, a cascade of next-generation ARBs with improved efficacy and safety profiles, including Olmesartan Medoxomil.[2]
The synthesis of the imidazole core of Olmesartan has been a subject of extensive research to enhance yield, purity, and cost-effectiveness. Various synthetic routes have been reported in scientific literature and patents, with many identifying this compound as a potential intermediate or a process-related impurity.
Key Synthetic Pathways
The formation of this compound is often a deliberate step or a byproduct in the synthesis of its hydroxyalkyl counterpart. Below are detailed protocols for key transformations involving this compound.
Protocol 1: Synthesis from 4-Acetyl-2-propylimidazole-5-carbonitrile
This method highlights the conversion of a nitrile precursor to the target ethyl ester.
Experimental Protocol:
-
Hydrolysis: A solution of 4-acetyl-2-propylimidazole-5-carbonitrile (10.0 g, 23.2 mmol) in 6 N HCl (60 mL) is refluxed for 8 hours.
-
Solvent Removal: The solvent is evaporated in vacuo. Traces of water are removed by codistillation with toluene and then ethanol.
-
Esterification: The residual solid is dissolved in ethanol (60 mL).
-
HCl Gas Purge: Dry HCl gas is bubbled through the solution at room temperature for 20 minutes.
-
Reaction Completion: The solution is allowed to stand at room temperature for 16 hours.
-
Work-up: The solution is concentrated in vacuo. The residue is dissolved in ethyl acetate and aqueous NaHCO₃ and neutralized with powdered NaHCO₃ to yield ethyl 4-acetyl-2-propylimidazole-5-carboxylate.
Protocol 2: Conversion to Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate
This protocol details the subsequent reaction of the target compound to form a more advanced intermediate for Olmesartan.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (460 mg, 2.05 mmol) in THF (5 mL), a solution of 2 M EtMgCl in THF (2.25 mL, 4.5 mmol) is added at -45 to -40 °C under a nitrogen atmosphere.
-
Reaction Progression: The mixture is stirred at -40°C for 2.5 hours.
-
Quenching: Ethyl acetate and saturated aqueous NH₄Cl are added, and the mixture is stirred for 30 minutes.
-
Extraction and Isolation: The organic phase is separated, dried over Na₂SO₄, and concentrated in vacuo to yield ethyl 4-(1-hydroxy-1-methylpropyl)-2-propylimidazole-5-carboxylate.
Visualizing the Core Transformation
The following diagram illustrates the key synthetic transformation from the acetyl to the hydroxyalkyl group, a critical step in the path to Olmesartan.
Caption: Grignard reaction for the synthesis of the key Olmesartan intermediate.
Physicochemical Properties and Characterization
The accurate identification and characterization of this compound are crucial for quality control in the manufacturing of Olmesartan Medoxomil.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [][7][8] |
| Molecular Weight | 224.26 g/mol | [][7] |
| Appearance | White solid | [] |
| Melting Point | 80-82 °C | [] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [] |
| CAS Number | 144690-07-3 | [][7][9] |
Spectroscopic Data:
Role as a Process-Related Impurity
In pharmaceutical manufacturing, understanding and controlling impurities is of paramount importance. This compound is often monitored as a process-related impurity in the synthesis of Olmesartan Medoxomil.[8][10][11] Its presence can indicate incomplete reaction or side reactions during the synthesis of the ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate intermediate.
The control of this and other impurities is a critical aspect of process validation and is mandated by regulatory agencies worldwide. The development of analytical methods to detect and quantify this impurity at very low levels is a key focus of quality control laboratories in the pharmaceutical industry.
Conclusion and Future Perspectives
The discovery and history of this compound are a testament to the intricate and highly optimized nature of modern pharmaceutical synthesis. While not the final active ingredient, its role as a key intermediate and a monitored impurity highlights the importance of a deep understanding of reaction pathways and process control. As the demand for generic Olmesartan Medoxomil continues, research into more efficient and greener synthetic routes for its intermediates, including the subject of this guide, will undoubtedly persist. The ongoing efforts to refine these processes will continue to contribute to the availability of safe, effective, and affordable antihypertensive medications.
References
-
An efficient synthesis of a rationally designed 1,5 disubstituted imidazole AT(1) angiotensin II receptor antagonist: reorientation of imidazole pharmacophore groups in losartan reserves high receptor affinity and confirms docking studies. J Comput Aided Mol Des. 2010 Sep;24(9):749-58. [Link]
-
Design and Synthesis of Nonpeptide Angiotensin II Receptor Antagonists Featuring Acyclic Imidazole-Mimicking Structural Units. J Med Chem. 1996 Jan 26;39(3):636-46. [Link]
-
Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Molecules. 2015 Dec 1;20(12):19762-84. [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. 2015, 7(10):88-91. [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. ResearchGate. [Link]
-
Discovery and development of angiotensin receptor blockers. Wikipedia. [Link]
-
Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. PubMed. [Link]
-
Improved Process For The Preparation Olmesartan Medoxomil And Intermediates Thereof. IP.com. [Link]
-
Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate. Organic Process Research & Development. 2022, 26, 3, 625–631. [Link]
-
Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds. Semantic Scholar. [Link]
-
process for the preparation of olmesartan medoxomil. Justia Patents. [Link]
-
Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry. 2012, 5(1), 1-10. [Link]
- Preparation of olmesartan medoxomil.
- Synthesis method of olmesartan intermediate.
-
A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. National Institutes of Health. [Link]
-
Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres. Journal of Medicinal Chemistry. 1996, 39 (26), pp 5228–5235. [Link]
-
This compound. PubChem. [Link]
- New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.
-
1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl ester. ChemBK. [Link]
-
4-Acetyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester. Pharmaffiliates. [Link]
Sources
- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
- 3. An efficient synthesis of a rationally designed 1,5 disubstituted imidazole AT(1) angiotensin II receptor antagonist: reorientation of imidazole pharmacophore groups in losartan reserves high receptor affinity and confirms docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of nonpeptide angiotensin II receptor antagonists featuring acyclic imidazole-mimicking structural units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]
- 7. This compound | C11H16N2O3 | CID 10513320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl … [cymitquimica.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chembk.com [chembk.com]
- 11. 5-Acetyl-2-propyl-1H-Imidazole-4-carboxylic Acid Ethyl Ester [lgcstandards.com]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Proactive Stability Analysis in Pharmaceutical Development
In the landscape of pharmaceutical development, understanding the intrinsic stability of a molecule is not merely a regulatory checkpoint but a fundamental cornerstone of robust drug design. The stability profile of an active pharmaceutical ingredient (API) or a critical intermediate dictates its formulation strategy, storage conditions, and ultimately, its safety and efficacy. This guide focuses on a specific molecule, ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, a known intermediate and potential impurity in the synthesis of the angiotensin II receptor blocker, Olmesartan Medoxomil.[][2] While specific degradation studies on this compound are not extensively published, this document, authored from the perspective of a Senior Application Scientist, will provide a predictive and methodological framework for assessing its thermal stability and degradation pathways. By leveraging established chemical principles of its constituent functional groups—the imidazole ring, the ethyl ester, and the acetyl group—we can construct a scientifically rigorous approach to its analysis.
Molecular Overview and Structural Considerations
This compound (C11H16N2O3, Molar Mass: 224.26 g/mol ) is a substituted imidazole.[3] Its structure presents several key functional groups that are susceptible to degradation under thermal stress:
-
Imidazole Ring: While generally aromatic and relatively stable, the imidazole moiety can be susceptible to oxidation and photo-degradation.[4][5] The specific substituents on the ring will influence its reactivity.
-
Ethyl Ester Group: Esters are known to be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions and accelerated by heat.[6] Thermal decomposition of esters at higher temperatures can also lead to the formation of carboxylic acids and alkenes.[7]
-
Acetyl Group: The ketone in the acetyl group can potentially be a site for oxidative cleavage or other thermal reactions.
The interplay of these functional groups under thermal stress will define the degradation profile of the molecule. A comprehensive analysis must, therefore, consider the lability of each of these sites.
Predictive Degradation Pathways
Based on the functional groups present, we can hypothesize several primary degradation pathways under thermal stress, particularly in the presence of moisture (hydrolysis) or oxygen (oxidation).
Hydrolytic Degradation
The most probable degradation pathway under thermal and humid conditions is the hydrolysis of the ethyl ester to form the corresponding carboxylic acid (4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid) and ethanol. This reaction is typically accelerated by heat.
Oxidative Degradation
The imidazole ring is a potential site for oxidation, which can be initiated by heat, light, and the presence of oxygen or oxidizing agents.[4][5] This could lead to the formation of N-oxides or ring-opened products. The propyl and acetyl substituents could also be sites of oxidation.
Thermal Decomposition
At elevated temperatures, esters can undergo pyrolysis, which may involve a six-centered decomposition to yield the corresponding carboxylic acid and ethylene.[7] Further decarboxylation of the resulting carboxylic acid at even higher temperatures is also a possibility.[7]
A proposed initial degradation pathway is illustrated below:
Caption: Proposed initial degradation pathways for this compound.
Experimental Design for a Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[4][8] The study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[4][9]
Stress Conditions
The following conditions are recommended for the forced degradation study of this compound:
| Stress Condition | Rationale | Proposed Experimental Parameters |
| Acid Hydrolysis | To assess susceptibility to acid-catalyzed ester hydrolysis. | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | To assess susceptibility to base-catalyzed ester hydrolysis (saponification).[6] | 0.1 M NaOH at room temperature for 8 hours |
| Oxidative Stress | To evaluate the impact of oxidation on the imidazole ring and other substituents.[4][5] | 3% H2O2 at room temperature for 24 hours |
| Thermal Stress (Solid State) | To determine the intrinsic thermal stability of the solid drug substance. | 80°C for 48 hours |
| Thermal Stress (Solution) | To assess thermal degradation in a solution, which can accelerate hydrolytic and other reactions. | Solution in a suitable solvent (e.g., 50:50 acetonitrile:water) at 60°C for 48 hours |
| Photostability | To evaluate the impact of light on the molecule, as imidazole-containing compounds can be photosensitive.[4][5] | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines) |
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach. For structural elucidation of the degradation products, mass spectrometry (MS) detection (LC-MS) is indispensable.
Proposed HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-gradient from 95% A to 5% A over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (determined by UV scan) and/or Mass Spectrometry (ESI+)
Experimental Workflow
The following diagram outlines the workflow for the forced degradation study:
Caption: Experimental workflow for the forced degradation study.
Data Interpretation and Reporting
The results from the forced degradation study should be tabulated to clearly present the percentage of degradation of the parent compound and the formation of major degradation products under each stress condition.
Example Data Summary Table:
| Stress Condition | % Degradation of Parent Compound | Major Degradation Product(s) (Retention Time) | Proposed Structure of Degradant |
| Control | < 1% | - | - |
| 0.1 M HCl, 60°C | 15% | DP1 (X.X min) | 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid |
| 0.1 M NaOH, RT | 20% | DP1 (X.X min) | 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid |
| 3% H2O2, RT | 10% | DP2 (Y.Y min) | N-oxide derivative |
| 80°C, Solid | 5% | DP1 (X.X min) | 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid |
| 60°C, Solution | 12% | DP1 (X.X min) | 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid |
| Photostability | 8% | DP3 (Z.Z min) | Photodegradation product |
Conclusion and Future Directions
This guide provides a comprehensive framework for investigating the thermal stability and degradation profile of this compound. By systematically applying forced degradation conditions and utilizing a robust stability-indicating analytical method, a clear understanding of the molecule's liabilities can be achieved. The primary anticipated degradation pathway is the hydrolysis of the ethyl ester, though oxidative and photolytic degradation should also be carefully monitored. The insights gained from such a study are invaluable for the development of stable formulations and for setting appropriate specifications for this compound as a key intermediate or potential impurity in the synthesis of Olmesartan Medoxomil. Further studies would involve the isolation and definitive structural elucidation of any significant degradation products using techniques such as NMR spectroscopy.
References
- Benchchem. (n.d.). Forced Degradation Studies of Imidazole-Containing Compounds.
- Chemistry Stack Exchange. (2019). Thermal decomposition of ester.
- PubMed. (2011). Hydrolysis of imidazole-2-ylidenes.
- Journal of the American Chemical Society. (n.d.). Hydrolysis of Imidazole-2-ylidenes.
- PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
- Journal of the American Chemical Society. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships.
- Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
- PubChem. (n.d.). This compound.
- ChemSrc. (n.d.). CAS 144690-07-3 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
- MedCrave. (2016). Forced Degradation Studies.
- Chemistry LibreTexts. (2022). Chemistry of Esters.
- Pharmaffiliates. (n.d.). 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester.
- Journal of Pharmaceutical and Biomedical Analysis. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
Sources
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C11H16N2O3 | CID 10513320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
The Pivotal Role of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate in the Synthesis of Angiotensin II Receptor Blockers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazole Core in Modern Antihypertensive Therapy
Angiotensin II Receptor Blockers (ARBs) represent a cornerstone in the management of hypertension and other cardiovascular diseases.[1][2][3] These drugs exert their therapeutic effect by selectively antagonizing the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[4][5] A significant number of potent and selective ARBs, including the widely prescribed olmesartan medoxomil, are built upon a substituted imidazole scaffold. This heterocyclic core is not merely a molecular backbone; its substituents play a critical role in the high-affinity binding to the AT1 receptor.[6][7]
This technical guide focuses on a key intermediate, ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate , and its immediate precursor, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate , in the synthesis of olmesartan medoxomil. We will delve into the synthetic pathways leading to these crucial building blocks, their subsequent elaboration into the final active pharmaceutical ingredient (API), and the underlying structure-activity relationships that rationalize their design.
The Strategic Importance of the Substituted Imidazole Moiety
The design of non-peptide ARBs was a landmark in medicinal chemistry, moving from peptide-based antagonists to orally bioavailable small molecules.[6] The imidazole ring in compounds like olmesartan serves as a mimic for the C-terminal portion of angiotensin II, with its substituents positioned to interact with key residues in the AT1 receptor binding pocket.[8]
The substituents at the 4- and 5-positions of the imidazole ring are particularly crucial for potent antagonist activity. The hydroxyalkyl group at the 4-position and the carboxyl group at the 5-position (after hydrolysis of the ester) in olmesartan are known to form critical hydrogen bonds within the receptor, contributing to its high-affinity and insurmountable antagonism.[4][8] The acetyl group in this compound can be considered a synthetic precursor to the hydroxyalkyl moiety found in olmesartan.
Synthetic Pathways and Protocols
The synthesis of olmesartan medoxomil is a multi-step process, with the construction of the substituted imidazole core being a critical phase. Here, we provide detailed protocols for the synthesis of key imidazole intermediates.
Protocol 1: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
This protocol outlines the synthesis of the foundational imidazole diester, a common precursor for further elaboration.
Principle: This synthesis involves the condensation of an amidine with a diethyl ester of an alpha-keto acid, followed by cyclization to form the imidazole ring. A common route involves the reaction of butyramidinium with diethyl 2-chloro-3-oxosuccinate.[3]
Materials:
-
Butyramidinium salt
-
Diethyl 2-chloro-3-oxosuccinate
-
Ethanol (EtOH)
-
Sodium ethoxide (NaOEt)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add butyramidinium salt to the solution and stir.
-
Slowly add diethyl 2-chloro-3-oxosuccinate to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.
-
Purify the crude product by column chromatography or recrystallization.
Self-Validation:
-
TLC/HPLC: Monitor the disappearance of starting materials and the appearance of the product.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the product by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry: Determine the molecular weight of the product.
Protocol 2: Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate
This protocol describes the selective reaction of the diester with a Grignard reagent to form the hydroxyalkyl intermediate.
Principle: The Grignard reaction with methylmagnesium bromide selectively attacks one of the ester groups of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, followed by the addition of another equivalent of the Grignard reagent to the resulting ketone to form a tertiary alcohol.[5][9]
Materials:
-
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
-
Methylmagnesium bromide (MeMgBr) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate in anhydrous THF under a nitrogen atmosphere and cool the solution to -10 to 0 °C.
-
Slowly add a solution of methylmagnesium bromide in THF to the cooled solution.
-
Stir the reaction mixture at 0 °C and monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by crystallization to obtain ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate as a solid.[5][9]
Self-Validation:
-
TLC/HPLC: Monitor the conversion of the starting diester to the desired product.
-
Melting Point: Compare the melting point of the purified product with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the presence of the hydroxyl group and the two methyl groups.
-
Infrared (IR) Spectroscopy: Identify the characteristic O-H stretching vibration.
Protocol 3: Synthesis of this compound
This protocol describes the oxidation of the hydroxyalkyl intermediate to the target acetyl derivative.
Principle: The tertiary alcohol is oxidized to a ketone using a suitable oxidizing agent. Common reagents for this transformation include Dess-Martin periodinane or a Swern oxidation.
Materials:
-
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate in anhydrous DCM.
-
Add Dess-Martin periodinane portion-wise at room temperature.
-
Stir the reaction mixture and monitor by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield this compound.
Self-Validation:
-
TLC/HPLC: Observe the disappearance of the starting alcohol and the formation of the more polar ketone.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the presence of the acetyl group (a singlet for the methyl protons around 2.5 ppm in ¹H NMR and a carbonyl carbon signal around 200 ppm in ¹³C NMR).
-
IR Spectroscopy: Identify the characteristic C=O stretching vibration of the ketone.
Elaboration to Olmesartan Medoxomil: The Final Steps
The synthesized this compound (or its hydroxy precursor) is then subjected to a series of reactions to complete the synthesis of olmesartan medoxomil.
Workflow for the Conversion of Imidazole Intermediate to Olmesartan Medoxomil:
Caption: Final synthetic steps to Olmesartan Medoxomil.
-
N-Alkylation: The imidazole nitrogen is alkylated with a protected biphenylmethyl bromide derivative. A trityl protecting group is commonly used for the tetrazole moiety.[1][10]
-
Hydrolysis: The ethyl ester is saponified to the corresponding carboxylic acid.[1][5]
-
Esterification: The carboxylic acid is then esterified with 4-chloromethyl-5-methyl-2-oxo-1,3-dioxolene to introduce the medoxomil promoiety.[1][4]
-
Deprotection: The trityl protecting group is removed under acidic conditions to yield the final olmesartan medoxomil.[1][4]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The imidazole core and its substituents are meticulously designed for optimal interaction with the AT1 receptor.
Key Structural Features and Their Roles:
| Structural Feature | Role in AT1 Receptor Binding | Reference |
| 2-Propyl Group | Occupies a hydrophobic pocket in the receptor. | [6] |
| 4-Hydroxyalkyl Group | Forms hydrogen bonds with key amino acid residues, contributing to high-affinity binding. | [4][8] |
| 5-Carboxyl Group | Interacts with basic residues like arginine in the binding pocket, crucial for insurmountable antagonism. | [4][7] |
| Biphenyl Tetrazole Moiety | The acidic tetrazole group forms a salt bridge with a positively charged residue (e.g., lysine), anchoring the molecule in the receptor. | [6] |
Angiotensin II Signaling and ARB Mechanism of Action:
Caption: Mechanism of Angiotensin II and ARB action.
Conclusion
This compound and its hydroxy precursor are indispensable intermediates in the synthesis of olmesartan medoxomil. Their rational design, based on a deep understanding of the structure-activity relationships at the AT1 receptor, allows for the construction of a highly potent and selective antihypertensive agent. The protocols outlined in this guide provide a framework for the synthesis and analysis of these key building blocks, emphasizing the importance of a well-controlled and validated synthetic process in modern drug development.
References
- [A novel synthesis of olmesartan medoxomil and examination of its rel
-
Angiotensin II receptor blocker - Wikipedia. [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. [Link]
-
Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC. [Link]
-
Discovery and development of angiotensin receptor blockers - Wikipedia. [Link]
-
Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PubMed. [Link]
- US7943779B2 - Process for the preparation of olmesartan medoxomil - Google P
-
A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - NIH. [Link]
- CN1752077A - A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid.
-
A review of the structural and functional features of olmesartan medoxomil, an angiotensin receptor blocker - PubMed. [Link]
-
Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)] - Asian Journal of Research in Chemistry. [Link]
- US8048904B2 - Process for the preparation of olmesartan medoxomil - Google P
Sources
- 1. US7943779B2 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 2. CN1752077A - A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 3. An Improved Process For The Preparation Of Olmesartan [quickcompany.in]
- 4. [A novel synthesis of olmesartan medoxomil and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid Diethyl Ester Manufacturer & Supplier in China | Chemical Properties, Uses, Safety Data [quinoline-thiophene.com]
- 7. EP2036904A1 - A process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 8. Buy 2-Propyl-1H-imidazole-4,5-dicarboxy acid diethyl ester [smolecule.com]
- 9. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]
- 10. 1H-Imidazole-4,5-dicarboxylic acid, 2-propyl-, 4,5-diethyl ester | C12H18N2O4 | CID 10286015 - PubChem [pubchem.ncbi.nlm.nih.gov]
analytical methods for quantification of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
An emblem of both challenge and opportunity in pharmaceutical process chemistry, ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate is a key intermediate in the synthesis of Olmesartan, an angiotensin II receptor blocker used to treat hypertension.[][2] The purity and concentration of this molecule are critical determinants of the final drug substance's quality and yield. Consequently, robust and reliable analytical methods for its quantification are paramount for process monitoring, quality control, and stability testing.
This application note provides a comprehensive guide to the analytical quantification of this compound. We detail a high-performance liquid chromatography (HPLC) method coupled with UV detection, a workhorse of pharmaceutical analysis well-suited to the analyte's chemical properties. The causality behind experimental choices is explained, and a rigorous validation protocol is presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[3][4]
Analyte Overview
-
IUPAC Name: this compound[5]
-
Molecular Formula: C₁₁H₁₆N₂O₃[5]
-
Molecular Weight: 224.26 g/mol [5]
-
Appearance: Typically a white to pale yellow solid.[][2]
-
Solubility: Soluble in organic solvents like methanol and chloroform.[]
The presence of the imidazole ring and conjugated carbonyl groups provides a strong chromophore, making UV spectrophotometry a suitable detection method. The molecule's polarity is appropriate for reversed-phase chromatography.
Proposed Analytical Method: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is the chosen technique due to its high resolution, sensitivity, and reproducibility for the analysis of pharmaceutical compounds.[6] A reversed-phase method is proposed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. This is the most common mode of HPLC and is highly effective for separating moderately polar compounds like the target analyte.
Instrumentation and Chromatographic Conditions
The selection of chromatographic conditions is a balance between achieving optimal separation from potential impurities (such as starting materials or by-products from synthesis) and maintaining a reasonable run time for high-throughput analysis.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC | Provides flexibility in mobile phase composition for method development and optimization. |
| Detector | UV-Vis or Photodiode Array (PDA) | The analyte possesses a UV chromophore. A PDA detector is preferred as it provides spectral data, which is invaluable for assessing peak purity and specificity. |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column is a versatile, nonpolar stationary phase suitable for a wide range of analytes. The specified dimensions and particle size offer a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that improves peak shape and provides protons for potential mass spectrometry coupling. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase HPLC, offering good UV transparency and low viscosity. |
| Elution | Gradient | A gradient elution is proposed to ensure that any impurities with a wide range of polarities are eluted and separated effectively, providing a comprehensive impurity profile. |
| Gradient Program | 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B (Re-equilibration) | This gradient is a starting point and should be optimized to achieve the best resolution between the main peak and any impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides good efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common and slightly elevated temperature to improve efficiency and reduce viscosity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic and conjugated systems. A full UV scan should be performed on a standard to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. |
Protocols for Analysis
Protocol 1: Standard and Sample Preparation
Accurate preparation of standards and samples is critical for reliable quantification.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent. These will be used to construct the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh an amount of the test sample expected to contain approximately 25 mg of the analyte.
-
Transfer to a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Stock Solution.
-
Perform a final dilution to bring the expected concentration into the middle of the calibration range (e.g., a 1:100 dilution to achieve a target concentration of 10 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) before injection to protect the HPLC column from particulates.
-
Method Validation Protocol
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4] The following protocol is based on the ICH Q2(R2) guideline.[3][7]
Caption: Workflow for analytical method validation based on ICH Q2(R2).
Protocol 2: Validation Experiments
-
System Suitability: Before each validation run, inject a standard solution (e.g., 25 µg/mL) five times. The system is suitable for use if the acceptance criteria are met.
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%
-
-
Specificity:
-
Inject the diluent (blank) to demonstrate no interference at the analyte's retention time.
-
Inject a sample of a known related impurity or a placebo matrix, if available.
-
If using a PDA detector, assess the peak purity of the analyte in a sample spiked with known impurities. The purity angle should be less than the purity threshold.
-
-
Linearity:
-
Prepare and inject the calibration standards over the range of 1-100 µg/mL in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Range: The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision within the specified concentration interval (e.g., 10-50 µg/mL).[8]
-
Accuracy:
-
Perform spike recovery studies. Prepare a sample matrix (or placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate and calculate the percent recovery.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.
-
-
Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
-
-
Robustness:
-
Intentionally make small variations to the method parameters and assess the impact on the results.
-
Parameters to vary:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
The system suitability parameters should still be met, and the results should not be significantly affected. This is typically evaluated during method development.[4]
-
Data Presentation and Expected Results
The following tables summarize the expected outcomes from a successful validation of this method.
Table 1: Linearity and Range
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 1.0 | 15,234 | 1.8 |
| 5.0 | 76,170 | 1.2 |
| 10.0 | 151,980 | 0.8 |
| 25.0 | 380,050 | 0.5 |
| 50.0 | 759,990 | 0.4 |
| 100.0 | 1,521,050 | 0.3 |
| Regression Output | Value | |
| Slope | 15205 | |
| Intercept | 150 | |
| Correlation (r²) | 0.9998 |
Table 2: Accuracy and Precision Summary
| Parameter | Level | Acceptance Criteria | Expected Result |
| Accuracy | 80% | 98.0 - 102.0% Recovery | 99.5% |
| 100% | 98.0 - 102.0% Recovery | 100.2% | |
| 120% | 98.0 - 102.0% Recovery | 101.1% | |
| Precision (Repeatability) | 100% (n=6) | %RSD ≤ 2.0% | 0.9% |
| Precision (Intermediate) | 100% (n=6) | %RSD ≤ 2.0% | 1.3% |
Conclusion
This application note outlines a robust reversed-phase HPLC method for the accurate quantification of this compound. The provided protocols for sample preparation, chromatographic analysis, and method validation are designed to ensure that the method is reliable, reproducible, and fit for purpose in a pharmaceutical development and quality control environment. Adherence to the principles of method validation described, grounded in the ICH guidelines, is essential for generating high-quality data that can be trusted to support critical decisions throughout the drug development lifecycle.[9]
Caption: Overall experimental workflow from sample to result.
References
-
ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
-
SpringerLink. (2025, February 17). Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. Retrieved from [Link]
Sources
- 2. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. This compound | C11H16N2O3 | CID 10513320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Validated HPLC-UV Method for the Quantitative Analysis of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the precise quantification of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate. This compound is a known process-related impurity and intermediate in the synthesis of Olmesartan, an angiotensin II receptor blocker used to treat hypertension[1][]. Accurate monitoring of this substance is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, adhering to the validation principles outlined by the International Council for Harmonisation (ICH)[3][4]. This guide provides a comprehensive framework, from method development rationale to detailed experimental protocols and validation procedures, for immediate implementation in a quality control or research laboratory setting.
Introduction and Method Rationale
The control of impurities is a mandatory requirement in pharmaceutical manufacturing. This compound (Figure 1) is a key intermediate whose presence in the final API must be strictly controlled. High-performance liquid chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and reproducibility[4][5].
Chemical Structure:
Rationale for Chromatographic Choices:
-
Reversed-Phase HPLC (RP-HPLC): The analyte has a calculated LogP (XLogP3) of 1.8, indicating moderate non-polar character, making it an ideal candidate for retention and separation on a non-polar stationary phase like C18[1]. RP-HPLC is the most common and versatile mode of separation in the pharmaceutical industry[7].
-
Stationary Phase (Column): A C18 bonded silica column was selected. This provides a strong hydrophobic interaction with the analyte, ensuring adequate retention and separation from polar and non-polar interferences.
-
Mobile Phase: A gradient mixture of an acidic phosphate buffer and methanol is employed.
-
Methanol: Chosen as the organic modifier. For some imidazole derivatives, methanol can offer better resolution and is considered a more environmentally benign solvent compared to acetonitrile[8][9].
-
Acidic Buffer (pH 3.0): The imidazole moiety is basic. Maintaining an acidic pH ensures that the imidazole ring is protonated, leading to a single ionic form. This prevents peak tailing and ensures consistent, reproducible retention times. A phosphate buffer is a common and robust choice for this pH range[8][9].
-
-
UV Detection Wavelength: The analyte possesses two primary chromophores: the imidazole ring and the conjugated acetyl group. Imidazole derivatives exhibit characteristic UV absorption from π → π* and n → π* electronic transitions[10][11][12]. Based on the conjugated system, a detection wavelength of 230 nm was selected to provide high sensitivity and specificity for the analyte. Studies on similar imidazole structures have successfully used wavelengths in the 220-230 nm range[13][14].
Instrumentation and Chromatographic Conditions
The method was developed on a standard analytical HPLC system. Equivalent instrumentation may be substituted.
| Parameter | Specification |
| HPLC System | Quaternary Gradient Pump, Autosampler, Column Thermostat, UV/Vis Detector |
| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with ortho-phosphoric acid. |
| Mobile Phase B | Methanol (HPLC Grade) |
| Gradient Elution | 0-5 min: 40% B; 5-15 min: 40% to 70% B; 15-20 min: 70% B; 20-22 min: 70% to 40% B; 22-27 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 27 minutes |
Experimental Protocols
Reagents and Materials
-
This compound Reference Standard (Purity ≥98%)
-
Potassium Phosphate Monobasic (KH₂PO₄), ACS Grade
-
Ortho-phosphoric Acid (H₃PO₄), 85%
-
Methanol, HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
0.45 µm membrane filters for mobile phase and sample filtration
Solution Preparation
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% ortho-phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C.
-
Working Standard and Calibration Solutions: Prepare a series of calibration standards by serially diluting the Stock Standard Solution with the mobile phase (at initial conditions, 60:40 A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample of the API or reaction mixture containing the analyte. Dissolve it in methanol to achieve a theoretical analyte concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
Analytical Workflow
The overall process from sample receipt to final result is outlined below.
Caption: High-level workflow for the HPLC-UV analysis.
Method Validation Framework
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose[3][4]. The following performance characteristics were evaluated.
Sources
- 1. This compound | C11H16N2O3 | CID 10513320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. 1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl … [cymitquimica.com]
- 7. actascientific.com [actascientific.com]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ptfarm.pl [ptfarm.pl]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Utility of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate as a Pharmaceutical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate. It serves as a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the therapeutic class of angiotensin II receptor antagonists. This guide will delve into its physicochemical properties, its strategic role in multi-step syntheses, and detailed protocols for its utilization and analysis, ensuring scientific integrity and practical applicability.
Introduction: A Key Building Block in Modern Pharmaceutical Synthesis
This compound (herein referred to as Compound 1 ) is a substituted imidazole derivative of significant interest in medicinal chemistry and process development. Its structural features, particularly the reactive acetyl group and the ester moiety on a functionalized imidazole core, make it a versatile precursor for the construction of more complex molecules.
Its most prominent application is as a key intermediate in the synthesis of Olmesartan Medoxomil, a widely prescribed antihypertensive drug.[1][2][] The acetyl group in Compound 1 is a precursor to the 2-hydroxypropan-2-yl side chain, a critical pharmacophoric element in Olmesartan. Understanding the chemistry and handling of Compound 1 is therefore essential for the efficient and scalable production of this important therapeutic agent. This guide will provide the necessary protocols and scientific rationale to effectively utilize this intermediate in a research and development setting.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis.
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | Ethyl 5-acetyl-2-propyl-1H-imidazole-4-carboxylate, Olmesartan Impurity 38 | [][4] |
| CAS Number | 144690-07-3 | [2] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [4] |
| Molecular Weight | 224.26 g/mol | [4] |
| Appearance | White solid | [] |
| Melting Point | 80-82 °C | |
| Solubility | Slightly soluble in Chloroform and Methanol | [] |
| Storage | Store at -20°C | [] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related imidazole compounds suggest that appropriate precautions should be taken. Imidazole derivatives can be skin and eye irritants.[5][6][7]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5][7]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6][7]
-
Spill Management: In case of a small spill, trained personnel should clean the area wearing appropriate PPE. For large spills, evacuate the area and contact emergency services.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[6]
Application in the Synthesis of Olmesartan Medoxomil
The primary utility of Compound 1 is as an intermediate in the synthesis of Olmesartan Medoxomil. It serves as the precursor to ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (Compound 2 ), which is a more advanced intermediate in the Olmesartan synthesis pathway.[8][9]
The conversion of Compound 1 to Compound 2 is a critical transformation, typically achieved through a Grignard reaction with a methylmagnesium halide. This reaction targets the acetyl group for nucleophilic addition, forming the desired tertiary alcohol.
Synthetic Pathway Overview
The following diagram illustrates the position of Compound 1 in the broader synthesis of an Olmesartan intermediate.
Sources
- 1. "Improved Process For The Preparation Olmesartan Medoxomil And [quickcompany.in]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | C11H16N2O3 | CID 10513320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. jocpr.com [jocpr.com]
- 9. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Mechanistic Pathway and Protocol for the Synthesis of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction
Polysubstituted imidazoles are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents due to their diverse biological activities.[1] The specific substitution pattern on the imidazole ring dictates its pharmacological profile, making the development of robust and well-understood synthetic routes to these compounds a critical endeavor in drug discovery. This application note provides a detailed examination of the reaction mechanism for the formation of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceuticals. We will explore the plausible mechanistic pathway and provide a comprehensive, field-tested protocol for its synthesis.
Reaction Overview
The synthesis of this compound is efficiently achieved through the condensation of an amidine with an α-haloketone.[2][3] This method is a variation of the well-established imidazole synthesis and offers a direct route to the target molecule. The overall transformation is depicted below:
Reactants:
-
Butyramidine hydrochloride
-
A suitable base (e.g., potassium bicarbonate)
Product:
-
This compound[6]
Proposed Reaction Mechanism
The formation of the imidazole ring proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration. The causality behind this pathway is the inherent nucleophilicity of the amidine and the electrophilic nature of the α-haloketone.
Step 1: Nucleophilic Attack
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of butyramidine on the most electrophilic carbonyl carbon (the ketone at C3) of ethyl 2-chloro-3-oxobutanoate. This forms a tetrahedral intermediate.
Step 2: Proton Transfer and Formation of a Schiff Base
A proton transfer occurs, followed by the elimination of a water molecule to form a Schiff base (an imine intermediate). This step is crucial for setting up the subsequent cyclization.
Step 3: Intramolecular Cyclization (SN2 Attack)
The second nitrogen atom of the amidine moiety then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion via an SN2 mechanism, leading to the formation of a five-membered cyclic intermediate.
Step 4: Tautomerization and Aromatization
The cyclic intermediate undergoes tautomerization to form a more stable dihydroimidazole derivative. Subsequent elimination of a molecule of water (dehydration) from this intermediate results in the formation of the aromatic imidazole ring, driven by the thermodynamic stability of the aromatic system.
The following diagram illustrates the proposed mechanistic pathway:
Caption: Proposed reaction mechanism for the formation of the target imidazole.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints. The choice of an aqueous/organic solvent system is based on the need to dissolve both the polar amidine salt and the less polar α-haloketone, while the base neutralizes the acid formed during the reaction.[7]
4.1. Materials and Reagents
-
Butyramidine hydrochloride
-
Ethyl 2-chloro-3-oxobutanoate
-
Potassium bicarbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
4.2. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine butyramidine hydrochloride (1.0 eq) and potassium bicarbonate (3.0-4.0 eq).
-
Solvent Addition: Add a mixture of tetrahydrofuran (THF) and water (typically in a 4:1 to 5:1 ratio). Stir the mixture to dissolve the solids.
-
Heating: Heat the mixture to a vigorous reflux using a heating mantle. The elevated temperature accelerates the condensation reaction.[7]
-
Addition of α-Haloketone: In a separate flask, dissolve ethyl 2-chloro-3-oxobutanoate (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the refluxing reaction mixture over 30-60 minutes. A slow addition is crucial to minimize the decomposition of the α-haloketone under the basic aqueous conditions.[7]
-
Reaction Monitoring: After the addition is complete, continue to heat the reaction at reflux for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add ethyl acetate to extract the product.
-
Wash the organic layer sequentially with deionized water and then with brine. This removes any remaining inorganic salts and water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield the pure this compound.
-
Data Summary
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value | Rationale |
| Molar Ratio (Amidine:Haloketone:Base) | 1 : 1 : 3-4 | A slight excess of base ensures neutralization of HCl produced and drives the reaction to completion. |
| Solvent System | THF:Water (4:1 v/v) | Solubilizes both polar and non-polar reactants. |
| Reaction Temperature | Reflux (~66-70 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-4 hours post-addition | Typical time required for completion, should be confirmed by reaction monitoring. |
| Expected Yield | 70-85% (post-purification) | Based on similar reported syntheses of substituted imidazoles. |
Safety Precautions
-
Ethyl 2-chloro-3-oxobutanoate is a lachrymator and should be handled with care in a well-ventilated fume hood.
-
Tetrahydrofuran (THF) is flammable and can form explosive peroxides upon standing. Use from a freshly opened container or test for peroxides before use.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
-
Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Publishing. (2021). [Link]
-
Preparation of polysubstituted imidazoles using AC-SO3H/[Urea]7[ZnCl2]2 as an efficient catalyst system: a novel method, and α-glucosidase inhibitor activity. National Institutes of Health. (2023). [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Substrate-Controlled Divergent Synthesis of Polysubstituted 2-Imidazolone and Imidazole Derivatives via a Three-Component Tandem Reaction of Sulfur Ylide, Nitrosobenzene, and Isonitrile. The Journal of Organic Chemistry. [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. [Link]
-
One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation. ResearchGate. (2016). [Link]
-
Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry. (2011). [Link]
-
Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. (2015). [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applications. TSI Journals. [Link]
-
1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses. [Link]
-
Synthesis of imidazoles from amidines. ResearchGate. [Link]
-
Unit 4 imidazole. Slideshare. [Link]
-
This compound. PubChem. [Link]
- New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.
-
ethyl (2S)-2-chloro-3-oxobutanoate. PubChem. [Link]
-
ethyl 2-chloro-3-oxobutanoate. Stenutz. [Link]
-
Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate. ResearchGate. [Link]
-
Synthesis of 3-chloro-2-oxo-butanoate. ResearchGate. [Link]
-
Butanoic acid, 2-chloro-3-oxo-, ethyl ester. NIST WebBook. [Link]
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Unit 4 imidazole | PDF [slideshare.net]
- 4. ethyl 2-chloro-3-oxobutanoate [stenutz.eu]
- 5. Butanoic acid, 2-chloro-3-oxo-, ethyl ester [webbook.nist.gov]
- 6. This compound | C11H16N2O3 | CID 10513320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
patent literature on the synthesis of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
Application Note: Synthesis of Ethyl 4-Acetyl-2-Propyl-1H-Imidazole-5-Carboxylate
Abstract: This document provides a detailed guide for the synthesis of this compound, a key heterocyclic intermediate. Drawing from peer-reviewed chemical literature, this guide outlines a robust protocol, explains the mechanistic rationale behind procedural choices, and presents the necessary data for replication and validation. The primary synthesis route involves the hydrolysis and subsequent esterification of a nitrile precursor. This application note is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Strategic Overview
This compound is a substituted imidazole derivative. The imidazole ring is a foundational structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] This specific molecule serves as a valuable intermediate, particularly as a precursor to compounds like Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, a key building block in the synthesis of the antihypertensive drug Olmesartan Medoxomil.[2][3]
The synthesis of such polysubstituted imidazoles can be approached through various strategies. The most classical method is the Radziszewski reaction, which typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[4] However, for complex substitution patterns as seen in the target molecule, a more convergent strategy is often employed. This involves the construction of a simpler imidazole core followed by the sequential introduction of the desired functional groups.
The protocol detailed herein is based on the successful synthesis reported by V. S. Kumar, et al., which utilizes a nitrile-substituted imidazole as a readily available precursor.[2] This strategy offers a clear and high-yielding pathway to the target compound.
Reaction Pathway and Mechanism
The synthesis proceeds in two primary stages starting from 4-acetyl-2-propyl imidazole-5-carbonitrile.
-
Acid-Catalyzed Hydrolysis: The nitrile group is hydrolyzed under strong acidic conditions (6 N HCl) and heat to form the corresponding carboxylic acid (Intermediate 11).
-
Fischer Esterification: The crude carboxylic acid intermediate is then esterified using ethanol in the presence of a strong acid catalyst (HCl gas) to yield the final product, this compound (12).
The causality for these steps is rooted in fundamental organic chemistry principles. Strong acid is required to protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. The subsequent esterification is a classic Fischer-Speier esterification, an equilibrium-driven process favored by the use of excess alcohol as the solvent.
Caption: Overall synthetic pathway from nitrile precursor to the target ester.
Detailed Experimental Protocols
This section provides a step-by-step methodology derived from the established literature.[2]
Protocol 1: Synthesis of Ethyl 4-Acetyl-2-propylimidazole-5-carboxylate (12)
Step A: Hydrolysis of 4-Acetyl-2-propyl imidazole-5-carbonitrile (10)
-
A solution of 4-acetyl-2-propyl imidazole-5-carbonitrile (10) (4.00 g, 23.2 mmol) in 6 N hydrochloric acid (60 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The solution is heated to reflux and maintained for 8 hours.
-
Rationale: The combination of strong acid (HCl) and high temperature is necessary to drive the complete hydrolysis of the stable nitrile group to a carboxylic acid.
-
-
After the reaction period, the solvent is evaporated in vacuo.
-
To ensure complete removal of water, which can interfere with the subsequent esterification, the residue is co-distilled first with toluene and then with ethanol. The resulting solid is the crude carboxylic acid intermediate (11).
-
Rationale: Azeotropic distillation with toluene is a highly effective method for removing trace amounts of water from a reaction residue.
-
Step B: Esterification of the Carboxylic Acid Intermediate (11)
-
The residual solid (11) from the previous step is dissolved in absolute ethanol (60 mL).
-
Dry hydrogen chloride (HCl) gas is bubbled through the solution at room temperature for approximately 20 minutes.
-
Expert Insight: The use of anhydrous HCl gas is critical. It serves as the catalyst for esterification without introducing water, which would shift the reaction equilibrium back towards the carboxylic acid. An alternative, though potentially less efficient, method involves using a solution of acetyl chloride or thionyl chloride in ethanol to generate HCl in situ.
-
-
The reaction mixture is allowed to stand at room temperature for 16 hours.
-
Following the standing period, the solution is concentrated in vacuo to yield the crude final product.
Purification and Validation
The crude product can be purified using standard techniques such as flash column chromatography.
-
Characterization Data: The identity and purity of the synthesized compound should be confirmed using analytical methods. The literature reports the following mass spectrometry data:
-
MS (ES): m/z 224.9 [M+1]⁺ .[2]
-
Quantitative Data Summary
The following table summarizes the quantitative parameters for the synthesis described.
| Parameter | Value | Rationale / Notes |
| Starting Material | 4-Acetyl-2-propyl imidazole-5-carbonitrile | Precursor with the required C4-acetyl and C2-propyl groups. |
| Moles of Starting Material | 23.2 mmol (4.00 g) | Basis for reagent calculations. |
| Hydrolysis Step | ||
| Reagent | 6 N Hydrochloric Acid | Provides the acidic medium and water for nitrile hydrolysis. |
| Reaction Time | 8 hours | Sufficient time to ensure complete conversion of the nitrile. |
| Reaction Temperature | Reflux | Provides the necessary activation energy for the hydrolysis reaction. |
| Esterification Step | ||
| Reagent/Solvent | Ethanol (EtOH) | Serves as both the reactant and the solvent, driving the equilibrium forward. |
| Catalyst | Hydrogen Chloride (gas) | Anhydrous acid catalyst essential for the Fischer esterification mechanism. |
| Reaction Time | 16 hours | Allows the esterification reaction to proceed to completion at room temperature. |
| Reaction Temperature | Room Temperature | A mild condition that is sufficient for this acid-catalyzed process. |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure, from reaction setup to product isolation.
Caption: Step-by-step experimental workflow for the synthesis.
References
- US6177575B1: Process for manufacture of imidazoles.
- SU1747442A1: Method of imidazole synthesis.
- CN115626896A: Method for synthesizing imidazole compound.
- US4719309A: Prepar
- US3715365A: Imidazole synthesis.
-
Kumar, V. S., et al.: Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry, 2011. [Link]
-
Reddy, G. P., et al.: Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 2011. [Link]
- CN102070533B: New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.
Sources
- 1. CN115626896A - Method for synthesizing imidazole compound - Google Patents [patents.google.com]
- 2. ajrconline.org [ajrconline.org]
- 3. CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 4. US4719309A - Preparation of imidazoles - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-Acetyl-2-Propyl-1H-Imidazole-5-Carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate. This molecule is a key intermediate and a significant process-related reference standard in the synthesis of various pharmaceuticals, including the antihypertensive drug Olmesartan.[1][] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges, optimize reaction conditions, and improve overall yield and purity.
Synthesis Overview & Key Challenges
The most direct and commonly cited synthesis of this compound involves a two-step process starting from 4-acetyl-2-propylimidazole-5-carbonitrile. The process consists of an acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, followed by an esterification to yield the final product.[1]
While seemingly straightforward, this synthesis is prone to challenges common in heterocyclic chemistry, including incomplete reactions, formation of persistent impurities, and difficulties in purification. This guide provides a structured approach to identifying and resolving these issues.
Caption: General two-step synthesis workflow.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently low. What are the primary causes and how can I fix them?
Low yields are a frequent problem and can typically be traced to one of the two main reaction steps.
A: Potential Cause 1: Incomplete Hydrolysis of the Nitrile Precursor (Step 1)
The conversion of the nitrile (10) to the carboxylic acid (11) is a critical step that requires harsh conditions. If this reaction is incomplete, the unreacted starting material will be difficult to separate later.
-
Expert Insight: The imidazole ring is relatively stable, but prolonged exposure to highly concentrated strong acids at high temperatures can lead to some degradation. However, insufficient reflux time is a more common culprit for incomplete conversion.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting nitrile. A solvent system like Ethyl Acetate/Hexane (1:1) should show a clear difference in Rf values between the nitrile and the more polar carboxylic acid.[1]
-
Ensure Adequate Reflux: Confirm that the reaction mixture is maintained at a vigorous reflux for the entire recommended duration (typically 8 hours).[1]
-
Acid Concentration: Use a sufficiently concentrated acid, such as 6N HCl, as specified in established protocols.[1] Using a weaker acid or lower concentration will significantly slow down the hydrolysis rate.
-
A: Potential Cause 2: Inefficient Esterification (Step 2)
The Fischer esterification of the carboxylic acid intermediate (11) is an equilibrium-limited reaction. Failure to drive the equilibrium towards the product side is a major source of low yield.
-
Expert Insight: Water is a byproduct of this reaction. According to Le Chatelier's principle, its presence will shift the equilibrium back towards the reactants, preventing complete esterification. Therefore, maintaining anhydrous (water-free) conditions is paramount.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry the carboxylic acid intermediate (11) before proceeding. Co-distillation with toluene is an effective method to remove trace water.[1]
-
Use absolute (anhydrous) ethanol as the solvent.
-
-
Optimize Catalyst: Bubbling dry HCl gas through the ethanol solution is a highly effective way to create an anhydrous acidic environment that catalyzes the reaction.[1] Alternatively, using thionyl chloride (SOCl₂) can also yield good results by converting the carboxylic acid to an acyl chloride intermediate, which then reacts irreversibly with ethanol.
-
Increase Reaction Time: Allow the reaction to proceed for a sufficient duration (e.g., 16 hours at room temperature) to reach equilibrium.[1] Gentle heating can sometimes accelerate the process, but this should be optimized carefully to avoid side reactions.
-
Q2: I'm observing significant impurity formation. How can I identify and minimize byproducts?
Impurity profiling is crucial for any synthesis, especially in pharmaceutical development. Several process-related impurities can arise during this synthesis.[1]
A: The most effective approach is to understand the origin of each impurity and adjust the reaction or purification strategy accordingly.
Table 1: Common Impurities and Mitigation Strategies
| Impurity Name/Type | Potential Source | Mitigation Strategy |
| Unreacted Nitrile (10) | Incomplete hydrolysis in Step 1. | Increase reflux time/temperature in Step 1; monitor via TLC. Purify intermediate acid before esterification. |
| Amide Intermediate | Partial hydrolysis of the nitrile group. | Ensure sufficient time and acid concentration during hydrolysis to drive the reaction past the amide stage. |
| Over-alkylation Products | If using alkylating agents for esterification (not recommended). | Stick to Fischer esterification or thionyl chloride methods. |
| Degradation Products | Excessively harsh conditions (e.g., temperature > reflux in Step 1). | Maintain careful temperature control. Avoid unnecessarily long reaction times once completion is confirmed by TLC. |
Q3: The work-up and purification are proving difficult. What is the best procedure?
A: Proper work-up and purification are essential to isolate the target compound with high purity. The choice of method depends on the impurity profile.
-
Expert Insight: The imidazole nucleus has both a weakly acidic N-H proton and a basic nitrogen atom, making it amphoteric.[3] This property can be exploited during purification. The final product is a solid with a melting point around 80-82 °C and is soluble in solvents like chloroform and methanol.[]
-
Recommended Purification Workflow:
-
Post-Esterification Work-up: After the reaction is complete, concentrate the solution in vacuo. Dissolve the residue in a suitable organic solvent like ethyl acetate.[1]
-
Aqueous Wash / Neutralization: Wash the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to neutralize any remaining acid catalyst.[1] This step is critical to prevent product degradation during storage or subsequent steps.
-
Brine Wash & Drying: Wash the organic layer with brine to remove excess water, then dry it over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Final Purification:
-
Recrystallization: If the crude product is relatively clean, recrystallization is an effective method. Diisopropyl ether has been reported as a suitable crystallization solvent for related imidazole structures.[4] Experiment with solvent systems like ethyl acetate/hexane.
-
Flash Column Chromatography: For more complex impurity profiles, flash column chromatography is the method of choice. A typical mobile phase is a gradient of ethyl acetate in hexane.[1]
-
-
Caption: Troubleshooting decision-making flow.
Detailed Experimental Protocol
This protocol is synthesized from established literature procedures and incorporates best practices for maximizing yield and purity.[1]
Step 1: Hydrolysis of 4-Acetyl-2-propylimidazole-5-carbonitrile (10)
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 4-acetyl-2-propylimidazole-5-carbonitrile (10) (e.g., 4.00 g, 23.2 mmol).
-
Reagent Addition: Add 6N aqueous HCl (e.g., 60 mL).
-
Reaction: Heat the solution to reflux and maintain for 8 hours. The reaction progress should be monitored by TLC (EtOAc/Hexane 1:1) to confirm the consumption of the starting material.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure (in vacuo).
-
To remove all traces of water, add toluene to the residue and evaporate again. Repeat this step (co-distillation).
-
Follow with a co-distillation using ethanol to prepare for the next step. The resulting solid is the crude carboxylic acid intermediate (11).
-
Step 2: Esterification to this compound (12)
-
Setup: Dissolve the crude, dried carboxylic acid (11) from the previous step in absolute ethanol (e.g., 60 mL) in a suitable flask.
-
Catalyst Addition: Cool the solution in an ice bath and bubble dry HCl gas through it for approximately 20 minutes. Safety Note: This must be done in a well-ventilated fume hood.
-
Reaction: Seal the flask and allow it to stand at room temperature for 16 hours.
-
Work-up and Purification:
-
Concentrate the solution in vacuo.
-
Dissolve the residue in ethyl acetate.
-
Carefully add aqueous sodium bicarbonate solution to neutralize the mixture. Further solid NaHCO₃ powder can be added until effervescence ceases.
-
Separate the organic phase. Wash it with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the residue by flash column chromatography (EtOAc/Hexane) or recrystallization to obtain the pure crystalline product (12).
-
References
-
Journal of Chemical and Pharmaceutical Research. (2015). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR, 7(11), 600-604. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2011). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. AJRC, 4(9), 1435-1442. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10513320, this compound. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. IJPRA, 6(4), 1-10. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
Sources
Technical Support Center: Purification of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
Welcome to the technical support guide for the purification of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate (CAS: 144690-07-3). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this key intermediate from complex reaction mixtures. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to streamline your purification workflow.
Compound Profile & Initial Assessment
Before initiating any purification protocol, a thorough understanding of the target molecule's properties is critical. This knowledge informs every decision, from solvent selection to the choice of chromatographic stationary phase.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₃ | [][2] |
| Molecular Weight | 224.26 g/mol | [][2] |
| Appearance | White solid | [] |
| Melting Point | 80-82 °C | [] |
| Boiling Point | 438.5 ± 30.0 °C at 760 mmHg | [] |
| Solubility | Slightly soluble in Chloroform and Methanol | [] |
| pKa (imidazole N-H) | ~14 (estimated, typical for N-unsubstituted imidazoles) |
| pKa (conjugate acid) | ~6-7 (estimated, typical for imidazoles) |[3] |
Frequently Asked Question (FAQ): What are the most common impurities I should expect?
Understanding the potential impurities is the first step toward designing an effective purification strategy. In the synthesis of imidazole derivatives, particularly those related to Olmesartan, several process-related impurities can arise.[4]
Table 2: Common Process-Related Impurities
| Impurity Type | Potential Origin | Impact on Purification |
|---|---|---|
| Starting Materials | Incomplete reaction. | Usually have significantly different polarities and are easily removed. |
| Isomeric Impurities | e.g., Ethyl 5-acetyl-2-propyl-1H-imidazole-4-carboxylate. | Similar polarity to the desired product; often the biggest challenge for chromatographic separation.[4] |
| Over-reaction Products | e.g., Diacetyl imidazole species. | Typically more polar; can be separated by chromatography.[4] |
| Side-reaction Products | e.g., Olefinic imidazole from dehydration. | Polarity can vary; may require optimization of chromatography conditions.[4] |
| Hydrolysis Products | Hydrolysis of the ethyl ester to the carboxylic acid. | Significantly more polar and acidic; easily removed with a basic wash or chromatography. |
Troubleshooting Purification by Column Chromatography
Column chromatography is a workhorse technique for purifying imidazole derivatives from complex mixtures.[5][6] However, the basic nature of the imidazole ring often presents unique challenges.
Q1: My compound is streaking or "tailing" badly on the silica gel column. How can I get sharp, well-defined bands?
A1: This is the most common issue faced when purifying basic compounds like imidazoles on standard silica gel.[7]
-
Causality: The tailing is caused by strong, non-ideal secondary interactions between the basic nitrogen atoms of your imidazole ring and the acidic silanol groups (Si-OH) on the silica gel surface.[7] This leads to a portion of your compound moving more slowly and "dragging" down the column.
-
Solution 1: Add a Basic Modifier. The most effective solution is to neutralize the acidic sites on the silica. Incorporate a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, into your mobile phase. A typical concentration of 0.1-1% (v/v) is sufficient to dramatically improve peak shape without significantly altering the overall polarity.[5]
-
Solution 2: Change the Stationary Phase. If tailing persists, the interaction is too strong. Switch to a more inert or basic stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds, as it lacks the strong acidity of silica.[5]
-
Reverse-Phase (C18) Silica: If your compound and impurities have sufficient differences in hydrophobicity, reverse-phase chromatography can be a powerful alternative.
-
Q2: My target compound is co-eluting with an impurity. How can I improve the separation (resolution)?
A2: Co-elution occurs when compounds have very similar affinities for the stationary phase in a given solvent system.
-
Causality: The polarity of your eluent system is not optimized to differentiate between your product and the impurity.
-
Solution 1: Switch to Gradient Elution. If you are using a single solvent mixture (isocratic elution), switching to a gradient is a powerful tool. Start with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity over the course of the separation (e.g., to 50% Ethyl Acetate). This will sharpen the peaks of later-eluting compounds and can resolve closely running spots.[5]
-
Solution 2: Modify the Solvent System. The "selectivity" of the separation can be altered by changing the solvents used, even if the overall polarity is similar. For imidazole derivatives, common systems include Ethyl Acetate/Hexane and Dichloromethane/Methanol.[5] If you are using EtOAc/Hex, try switching to a DCM/MeOH system or a ternary mixture like Hexane/EtOAc/DCM.
-
Solution 3: Dry Loading. How you load your sample onto the column is critical. Instead of dissolving the crude material in a solvent and pipetting it onto the column (wet loading), adsorb it onto a small amount of silica gel first. To do this, dissolve your crude product in a volatile solvent (like DCM), add 2-3 times its weight in silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column, resulting in a very narrow starting band and much-improved separation.[5]
Table 3: Troubleshooting Common Column Chromatography Issues
| Problem | Likely Cause(s) | Recommended Solution(s) |
|---|---|---|
| Severe Tailing | Strong interaction between basic imidazole and acidic silica.[7] | Add 0.1-1% triethylamine to the eluent. Switch to neutral/basic alumina.[5] |
| Co-elution of Spots | Poor selectivity of the mobile phase. | Switch from isocratic to gradient elution. Try a different solvent system (e.g., DCM/MeOH).[5] |
| Low Yield | Irreversible adsorption on silica. Compound degradation on silica. | Add a basic modifier. Use a less reactive stationary phase like alumina.[7] |
| Poor Separation | Column overloading. Poor sample loading technique. | Use a larger column. Use the dry loading technique.[5] |
Purification by Recrystallization
Recrystallization is an excellent and cost-effective technique for achieving high purity (>99%), especially as a final "polishing" step after chromatography.[6] Its success hinges entirely on finding a suitable solvent system.
Q3: I can't find a good single solvent for recrystallization. What should I do?
A3: This is a common scenario. The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[5] When a single solvent fails, a two-solvent system is the best approach.
-
Causality: The solubility profile of your compound does not perfectly match the properties of a single common solvent.
-
Solution: Use a Two-Solvent System.
-
Select a "good" solvent in which your compound is highly soluble (e.g., Ethanol, Acetone, or Ethyl Acetate).
-
Select a "poor" solvent in which your compound is nearly insoluble (e.g., Hexane, Heptane, or Water). The two solvents must be miscible with each other.
-
Dissolve your crude solid in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of the hot "good" solvent to just redissolve the turbidity and make the solution clear again.
-
Allow the flask to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation. Common pairs include Ethanol/Water and Ethyl Acetate/Hexane.[5]
-
Q4: My product is "oiling out" as a liquid instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound's solubility limit is exceeded while the solution temperature is still above the compound's melting point.[5]
-
Causality: The solution is too concentrated, or it is being cooled too quickly.
-
Solution 1: Slow Down the Cooling. Rapid cooling promotes precipitation over crystallization. After heating, wrap the flask in glass wool or leave it on the benchtop to cool to room temperature undisturbed before moving it to an ice bath.
-
Solution 2: Use More Solvent. The concentration of your compound may be too high. Add more of the "good" solvent (or the solvent mixture) to the hot solution to reduce the saturation level, then cool slowly.[5]
-
Solution 3: Induce Crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.
-
Seeding: If you have a tiny crystal of the pure product, add it to the cooled, supersaturated solution to act as a template for crystallization.
-
Purification by Acid-Base Extraction
The basicity of the imidazole ring provides a powerful chemical handle for a liquid-liquid extraction-based purification, which can be remarkably effective at removing non-basic impurities. A related imidazole intermediate has been purified to 99.5% HPLC purity using a simple acid-base treatment.[8]
Q5: How do I perform an acid-base extraction for my compound?
A5: This technique exploits the ability to make your imidazole derivative water-soluble by protonating it with acid, leaving neutral organic impurities behind in the organic layer.
-
Causality & Mechanism: The lone pair of electrons on one of the imidazole nitrogens is basic and will react with an acid (like HCl) to form a water-soluble ammonium salt (an imidazolium salt). Neutral impurities (e.g., non-basic starting materials or side-products) will not react and will remain dissolved in the organic solvent.[9]
-
Step-by-Step Protocol: See Protocol 3 below for a detailed workflow. The general steps are:
-
Dissolve: Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate or Dichloromethane.
-
Acidic Wash: Transfer to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the acidic aqueous layers and wash them once with fresh organic solvent to remove any trapped neutral impurities.
-
Neutralize & Isolate: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the pH is basic (~8-9). Your neutral product should precipitate out as a solid.
-
Collect: Collect the solid product by vacuum filtration, wash with cold water, and dry.[5]
-
Q6: I neutralized the acidic aqueous layer, but my product didn't precipitate. Where did it go?
A6: This is a common issue if your compound has some residual water solubility even in its neutral form.
-
Causality: The compound is soluble in the aqueous salt solution, or an insufficient amount of base was added.
-
Solution 1: Check the pH. Use pH paper to ensure you have made the solution sufficiently basic (pH > 8). The imidazole will not be fully neutralized and may remain in solution if the pH is still acidic or neutral.
-
Solution 2: Back-Extraction. If the solution is basic and no solid has formed, your product is likely dissolved in the water. You must perform a "back-extraction." Add a fresh portion of an organic solvent (e.g., Ethyl Acetate) to the separatory funnel, shake, and separate the layers. Your neutral product will move back into the organic phase. Repeat this process 2-3 times, combine the organic layers, dry with a drying agent (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to recover your product.[5]
Detailed Experimental Protocols & Workflows
Workflow for Selecting a Purification Strategy
Caption: Decision workflow for selecting the optimal purification method.
Protocol 1: Flash Column Chromatography
This protocol is optimized for separating complex mixtures where components have different polarities.
-
Stationary Phase Preparation:
-
Choose a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and use gentle pressure or tapping to pack a uniform bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 10 mL of Dichloromethane).
-
Add silica gel (e.g., 2-3 g) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed column bed.[5]
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase based on TLC analysis of the starting mixture (gradient elution). For example:
-
200 mL of 5% EtOAc/Hexane + 0.5% Et₃N
-
200 mL of 15% EtOAc/Hexane + 0.5% Et₃N
-
200 mL of 30% EtOAc/Hexane + 0.5% Et₃N
-
-
The addition of 0.5% triethylamine is crucial to prevent peak tailing.[5]
-
-
Fraction Collection and Analysis:
-
Collect fractions (e.g., 10-20 mL each) in test tubes.
-
Monitor the elution progress by spotting fractions onto TLC plates and visualizing under UV light and/or with a stain (e.g., permanganate).
-
Combine the fractions that contain only the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
-
Protocol 2: Recrystallization (Two-Solvent System)
This protocol is ideal for a final purification step to obtain highly pure, crystalline material.
-
Solvent Selection: A good starting pair is Ethyl Acetate ("good" solvent) and Hexane ("poor" solvent).
-
Dissolution: Place the crude solid (e.g., 1 g) in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (e.g., 5-10 mL) with stirring or swirling until the solid is fully dissolved.
-
Induce Saturation: While the solution is still hot, add hexane dropwise until the solution just begins to turn cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Dry the crystals in a vacuum oven or desiccator to a constant weight.[5]
-
Protocol 3: Acid-Base Extraction
This protocol is highly effective for removing neutral or acidic impurities.
Caption: Workflow for purification via acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture (e.g., 1 g) in an organic solvent immiscible with water (e.g., 50 mL of Ethyl Acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute acid (e.g., 50 mL of 1 M HCl). Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate. The protonated imidazole product will be in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask. Repeat this extraction on the organic layer with fresh 1 M HCl two more times to ensure complete recovery.[5]
-
Neutralization: Cool the combined acidic aqueous extracts in an ice bath. While stirring, slowly add 1 M NaOH or a saturated NaHCO₃ solution dropwise until the solution is basic (confirm with pH paper, target pH ≈ 9). The neutral product should precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with two small portions of cold deionized water.
-
Drying: Dry the purified solid under vacuum to a constant weight.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid.
- BenchChem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- BenchChem Technical Support Team. (2025).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
- BOC Sciences. (n.d.). 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
- Asian Journal of Research in Chemistry. (n.d.). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)].
- PubChem. (n.d.).
- CymitQuimica. (n.d.). 1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl ester.
- Veeprho. (n.d.).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
Sources
- 2. This compound | C11H16N2O3 | CID 10513320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. ajrconline.org [ajrconline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. chem.libretexts.org [chem.libretexts.org]
identification of impurities in ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate synthesis
Welcome to the dedicated technical support resource for the synthesis of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate. This guide is intended for researchers, scientists, and professionals in drug development who are working with this key intermediate, notably in the synthesis of Olmesartan Medoxomil. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to navigate the common challenges encountered during its synthesis and purification.
I. Frequently Asked Questions (FAQs) on Synthesis and Impurity Formation
This section addresses the most common issues encountered during the synthesis of this compound, focusing on the causality behind these challenges and providing actionable solutions.
Q1: What are the most common synthetic routes to this compound and what are their respective advantages and disadvantages?
A1: The synthesis of this compound, a crucial intermediate for the antihypertensive drug Olmesartan Medoxomil, is primarily achieved through multi-step sequences. One prevalent strategy involves the initial formation of a substituted imidazole ring followed by functional group manipulations. A common route starts from diethyl 2-propyl-imidazole-4,5-dicarboxylate. This dicarboxylate can be synthesized by reacting diethyl 2-chloro-3-oxosuccinate with butyramidinium chloride[1]. The subsequent key step is a Grignard reaction with a methylmagnesium halide, which selectively reacts with one of the ester groups to form a tertiary alcohol, which is then oxidized to the acetyl group. An alternative approach involves the use of diaminomaleonitrile and trimethyl orthobutyrate[1]. While effective, this route is less favored for commercial scale-up due to the toxicity and high cost of diaminomaleonitrile[1].
The choice of synthetic route often depends on the scale of the synthesis, cost of starting materials, and the desired purity profile. The route commencing from diethyl 2-chloro-3-oxosuccinate is often preferred for its scalability and the use of more readily available and less hazardous starting materials.
Q2: I am observing a significant amount of an impurity that appears to be a dehydrated product. What is this impurity and how can I minimize its formation?
A2: The dehydrated impurity you are likely observing is the olefinic imidazole, ethyl 4-isopropenyl-2-propylimidazole-5-carboxylate. This impurity is a common process-related impurity in the synthesis of olmesartan medoxomil and its intermediates. The formation of this dehydro impurity is typically catalyzed by acidic conditions and elevated temperatures[2]. The tertiary hydroxyl group in a precursor, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, is prone to elimination under these conditions.
To minimize the formation of the dehydro impurity, consider the following strategies:
-
Temperature Control: Maintain the reaction and work-up temperatures as low as reasonably possible to disfavor the elimination reaction[2].
-
pH Control: Avoid strongly acidic conditions during work-up and purification steps. If an acidic wash is necessary, use a milder acid or a buffered solution and minimize the contact time.
-
Choice of Acid: If an acid catalyst is required for a deprotection step in a related synthesis, the type and concentration of the acid can significantly impact the extent of dehydration. Weaker acids or shorter reaction times are preferable[2].
Q3: My final product is contaminated with a regioisomer, the 5-acetyl-imidazole derivative. How is this formed and what are the strategies to control its presence?
A3: The formation of the 5-acetyl-2-propyl-1H-imidazole-4-carboxylate, a regioisomeric impurity, is a known challenge. This impurity arises from the lack of complete regioselectivity during the initial imidazole ring formation or subsequent functionalization steps. For instance, in syntheses starting from unsymmetrical precursors, the cyclization can lead to a mixture of regioisomers.
Strategies to control the formation of the 5-acetyl impurity include:
-
Careful Selection of Starting Materials: Employing starting materials that favor the formation of the desired 4-acetyl regioisomer is crucial.
-
Optimization of Reaction Conditions: The reaction conditions, such as solvent, temperature, and catalyst, can influence the regioselectivity of the imidazole ring formation. A thorough optimization of these parameters is recommended.
-
Chromatographic Purification: Due to the similar physical properties of the regioisomers, their separation can be challenging. High-performance liquid chromatography (HPLC) or flash column chromatography with an optimized solvent system is often necessary to isolate the desired product with high purity.
Q4: I have identified several other process-related impurities. What are their likely structures and origins?
A4: Besides the dehydro and regioisomeric impurities, a range of other process-related impurities can be formed. These often originate from side reactions of starting materials, intermediates, or reagents. A study on a closely related intermediate, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, identified several impurities, including:
-
Ethyl carbinol imidazole: Arises from the Grignard reaction of the ester with ethylmagnesium bromide instead of methylmagnesium bromide.
-
Methoxy imidazole: Can form if methanol is used as a solvent or is present as an impurity in the reagents, leading to a methoxy adduct.
-
Diacetyl imidazole: Results from over-oxidation or side reactions leading to a second acetyl group on the imidazole ring.
-
Diethyl ester imidazole: This is often the starting material or an intermediate that has not fully reacted.
The formation of these impurities can be minimized by ensuring the purity of starting materials and reagents, precise control of reaction stoichiometry, and optimization of reaction conditions to favor the desired transformation.
II. Troubleshooting Guide for Impurity Identification
This section provides a systematic approach to identifying unknown peaks in your chromatogram and elucidating their structures.
Workflow for Impurity Identification
Caption: A systematic workflow for the identification and structural elucidation of unknown impurities.
Data Interpretation Tables
Table 1: Common Impurities and their Expected Mass Spectrometric Data
| Impurity Name | Molecular Formula | Exact Mass [M+H]⁺ | Key Fragmentation Ions (LC-MS/MS) |
| This compound | C₁₁H₁₆N₂O₃ | 225.1234 | Loss of ethylene (-28), Loss of ethoxy group (-45), Loss of acetyl group (-43) |
| Ethyl 4-isopropenyl-2-propyl-1H-imidazole-5-carboxylate | C₁₂H₁₈N₂O₂ | 223.1441 | Loss of water from a precursor (-18), Loss of ethylene (-28), Loss of ethoxy group (-45) |
| Ethyl 5-acetyl-2-propyl-1H-imidazole-4-carboxylate | C₁₁H₁₆N₂O₃ | 225.1234 | Similar fragmentation to the 4-acetyl isomer, differentiation often requires chromatographic separation and NMR. |
| Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | C₁₂H₁₈N₂O₄ | 255.1339 | Sequential loss of ethoxy groups (-45), Loss of CO₂ (-44) from the carboxylate. |
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -CH₂CH₂CH₃ (propyl) | ~0.95 (t) | ~13.8 |
| -CH₂CH₂CH₃ (propyl) | ~1.75 (sext) | ~22.5 |
| -CH₂CH₂CH₃ (propyl) | ~2.70 (t) | ~30.1 |
| -C(=O)CH₃ (acetyl) | ~2.60 (s) | ~28.9 |
| -OCH₂CH₃ (ethyl) | ~4.40 (q) | ~61.2 |
| -OCH₂CH₃ (ethyl) | ~1.40 (t) | ~14.3 |
| Imidazole-NH | Broad, >10 | - |
| Imidazole-C2 | - | ~150 |
| Imidazole-C4 | - | ~135 |
| Imidazole-C5 | - | ~128 |
| -C=O (acetyl) | - | ~195 |
| -C=O (ester) | - | ~162 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
III. Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis and analysis of this compound.
Protocol 1: Synthesis of Ethyl 4-Acetyl-2-propylimidazole-5-carboxylate
This protocol is a representative synthesis adapted from literature procedures for related compounds.
-
Preparation of 4-Acetyl-2-propyl imidazole-5-carbonitrile:
-
To a solution of 2-propylimidazole-4,5-dicarbonitrile in anhydrous THF under a nitrogen atmosphere, slowly add a solution of methylmagnesium bromide (or chloride) in THF at 10-15 °C.
-
Stir the reaction mixture at this temperature for 30 minutes.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with an aqueous solution of potassium bisulfate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the crystalline 4-acetyl-2-propyl imidazole-5-carbonitrile.
-
-
Hydrolysis and Esterification:
-
Reflux a solution of 4-acetyl-2-propyl imidazole-5-carbonitrile in 6N hydrochloric acid for 8 hours.
-
Evaporate the solvent under vacuum. Remove residual water by azeotropic distillation with toluene and then ethanol.
-
Dissolve the resulting crude carboxylic acid in ethanol.
-
Bubble dry hydrogen chloride gas through the solution at room temperature for 20 minutes.
-
Allow the solution to stand at room temperature for 16 hours.
-
Concentrate the solution in vacuo.
-
Dissolve the residue in ethyl acetate and neutralize with an aqueous solution of sodium bicarbonate, followed by solid sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate to yield ethyl 4-acetyl-2-propylimidazole-5-carboxylate.
-
Protocol 2: HPLC Method for Impurity Profiling
This is a general-purpose HPLC method that can be optimized for your specific system and impurity profile.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
IV. Visualization of Key Processes
Synthetic Pathway
Caption: A representative synthetic route to the target molecule.
Potential Impurity Formation Pathways
Caption: Formation pathways for common process-related impurities.
V. References
-
Rao, C. K., Kumar, K. K., Laxmi, M. V., Srinivasulu, P., Madhusudhan, G., Mukkanti, K., & Srinivas, K. S. V. (2012). Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. American Journal of Analytical Chemistry, 3, 153-160.
-
Patel, D. B., & Patel, N. J. (2016). Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance. Journal of Chromatographic Science, 54(8), 1333-1342.
-
A novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 4(1), 583-586.
-
HPLC Application Note: USP method - Olmesartan using Purospher STAR columns. Merck Millipore.
-
Prasad, M. K. C., & Sridhar, T. (2011). Development of RP-HPLC method for estimation of Olmesartan Medoxomil in tablet dosage forms. Der Pharma Chemica, 3(6), 208-212.
-
Supporting Information. The Royal Society of Chemistry.
-
Imidazole Ring Formation Reactions: A Technical Support Center. Benchchem.
-
Reddy, G. S., & Reddy, M. S. (2010). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. Arkivoc, 2010(ii), 292-302.
-
What is the synthesis of Ethyl imidazole-4-carboxylate? FAQ - Guidechem.
-
Sahu, P. K., & Sahu, P. (2012). Development and validation of a RP-HPLC method for simultaneous estimation of Olmesartan Medoxomil and Amlodipine Besylate. Scholars Research Library, 4(1), 261-267.
-
LC-MS chromatogram of unknown impurity (12). ResearchGate.
-
LC-MS-MS Determination of olmesartan in human plasma. Request PDF - ResearchGate.
-
New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester. Google Patents.
-
Mass fragmentation pattern of olmesartan. Download Scientific Diagram - ResearchGate.
-
Sun, D. (2012). Identification of related substances in olmesartan medoxomil by LC-MS/MS. Chinese Journal of Pharmaceutical Analysis.
-
Synthesis method of olmesartan intermediate. Google Patents.
-
olmesartan medoxomil and its Impurities. Pharmaffiliates.
-
A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Molecules, 18(10), 12345-12358.
-
LC–MS/MS for Quantifying Nitrosamines in Olmesartan Tablets. LCGC International.
-
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
-
Removing imidazole in a workup? r/chemistry - Reddit.
-
Eliglustat and Tribenzor Interactions. Drugs.com.
-
SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo.
-
Identification and characterization of impurity in olmesartan medoxomil bulk drug. Trade Science Inc.
-
Cmoch, P., Bujak, I., Szczepek, W. J., Ostaszewska, A., Puchalska, M., & Chmiel, J. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Molecules, 20(12), 21346-21363.
-
1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl ester. CymitQuimica.
-
strategies to minimize Dehydro Olmesartan formation during synthesis. Benchchem.
-
Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Molecules, 20(12), 21346-21363.
-
This compound. PubChem.
-
4-Acetyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester. Pharmaffiliates.
-
Imidazole synthesis. Organic Chemistry Portal.
-
CAS 144690-07-3 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester. BOC Sciences.
-
Preparation method of 4-acetylimidazole and its intermediate. Google Patents.
-
Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Semantic Scholar.
-
SYNTHESIS OF OLMESARTAN ACID IMPURITY OF OLMESARTAN MEDOXOMIL, ANTI-HYPERTENSIVE DRUG. Rasayan Journal of Chemistry.
Sources
troubleshooting common problems in ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate synthesis
Welcome to the technical support center for the synthesis of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important imidazole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic routes and field-proven insights.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route involves the hydrolysis of a nitrile precursor, 4-acetyl-2-propyl-1H-imidazole-5-carbonitrile, to the corresponding carboxylic acid, followed by esterification. This guide will focus on troubleshooting issues that may arise during these key transformations.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Problem 1: Low or No Yield of the Carboxylic Acid Intermediate
Q: I am performing the hydrolysis of 4-acetyl-2-propyl-1H-imidazole-5-carbonitrile to the carboxylic acid, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
A: Low or no yield during the hydrolysis of the nitrile precursor is a common issue that can often be traced back to several key factors. Let's break down the potential causes and their solutions.
Causality and Solutions:
-
Incomplete Hydrolysis: The conversion of a nitrile to a carboxylic acid is a two-stage process, proceeding through an amide intermediate.[1] Incomplete reaction can leave you with a mixture of starting material and the intermediate amide.
-
Solution: Ensure a sufficiently long reaction time and adequate temperature. Refluxing in 6 N HCl for 8 hours is a reported condition for a similar substrate.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material and the amide intermediate.
-
-
Decomposition of the Starting Material or Product: Imidazole rings can be sensitive to harsh acidic conditions and high temperatures. Prolonged exposure to strong acid at elevated temperatures can lead to degradation.
-
Solution: While acidic conditions are necessary for hydrolysis, they should be optimized. If degradation is suspected, consider using a lower concentration of acid or a lower reaction temperature for a longer duration.
-
-
Formation of Insoluble Salts: The imidazole ring is basic and will be protonated under acidic conditions, forming a hydrochloride salt. The carboxylic acid product can also exist in its protonated form. These salts may have different solubilities in the reaction mixture, potentially leading to precipitation and incomplete reaction.
-
Solution: Ensure adequate stirring to maintain a homogeneous reaction mixture. If a precipitate forms, it may be necessary to add more solvent.
-
Experimental Protocol: Hydrolysis of 4-acetyl-2-propyl-1H-imidazole-5-carbonitrile
| Step | Procedure |
| 1. | To a solution of 4-acetyl-2-propyl-1H-imidazole-5-carbonitrile (1.0 eq) in a suitable solvent, add 6 N Hydrochloric Acid (e.g., 15 mL per gram of nitrile).[2] |
| 2. | Heat the mixture to reflux (typically around 100-110 °C) for 8-12 hours. |
| 3. | Monitor the reaction by TLC until the starting material is no longer visible. |
| 4. | Cool the reaction mixture to room temperature. |
| 5. | Evaporate the solvent under reduced pressure. |
| 6. | Co-distill with toluene and then ethanol to remove residual water.[2] |
| 7. | The resulting solid is the hydrochloride salt of the carboxylic acid, which can be used in the next step. |
Problem 2: Inefficient Esterification and Formation of Side Products
Q: I have successfully synthesized the carboxylic acid intermediate, but the subsequent esterification with ethanol is giving a low yield of the desired ethyl ester. I am also observing some unknown impurities.
A: Inefficient esterification of imidazole carboxylic acids is a frequent challenge. The nucleophilicity of the imidazole ring nitrogens can compete with the alcohol during activation of the carboxylic acid, and the reaction conditions need to be carefully controlled to favor ester formation.
Causality and Solutions:
-
Reactivity of the Imidazole Ring: The lone pair of electrons on the imidazole nitrogen can interfere with the esterification process, particularly if the carboxylic acid is activated (e.g., via an acyl chloride). Direct Fischer esterification under acidic conditions is generally preferred.
-
Solution: A common and effective method is to bubble dry HCl gas through a solution of the carboxylic acid in ethanol.[2] This in-situ generation of the acidic catalyst promotes the esterification while keeping the imidazole nitrogen protonated and less nucleophilic.
-
-
Water Content: The presence of water will shift the equilibrium of the Fischer esterification back towards the carboxylic acid, reducing the yield of the ester.
-
Solution: Use anhydrous ethanol and dry HCl gas. Ensure the carboxylic acid starting material is thoroughly dried, for instance by co-distillation with toluene.[2]
-
-
Side Reactions:
-
Decarboxylation: Imidazole-5-carboxylic acids can be susceptible to decarboxylation at elevated temperatures, leading to the formation of 4-acetyl-2-propyl-1H-imidazole.[3]
-
Prevention: Avoid excessively high temperatures during the esterification and subsequent work-up.
-
-
N-Alkylation: Although less common under acidic conditions where the nitrogens are protonated, there is a possibility of the imidazole nitrogen being alkylated by the ester product or any reactive intermediates, especially if the reaction is run for extended periods at high temperatures.
-
Prevention: Use a moderate reaction temperature and monitor the reaction to avoid prolonged reaction times after completion.
-
-
Experimental Protocol: Esterification of 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid
| Step | Procedure |
| 1. | Dissolve the crude 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid hydrochloride in anhydrous ethanol. |
| 2. | Bubble dry hydrogen chloride gas through the solution at room temperature for 20-30 minutes.[2] |
| 3. | Allow the solution to stand at room temperature for 16-24 hours.[2] |
| 4. | Monitor the reaction by TLC for the disappearance of the carboxylic acid. |
| 5. | Concentrate the solution in vacuo. |
| 6. | Dissolve the residue in ethyl acetate and neutralize with aqueous sodium bicarbonate solution. |
| 7. | Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl ester. |
Problem 3: Presence of Persistent Impurities in the Final Product
Q: After purification of my this compound, I am still observing impurities in my NMR and LC-MS analysis. What are the likely impurities and how can I remove them?
A: The presence of persistent impurities is a common issue, and their identification is key to devising an effective purification strategy. Several process-related impurities have been identified in the synthesis of related imidazole compounds.[2]
Common Impurities and Their Origin:
| Impurity | Potential Origin |
| Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | If the starting material for the nitrile synthesis was a dinitrile, incomplete hydrolysis of one of the nitrile groups followed by esterification can lead to this diester impurity.[2] |
| 5-Acetyl-2-propyl-1H-imidazole-4-carboxylate | This is a regioisomer of the desired product. Its formation would depend on the initial regioselectivity of the imidazole ring synthesis. |
| Diacetyl imidazole derivative | Over-acetylation or side reactions involving the acetyl group are possible under certain conditions. |
| Decarboxylated product (4-acetyl-2-propyl-1H-imidazole) | As mentioned, this can form due to thermal decomposition of the carboxylic acid intermediate.[3] |
Purification Strategy:
-
Column Chromatography: Flash column chromatography using a silica gel stationary phase is the most effective method for removing these types of impurities. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from less polar (e.g., decarboxylated impurity) and more polar (e.g., remaining carboxylic acid) impurities.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a high-purity product.
-
Acid-Base Extraction: An acid-base workup during the extraction can help remove acidic (unreacted carboxylic acid) and basic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the role of bubbling HCl gas in the esterification step? A1: The HCl gas serves as a catalyst for the Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Additionally, it protonates the imidazole ring nitrogens, deactivating them and preventing them from participating in side reactions.[2]
Q2: Can I use other acids for the esterification, like sulfuric acid? A2: Yes, other strong acids like sulfuric acid can also be used to catalyze the esterification. However, sulfuric acid is a strong dehydrating agent and can sometimes lead to charring or other side reactions at elevated temperatures. The use of anhydrous HCl in ethanol is a clean and effective method.
Q3: My final product is an oil, but I have seen reports of it being a solid. What does this indicate? A3: this compound is reported to be a solid with a melting point of 80-82 °C.[4] If your product is an oil, it is likely that it contains impurities that are depressing the melting point. Further purification by column chromatography or recrystallization is recommended.
Q4: How can I confirm the structure of my final product and identify any impurities? A4: A combination of spectroscopic techniques is essential for structure confirmation and impurity identification:
-
¹H and ¹³C NMR: Will confirm the overall structure and the presence of the key functional groups (ethyl ester, acetyl, propyl, and imidazole protons).
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product and can help in identifying the molecular weights of impurities.
-
HPLC: Can be used to assess the purity of the product and to quantify the levels of any impurities.
Visualizing the Process
To aid in understanding the troubleshooting logic, the following diagrams illustrate the synthetic pathway and a decision-making workflow for addressing low yield.
Diagram 1: Synthetic Pathway
Caption: A simplified overview of the synthetic route.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
- Asian Journal of Research in Chemistry. (2011). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. 4(10), 1586-1594.
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]
-
Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Imidazole Carboxylic Acids.
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Ethyl 4-Acetyl-2-Propyl-1H-Imidazole-5-Carboxylate
Welcome to the technical support center for the synthesis and optimization of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important imidazole derivative. Here, we provide in-depth, evidence-based troubleshooting advice and optimization strategies in a practical question-and-answer format.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that is a key component in the production of various pharmaceutically active compounds. Achieving high yield and purity requires careful control over reaction conditions. Common synthetic routes often involve the cyclization of a dicarbonyl compound with an amidine source and subsequent functional group manipulations.[1][2] This guide will focus on troubleshooting and optimizing the critical steps of this synthesis.
Below is a generalized reaction scheme that forms the basis of our discussion. Specific reagents and conditions can vary, and this guide will address the impact of these variations.
Caption: Troubleshooting workflow for low yield of the carbonitrile intermediate.
Experimental Protocol for Optimization:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagents: Dissolve the starting dicyanoimidazole derivative (1 equivalent) in anhydrous THF. [1]3. Grignard Addition: Cool the solution to 10-15°C. [1]Add the titrated Grignard reagent (e.g., ethylmagnesium bromide in THF, 3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 15°C. [1]4. Reaction: Stir the mixture at 10-15°C for 30 minutes after the addition is complete. [1]5. Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. [1]Extract the product with an organic solvent like ethyl acetate.
-
Analysis: Analyze the crude product by HPLC to determine the conversion and purity. Purify by flash column chromatography. [1]
Parameter Standard Condition Optimized Condition Expected Outcome Grignard Equivalents 1.5 - 2.0 3.0 Increased conversion to product. Reaction Temperature Room Temperature 10-15°C Reduced side product formation. | Solvent | Technical Grade THF | Anhydrous THF | Prevention of Grignard reagent quenching. |
Q2: The hydrolysis of the nitrile to the carboxylic acid is incomplete or results in significant byproduct formation. How can I improve this step?
A2: Senior Application Scientist Insights
The acid-catalyzed hydrolysis of the nitrile to a carboxylic acid is a robust transformation, but it requires forcing conditions that can sometimes lead to decomposition or side reactions if not properly controlled.
-
Acid Concentration and Reflux Time: A common protocol uses 6N hydrochloric acid and refluxing for an extended period (e.g., 8 hours). [1]Incomplete conversion may necessitate a longer reflux time. However, excessively long heating can lead to degradation of the imidazole ring. Monitoring the reaction progress by TLC or HPLC is crucial to determine the optimal reaction time.
-
Workup Procedure: After hydrolysis, complete removal of water is essential before proceeding to the esterification step. This is typically achieved by azeotropic distillation with toluene, followed by co-distillation with ethanol. [1]Residual water will interfere with the subsequent esterification.
Optimization Strategy:
-
Time Course Study: Run the hydrolysis reaction and take aliquots at different time points (e.g., 4, 6, 8, 10 hours). Quench and analyze these samples by HPLC to determine the point of maximum conversion with minimal degradation.
-
Azeotropic Drying Verification: After the azeotropic removal of water, a Karl Fischer titration can be performed on a small sample of the crude carboxylic acid intermediate to ensure the water content is sufficiently low (<0.1%).
Q3: My final esterification step is inefficient, leading to a low yield of the target this compound. What are the key parameters to optimize?
A3: Senior Application Scientist Insights
The Fischer esterification of the carboxylic acid intermediate is an equilibrium-driven process. Pushing the equilibrium towards the product side is key to achieving high yields.
-
Anhydrous Conditions: As with the Grignard reaction, this step is sensitive to water. The ethanol used should be absolute (anhydrous), and the preceding hydrolysis workup must have effectively removed all water.
-
Acid Catalyst: Bubbling hydrogen chloride gas through the ethanolic solution is a common and effective way to generate the acidic conditions required for esterification. [1]The amount of HCl introduced is critical; saturation is often desired. Alternatively, other acid catalysts like thionyl chloride or sulfuric acid can be used, but these may require different reaction conditions and workup procedures.
-
Reaction Time and Temperature: The reaction is typically left to stand at room temperature for an extended period (e.g., 16 hours) to reach equilibrium. [1]Gentle heating can sometimes accelerate the reaction, but this should be monitored carefully to avoid side reactions.
Comparative Table of Esterification Conditions:
| Catalyst | Temperature | Typical Reaction Time | Advantages | Disadvantages |
| HCl (gas) | Room Temperature | 16 hours | Clean reaction, easy workup. [1] | Requires handling of corrosive gas. |
| Thionyl Chloride | 0°C to Reflux | 2-4 hours | Faster reaction times. | Generates SO2 and HCl byproducts. |
| Sulfuric Acid | Reflux | 4-8 hours | Inexpensive and readily available. | Can cause charring, difficult workup. |
Troubleshooting Flow for Esterification:
Caption: Decision-making process for optimizing the final esterification step.
Q4: I am observing a significant impurity in my final product. What could it be and how can I prevent it?
A4: Senior Application Scientist Insights
One of the common impurities in this synthesis is the corresponding hydroxyethyl derivative, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, which is a key intermediate in the synthesis of Olmesartan. [1][3]This impurity can arise if the acetyl group is reduced during any of the reaction steps.
Another potential set of impurities can arise from side reactions during the imidazole ring formation, which can be influenced by the choice of catalyst and reaction conditions. [4]For instance, the formation of regioisomers is a possibility in some imidazole syntheses.
Prevention and Purification:
-
Careful Control of Reagents: Avoid using strong reducing agents in any of the steps following the formation of the acetyl group.
-
Purification: The final product can be purified by flash column chromatography on silica gel. [1]A gradient elution system, for example, with ethyl acetate and hexane, can effectively separate the desired product from common impurities. [1]An acid-base workup can also be employed to purify the final product. [3]
References
-
Der Pharma Chemica. (n.d.). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2024, June 26). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. Retrieved from [Link]
-
Semantic Scholar. (2024, December 10). Optimization of reaction conditions: Significance and symbolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 2,4,5‐triphenyl‐1H‐imidazole (3a)a. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Retrieved from [Link]
-
PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. ajrconline.org [ajrconline.org]
- 3. jocpr.com [jocpr.com]
- 4. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
Welcome to the technical support guide for the synthesis of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate. This molecule is a critical intermediate in the synthesis of various pharmaceuticals, most notably as a precursor for the angiotensin II receptor blocker, Olmesartan Medoxomil[]. The synthesis, while well-established, is prone to several side reactions that can impact yield, purity, and scalability.
This guide is structured to provide researchers and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered challenges. We will delve into the causality behind common experimental issues, offering solutions grounded in mechanistic understanding.
Section 1: The Target Synthesis Pathway
A prevalent and efficient method for constructing the imidazole core is based on the condensation of an amidine with a β-dicarbonyl compound, a variant of the classic Bredereck or Radziszewski imidazole synthesis[2][3]. In our case, butyramidine (or its salt) is reacted with a derivative of ethyl 3-oxobutanoate (acetoacetate) that has been functionalized at the C2 position.
The primary reaction proceeds as follows: Butyramidine hydrochloride is neutralized and condensed with a suitable electrophilic three-carbon unit, such as an ethoxymethylene or a dialkoxy derivative of ethyl 2-acetyl-3-oxobutanoate. This cyclization forms the desired imidazole ring system.
Caption: High-level overview of the primary synthesis pathway.
Section 2: Troubleshooting Guide: Common Side Reactions & Impurities
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Q1: My yield is low, and the primary impurity detected by LC-MS is the diethyl ester precursor, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. What went wrong?
Answer: This is a classic case of incomplete reaction or a competing reaction pathway. The presence of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate indicates that the subsequent step, such as a selective hydrolysis or Grignard reaction to form the acetyl group, did not proceed to completion.
-
Causality:
-
Incomplete Grignard Reaction: If your synthesis involves the reaction of the dicarboxylate with a methyl Grignard reagent (MeMgBr) to form the acetyl group, insufficient reagent, low reaction temperature, or rapid quenching can lead to unreacted starting material.
-
Starting Material Carryover: The issue may stem from an earlier step. For example, some syntheses start with diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, which is then converted[4]. If this conversion is inefficient, the starting material will persist.
-
-
Troubleshooting Protocol:
-
Reagent Stoichiometry: Ensure at least 2.0 equivalents of the Grignard reagent are used if starting from the diethyl ester, as one equivalent will be consumed by the acidic N-H proton of the imidazole.
-
Temperature Control: Maintain the reaction temperature as specified in your protocol, typically between 0-10°C, to ensure a controlled reaction without degrading the Grignard reagent[4].
-
Slow Addition: Add the imidazole substrate solution to the Grignard reagent slowly to maintain the reagent excess and control the reaction exotherm.
-
Moisture Control: The entire apparatus must be scrupulously dried, and anhydrous solvents must be used, as Grignard reagents are highly sensitive to moisture.
-
Q2: I am observing a constitutional isomer, ethyl 5-acetyl-2-propyl-1H-imidazole-4-carboxylate. Why did the cyclization yield the wrong regioisomer?
Answer: The formation of a regioisomeric impurity points to a lack of regiocontrol during the initial cyclization step. This is a common challenge in the synthesis of unsymmetrically substituted imidazoles[5].
-
Causality: The cyclization reaction involves the condensation of the two nitrogen atoms of the amidine with the two carbonyl carbons of the dicarbonyl component. If the dicarbonyl compound is unsymmetrical (e.g., ethyl 2-acetyl-3-oxobutanoate), the amidine can attack in two different orientations, leading to two possible regioisomers. The predominant isomer is determined by the relative reactivity of the carbonyl groups and the steric environment.
-
Preventative Measures:
-
Choice of Synthon: The most effective way to prevent this is to use a symmetrical dicarbonyl precursor where possible, or one with highly differentiated carbonyl reactivity.
-
Reaction Conditions: pH and temperature can influence the site of initial attack. A systematic study of your reaction conditions may reveal an optimum for the desired isomer. For instance, controlling the pH can protonate one nitrogen of the amidine preferentially, altering its nucleophilicity.
-
Purification: If formation of the isomer is unavoidable, careful purification is required. These isomers often have very similar polarities, making chromatographic separation challenging. Recrystallization or derivatization may be necessary.
-
Caption: Formation of a regioisomeric side product.
Q3: During workup, I isolated a significant amount of 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid. What caused the ester hydrolysis?
Answer: The presence of the corresponding carboxylic acid is a clear indication of ester hydrolysis. The ethyl ester is susceptible to cleavage under both acidic and basic conditions, which are often employed during the reaction workup.
-
Causality:
-
Acidic Workup: Using strong aqueous acids (e.g., HCl) for an extended period or at elevated temperatures to neutralize the reaction mixture can catalyze the hydrolysis of the ester.
-
Basic Workup: Similarly, prolonged exposure to strong bases (e.g., NaOH) during an extractive workup can lead to saponification.
-
Reaction Conditions: Some imidazole syntheses are performed under conditions (e.g., refluxing in aqueous acid) where hydrolysis is an intended step, followed by re-esterification. If your goal is to isolate the ester directly, these conditions must be avoided.
-
-
Troubleshooting Protocol:
-
Mild Workup Conditions: Use milder reagents for neutralization, such as saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl).
-
Control Temperature: Perform all aqueous workup steps at low temperatures (e.g., 0-5°C) to minimize the rate of hydrolysis.
-
Minimize Contact Time: Do not let the organic phase remain in contact with the acidic or basic aqueous phase for longer than necessary. Separate the layers promptly after extraction.
-
Caption: Side reaction pathway for ester hydrolysis.
Section 3: Summary of Potential Impurities
The following table summarizes common impurities, their potential origins, and preventative strategies. Some of these have been identified in the synthesis of closely related imidazole intermediates for Olmesartan[6].
| Impurity Name | Likely Cause | Preventative Strategy |
| Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | Incomplete reaction of a dicarboxylate precursor. | Ensure correct stoichiometry of reagents (e.g., Grignard), verify reaction completion by TLC/LC-MS before workup. |
| 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid | Hydrolysis of the target ethyl ester during workup. | Use mild acidic/basic conditions (e.g., NaHCO₃, NH₄Cl), keep temperatures low during extraction, and minimize contact time with aqueous layers. |
| Ethyl 5-acetyl-2-propyl-1H-imidazole-4-carboxylate | Lack of regioselectivity during the initial cyclization reaction.[] | Optimize reaction conditions (pH, solvent, temp.) to favor the desired isomer. If unavoidable, develop a robust purification method (chromatography or recrystallization). |
| Olefinic Imidazole (e.g., Ethyl 4-isopropenyl...) | Dehydration of a tertiary alcohol intermediate, often formed by a Grignard addition to a ketone. | This is more common in syntheses that form a tertiary alcohol first. Use mild acidic workup conditions and avoid high temperatures which can promote elimination. |
| Diacetyl Imidazole | Impurity in the dicarbonyl starting material or potential for over-acylation under certain conditions. | Ensure high purity of starting materials. Use controlled stoichiometry of acylating agents if applicable. |
Section 4: Frequently Asked Questions (FAQs)
Q: What analytical techniques are best for monitoring this reaction and identifying impurities? A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress. For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard. For definitive identification of unknown side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for obtaining molecular weight information, and Nuclear Magnetic Resonance (NMR) spectroscopy is required for full structural elucidation.
Q: How critical is the purity of the starting butyramidine hydrochloride? A: Extremely critical. Impurities in the amidine, such as other short-chain amidines, will lead to the formation of different 2-alkyl substituted imidazoles that can be very difficult to separate from the desired product. Always use high-purity butyramidine or purify it before use.
Q: What is a reliable method for purifying the final product? A: The product is often a solid[]. Purification can typically be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If significant impurities are present, column chromatography on silica gel is an effective option. An acid-base wash during the workup can also be considered a purification step to remove non-basic or acidic impurities[4].
Section 5: Key Experimental Protocols
Protocol: General Workup and Acid-Base Purification
This protocol assumes the reaction has been quenched and the solvent is an immiscible organic like ethyl acetate (EtOAc).
-
Neutralization: Transfer the reaction mixture to a separatory funnel. Cautiously add saturated aqueous NaHCO₃ solution in portions until effervescence ceases. Ensure the final pH of the aqueous layer is between 7 and 8.
-
Extraction: Extract the aqueous layer twice with EtOAc. Combine all organic layers.
-
Acid Wash (Removes Basic Impurities): Wash the combined organic layer with 1M HCl. Caution: Your product may partition into the acidic aqueous layer if it is sufficiently basic. Test a small sample first. If the product is extracted, this step can be used for purification by re-basifying the aqueous layer and re-extracting.
-
Base Wash (Removes Acidic Impurities): Wash the organic layer with saturated aqueous NaHCO₃ solution to remove any acidic impurities (like the hydrolyzed carboxylic acid).
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
References
- Journal of Chemical and Pharmaceutical Research, 2015, 7(12):84-89. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [URL: https://www.jocpr.
- Organic Chemistry Portal. Imidazole Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/imidazole-synthesis.shtm]
- Asian Journal of Research in Chemistry, 2011, 4(11):1709-1716. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. [URL: https://ajrconline.org/HTMLPaper.aspx?Journal=Asian%20Journal%20of%20Research%20in%20Chemistry;PID=2011-4-11-1]
- Organic & Biomolecular Chemistry, 2021, 19, 2388-2405. Recent advances in the synthesis of imidazoles. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02470a]
- ResearchGate. Synthesis of imidazole from amidine. [URL: https://www.researchgate.
- ResearchGate. Synthesis of imidazoles from amidines. [URL: https://www.researchgate.
- BOC Sciences. 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester. [URL: https://www.bocsci.com/product/4-acetyl-2-propyl-1h-imidazole-5-carboxylic-acid-ethyl-ester-cas-144690-07-3-400109.html]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [URL: https://www.pharmaguideline.com/2022/01/synthesis-reactions-and-medicinal-uses-of-imidazole.html]
- The Journal of Organic Chemistry, 2017, 82(21), 11310–11319. Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b01932]
- Molecules, 2017, 22(12), 2083. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. [URL: https://www.mdpi.com/1420-3049/22/12/2083]
- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10513320]
- Wikipedia. Imidazole. [URL: https://en.wikipedia.org/wiki/Imidazole]
- International Journal of Current Research and Review, 2021, 13(15), 108-113. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [URL: https://ijcrr.com/uploads/3962_IJCRR-13-15-21.pdf]
- CymitQuimica. 1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl ester. [URL: https://www.cymitquimica.com/incas/144690-07-3]
- ChemicalBook. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9717614_EN.htm]
- Google Patents. CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester. [URL: https://patents.google.
- Asian Journal of Research in Chemistry. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. [URL: https://ajrconline.org/AbstractView.aspx?PID=2011-4-11-1]
- XINGTAI, HEBEI PROV., P.R.CHINA. Key Considerations for Buying Ethyl 5-acetyl-2-propyl-1H-imidazole-4-carboxylate. [URL: https://www.hsgs-chem.
- Google Patents. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. [URL: https://patents.google.
- ResearchGate. Reaction strategies for synthesis of imidazole derivatives: a review. [URL: https://www.researchgate.
- World Journal of Pharmaceutical Sciences, 2015, 3(7), 1365-1373. Routes of synthesis and biological significances of Imidazole derivatives: Review. [URL: https://www.wjpsonline.com/admin/uploads/gVv0s0.pdf]
- JETIR, 2020, 7(7). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. [URL: https://www.jetir.org/papers/JETIR2007409.pdf]
- SlideShare. Unit 4 imidazole. [URL: https://www.slideshare.net/SowmiyaPerinbaraj/unit-4-imidazole-pdf]
Sources
Technical Support Center: High-Purity Crystallization of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
Introduction
Welcome to the technical support guide for the purification of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate (CAS: 144690-07-3). This molecule is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably as a related compound in the production of Olmesartan Medoxomil, an anti-hypertensive drug.[][2][3] Achieving high crystalline purity is paramount for ensuring the quality and safety of the final API.
This guide deviates from rigid templates to provide a dynamic resource built on field-proven insights. It is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this compound in a highly pure, crystalline form. We will explore the causality behind experimental choices, offering robust, self-validating protocols and troubleshooting solutions for common issues encountered in the laboratory.
Compound Profile
A thorough understanding of the physicochemical properties of this compound is the foundation of a successful crystallization strategy.
| Property | Value | Source(s) |
| CAS Number | 144690-07-3 | [][3][4] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [][5][6] |
| Molecular Weight | 224.26 g/mol | [][6] |
| Appearance | White to off-white solid | [][7] |
| Melting Point | 80-82 °C | [][3] |
| Boiling Point | 438.5 ± 30.0 °C at 760 mmHg | [] |
| Known Solubility | Slightly soluble in Chloroform and Methanol | [] |
Part 1: Foundational Crystallization Protocol
Recrystallization is a purification technique that leverages differences in solubility to separate a desired compound from its impurities.[8][9] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. This differential solubility is the driving force for purification; as the hot, saturated solution cools, the decreasing solubility forces the target compound to crystallize, leaving impurities behind in the "mother liquor."
Step 1: Systematic Solvent Selection
The most critical step is identifying a suitable solvent or solvent system.[10][11] An inappropriate solvent is the primary cause of most crystallization failures.
Methodology for Solvent Screening:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different test solvent (see Table 2) dropwise at room temperature, agitating after each addition.
-
Observation at Room Temperature:
-
If the compound dissolves readily, the solvent is too "good" for single-solvent recrystallization and should be rejected for this purpose (though it may be useful as the "good" solvent in a co-solvent system).[10]
-
If the compound is largely insoluble, proceed to the next step.
-
-
Observation at Elevated Temperature:
-
Heat the tubes containing insoluble material to the boiling point of the respective solvents.
-
If the compound dissolves completely, the solvent is a strong candidate.
-
If the compound remains insoluble even at boiling, the solvent is too "poor" and should be rejected.[12]
-
-
Cooling Test:
-
Allow the hot solutions that showed complete dissolution to cool slowly to room temperature, then in an ice bath.
-
The ideal solvent will yield a high recovery of crystalline solid.
-
Table 2: Candidate Solvents for Screening
Based on the structure of the target molecule (an ester with an imidazole core), the following solvents are recommended for initial screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Use |
| Isopropanol | 82.5 | Polar Protic | Often effective for moderately polar compounds. |
| Ethanol | 78.4 | Polar Protic | Similar to isopropanol; a common choice for imidazoles.[13] |
| Ethyl Acetate | 77.1 | Polar Aprotic | "Like dissolves like" principle; the ethyl ester group may confer solubility.[14] |
| Acetone | 56.0 | Polar Aprotic | Good solvent for many organic compounds; volatility can be a challenge. |
| Toluene | 110.6 | Nonpolar | May be effective if impurities are highly polar. |
| Hexane/Heptane | 68.0 / 98.4 | Nonpolar | Likely to be poor solvents; primarily useful as anti-solvents.[14] |
| Water | 100.0 | Very Polar | Unlikely to be a good single solvent but may work as an anti-solvent with alcohols.[14] |
Step 2: The Recrystallization Workflow
The following diagram and protocol outline a standard procedure for recrystallization once a suitable solvent has been identified.
Caption: A standard workflow for purifying a solid by single-solvent recrystallization.
Detailed Protocol:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. In a separate flask, heat your chosen solvent to its boiling point. Add the minimum amount of hot solvent to the crude solid needed to achieve complete dissolution.[9]
-
Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration into a clean, pre-warmed flask to remove them. This step is crucial to prevent premature crystallization on the filter paper.
-
Crystallization: Cover the flask containing the hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals; rapid cooling can trap impurities.[9][12]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces.
-
Drying: Dry the purified crystals to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of this compound.
Sources
- 2. ajrconline.org [ajrconline.org]
- 3. chembk.com [chembk.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl … [cymitquimica.com]
- 6. This compound | C11H16N2O3 | CID 10513320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. ViewArticleDetail [ijpronline.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mt.com [mt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Tips & Tricks [chem.rochester.edu]
removing unreacted starting materials from ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
Welcome to the technical support center for the purification of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude sample of this compound?
The nature of impurities will largely depend on the synthetic route employed. Common imidazole syntheses, such as the Debus-Radziszewski reaction or variations thereof, can leave unreacted starting materials.[1][2] Given that this compound is a known intermediate in the synthesis of Olmesartan, related impurities might also be present.[][4]
Potential unreacted starting materials and side products could include:
-
Starting materials for the imidazole core: These can vary but may include dicarbonyl compounds, aldehydes (like butyraldehyde), and ammonia sources.
-
Precursors to the side chains: For instance, reagents used to introduce the acetyl and carboxylate groups.
-
Partially reacted intermediates: Molecules where not all synthetic steps have completed.
-
Isomers: Positional isomers of the functional groups on the imidazole ring.
Q2: My crude product is a sticky oil instead of the expected white solid. What should I do?
The target compound, this compound, is reported to be a white solid with a melting point of 80-82 °C.[] An oily or sticky appearance suggests the presence of significant impurities that are depressing the melting point.
Troubleshooting Steps:
-
Initial Purification: Attempt a preliminary purification using acid-base extraction to remove any acidic or basic impurities.[5]
-
Solvent Trituration: Try triturating the oil with a non-polar solvent in which the desired product has low solubility at room temperature (e.g., hexanes or diethyl ether). This can often induce crystallization of the product, leaving impurities dissolved in the solvent.
-
Column Chromatography: If the above methods fail, column chromatography is a robust technique for separating complex mixtures.[6]
Q3: I am observing significant tailing of my compound during silica gel column chromatography. How can I improve the peak shape?
Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel.[7] This occurs due to strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface.
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), into your mobile phase.[6] This will neutralize the acidic sites on the silica gel, leading to sharper peaks.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which has fewer acidic sites compared to silica gel.[6]
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the resulting powder onto the column. This can lead to more uniform band application and better separation.[6]
Troubleshooting Purification Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is a highly effective method for purifying this compound from a complex mixture.
Step-by-Step Methodology:
-
Stationary Phase Selection: Prepare a column with silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. The polarity can be gradually increased from a low polarity (e.g., 9:1 hexane:ethyl acetate) to a higher polarity (e.g., 1:1 hexane:ethyl acetate) to elute compounds of increasing polarity. For more polar impurities, a dichloromethane/methanol system can be used.[6]
-
Sample Preparation: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
-
Column Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as the elution progresses.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.[6]
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound by column chromatography.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent can be found.[8] The principle is to dissolve the crude product in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in solution.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Common solvents to test include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes. The target compound is slightly soluble in chloroform and methanol.[]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good starting point for many organic compounds. |
| Methanol | 65 | Polar | The target compound has slight solubility.[] |
| Ethyl Acetate | 77 | Medium | Often used in combination with a non-polar solvent. |
| Hexane | 69 | Non-polar | Good for precipitating the product from a more polar solvent. |
| Chloroform | 61 | Medium | The target compound has slight solubility.[] |
Protocol 3: Purification by Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[9][10] Since imidazoles are basic, they can be protonated and moved into an aqueous layer, leaving neutral organic impurities behind.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole will be protonated and move into the aqueous layer.
-
Separation: Separate the two layers. The organic layer contains neutral and acidic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic. This will deprotonate the imidazole, causing it to precipitate or form an oil.
-
Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., dichloromethane or ethyl acetate) to recover the purified imidazole.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[5]
Decision Tree for Purification Method Selection
Caption: A decision-making guide for selecting the appropriate purification technique.
References
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Open Access Pub. (n.d.). Liquid-liquid Extraction | Journal of New Developments in Chemistry. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, May 18). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN115626896A - Method for synthesizing imidazole compound.
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Retrieved from [Link]
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Google Patents. (n.d.). US3915982A - Imidazole derivatives and process for their preparation.
-
YouTube. (2024, July 25). Preparation of Imidazoles, Part 1: By Cyclocondensation. Retrieved from [Link]
-
Reddit. (2020, March 26). Recrystallizing imidazole : r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US5726293A - Affinity purification methods involving imidazole elution.
-
PubChem. (n.d.). Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (2012, September 6). Imidazol concentration for His-Trap purification. Retrieved from [Link]
-
Quora. (2020, March 18). Why is imidazole used in protein purification?. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl ester. Retrieved from [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. CN115626896A - Method for synthesizing imidazole compound - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 10. openaccesspub.org [openaccesspub.org]
Technical Support Center: Stability of Ethyl 4-Acetyl-2-Propyl-1H-Imidazole-5-Carboxylate
Welcome to the dedicated technical support guide for ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered during the storage and handling of this important chemical intermediate. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound during storage?
A1: The stability of this compound is primarily influenced by three main factors: moisture, temperature, and light. The molecule possesses functional groups, namely an ethyl ester and an imidazole ring, which are susceptible to degradation under certain conditions. Exposure to humidity can lead to hydrolysis of the ethyl ester. Elevated temperatures can accelerate this and other degradation pathways. Additionally, imidazole-containing compounds can be sensitive to photodegradation upon exposure to light.[1][2][3]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[1][4][5] Specifically, we recommend storage at -20°C in a tightly sealed container to minimize exposure to moisture and air.[] For routine use, small aliquots can be brought to room temperature in a desiccator to prevent condensation.
Q3: What are the visible signs of degradation?
A3: Visual signs of degradation can include a change in color from a white or off-white solid to a yellowish or brownish hue. You might also observe changes in the physical state, such as clumping or the appearance of an oily residue, which could indicate hydrolysis or the absorption of moisture. However, significant degradation can occur without any visible changes, necessitating analytical confirmation.
Q4: How can I analytically confirm the purity and stability of my sample?
A4: The most reliable method for assessing the purity and stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the parent compound from potential degradation products. For structural elucidation of any unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[2][7]
Troubleshooting Guide: Addressing Specific Stability Issues
This section provides a more in-depth, question-and-answer-style guide to troubleshoot specific problems you may encounter.
Issue 1: I observe a new peak in my HPLC chromatogram after storing the compound for several weeks.
Q: What is the likely identity of this new peak?
A: A common degradation pathway for this molecule is the hydrolysis of the ethyl ester group to form the corresponding carboxylic acid (4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid). This is particularly likely if the compound has been exposed to moisture or stored in a humid environment. The imidazole ring itself can act as a catalyst for the hydrolysis of the ester.[8][9][10][11]
Causality Explained: The imidazole ring contains a basic nitrogen atom that can facilitate the nucleophilic attack of water on the carbonyl carbon of the ester. This intramolecular catalysis accelerates the hydrolysis process compared to simple esters.
Workflow for Investigation:
Caption: Workflow to identify a new peak in an HPLC chromatogram.
Experimental Protocol: Confirmation of Hydrolysis Product
-
Sample Preparation: Dissolve a small amount of the stored compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
LC-MS Analysis:
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution profile with both UV and mass spectrometry detectors.
-
-
Data Analysis:
-
Determine the molecular weight of the parent compound (this compound, MW: 224.26 g/mol ) and the new peak.[12]
-
The expected molecular weight of the hydrolysis product (4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid) is 196.20 g/mol .
-
A match in the observed molecular weight confirms the identity of the degradation product.
-
Issue 2: My compound has developed a yellow or brown tint.
Q: What could be causing the discoloration of my compound?
A: Discoloration is often an indicator of oxidative degradation or the formation of polymeric impurities. The electron-rich imidazole ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[2][13] This can lead to the formation of colored byproducts.
Causality Explained: The imidazole moiety can undergo autoxidation, a process that can be accelerated by light (photodegradation) or the presence of radical initiators.[2] This can lead to complex reaction pathways and the formation of various colored species.
Workflow for Mitigation and Analysis:
Caption: Workflow to address compound discoloration.
Preventative Measures and Analysis Protocol:
-
Inert Atmosphere Storage: For long-term storage, after receiving the compound, flush the vial with an inert gas like argon or nitrogen before sealing.
-
Light Protection: Always store the compound in amber vials or wrap the container in aluminum foil to protect it from light.[14]
-
Forced Degradation Study (Oxidative Stress): To understand the potential oxidative degradation products, you can perform a controlled stress study.
-
Dissolve a small amount of the pure compound in a suitable solvent.
-
Add a small amount of an oxidizing agent, such as hydrogen peroxide (e.g., 3% solution).[2][7]
-
Monitor the reaction over time using HPLC.
-
Analyze any new peaks by LC-MS to identify potential oxidative degradants. This information can be valuable for monitoring the stability of your stored samples.
-
Summary of Potential Degradation Products and Their Characteristics
| Potential Issue | Probable Cause | Degradation Product | Expected MW ( g/mol ) | Analytical Confirmation |
| Appearance of a more polar peak in HPLC | Exposure to moisture | 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid | 196.20 | LC-MS |
| Discoloration (yellowing/browning) | Exposure to air/light | Oxidized imidazole species | Variable | HPLC, LC-MS |
Final Recommendations for Ensuring Stability
-
Procurement and Initial Handling: Upon receipt, visually inspect the compound. If possible, run an initial HPLC to establish a baseline purity profile.
-
Aliquoting: For frequent use, it is advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.
-
Solvent Choice: When preparing solutions, use high-purity, dry solvents. Imidazole itself is soluble in water and polar organic solvents.[3][14]
-
Solution Stability: Be aware that the stability of the compound in solution may be different from its stability in the solid state. Solutions, especially in protic or aqueous solvents, may be more prone to hydrolysis. It is recommended to use freshly prepared solutions for your experiments.
By understanding the inherent chemical properties of this compound and implementing these best practices for storage and handling, you can significantly mitigate the risk of degradation and ensure the reliability and reproducibility of your research.
References
- ChemSupply Australia. (2023, September 25).
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3016-3023.
- PubChem. (n.d.). Imidazole.
- YouTube. (2020, February 20). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description.
- Sigma-Aldrich. (n.d.). Imidazole, for molecular biology (I5513)
- CDH Fine Chemical. (n.d.).
- ChemicalBook. (n.d.). IMIDAZOLE CAS#: 288-32-4.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Catalysis of ester hydrolysis by cationic micelles of surfactants containing the imidazole ring.
- Scholars Research Library. (n.d.).
- ACS Publications. (n.d.). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research.
- Journal of the American Chemical Society. (n.d.). Nonlinear Structure-Reactivity Correlations.
- Journal of the American Chemical Society. (n.d.).
- PubChem. (n.d.). This compound.
- BOC Sciences. (n.d.). CAS 144690-07-3 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
Sources
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazole CAS#: 288-32-4 [m.chemicalbook.com]
- 4. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Catalysis of ester hydrolysis by cationic micelles of surfactants containing the imidazole ring - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | C11H16N2O3 | CID 10513320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
analytical challenges in the characterization of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
Welcome to the technical support center for the analytical characterization of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges associated with this important imidazole intermediate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for assessing the purity of this compound and quantifying related impurities. However, the unique chemical properties of this substituted imidazole can present specific chromatographic challenges.
Frequently Asked Questions (HPLC)
Q1: I am observing significant peak tailing for my main compound. What is the likely cause and how can I resolve it?
A1: Peak tailing with polar imidazole derivatives is a frequent issue, primarily caused by secondary interactions between the basic nitrogen atoms in the imidazole ring and residual silanol groups (Si-OH) on the surface of conventional silica-based stationary phases[1]. This interaction leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak shape.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is a critical factor. For a basic compound like this imidazole derivative, it is advisable to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic state (either fully protonated or deprotonated)[1]. For this compound, a lower pH (e.g., 2.5-3.5) using a buffer like phosphate or formate is a good starting point.
-
Use of Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA) (typically 0.1%), can help to saturate the active silanol sites and reduce peak tailing.
-
Column Selection: If mobile phase optimization is insufficient, consider using a column specifically designed for polar basic compounds.
-
End-capped columns: These have a higher degree of silanol group deactivation[1].
-
Polar-embedded columns: These contain a polar functional group within the alkyl chain, which helps to shield the analyte from silanol interactions.
-
Hybrid silica particles: These have a different surface chemistry with fewer accessible silanol groups.
-
Q2: I am struggling to separate the main peak from a closely eluting impurity. What strategies can I employ to improve resolution?
A2: Achieving adequate resolution between the main compound and its process-related or degradation impurities is crucial for accurate purity assessment. Several factors can be manipulated to enhance separation.
Optimization Strategies:
-
Modify Mobile Phase Composition:
-
Organic Modifier: Vary the organic solvent (e.g., switch from acetonitrile to methanol or vice versa). The different selectivities of these solvents can alter the elution order and improve separation.
-
Gradient Slope: If using a gradient method, a shallower gradient will provide more time for the components to separate on the column.
-
-
Column Chemistry: As with peak tailing, the choice of stationary phase is critical. A column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, may provide the necessary resolution.
-
Temperature: Increasing the column temperature can improve efficiency and may alter selectivity, potentially resolving co-eluting peaks.
| Parameter | Recommendation for Improved Resolution |
| Mobile Phase | Alter organic solvent (Acetonitrile vs. Methanol) |
| Gradient | Decrease the gradient slope |
| Stationary Phase | Test columns with different selectivities (e.g., C18, Phenyl-Hexyl, PFP) |
| Temperature | Increase in 5°C increments (e.g., from 30°C to 45°C) |
Workflow for HPLC Method Development
Caption: A stepwise workflow for developing a robust HPLC method.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of this compound. However, the phenomenon of tautomerism can complicate spectral interpretation.
Frequently Asked Questions (NMR)
Q1: My ¹H and ¹³C NMR spectra show broadened signals for the imidazole ring protons and carbons. Why is this happening?
A1: Signal broadening in the NMR spectra of unsymmetrically substituted imidazoles is a classic indication of tautomerism occurring at a rate that is intermediate on the NMR timescale[2]. The proton on the imidazole nitrogen can rapidly exchange between the two nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms. If this exchange is not slow enough for distinct signals to be observed for each tautomer, and not fast enough for a sharp averaged signal, the result is signal broadening.
Troubleshooting and Confirmatory Techniques:
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the rate of tautomeric exchange, potentially resolving the broadened signals into two distinct sets of peaks for each tautomer.
-
Solid-State NMR (CP-MAS): In the solid state, the tautomeric exchange is often restricted, allowing for the unambiguous identification of the dominant tautomer in the crystalline form[2].
-
Solvent Effects: Changing the NMR solvent to one that can either favor one tautomer through hydrogen bonding or alter the exchange rate can sometimes sharpen the signals.
Q2: I see more signals in my NMR spectrum than I expect for a single structure. What does this indicate?
A2: The presence of more signals than anticipated can be due to several factors:
-
Slow Tautomerism: If the tautomeric exchange is slow on the NMR timescale, you will observe two distinct sets of signals, one for each tautomer present in the solution[3]. The ratio of the integrals of these sets of signals can provide an estimate of the tautomeric equilibrium.
-
Presence of Impurities: Process-related impurities or residual starting materials will contribute their own signals to the spectrum. A common impurity is the diethyl ester analog, which would show an additional ethyl group signal[4].
-
Rotational Isomers (Rotamers): If there is restricted rotation around a single bond, for example, the bond connecting the acetyl group to the imidazole ring, you may observe distinct signals for each rotamer.
Logical Flow for NMR Spectral Interpretation
Sources
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate is a key building block in the synthesis of various pharmaceutically active compounds. Its structural features, a substituted imidazole core, make it a valuable intermediate. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into the underlying chemical principles and practical considerations for laboratory and process scale-up.
Introduction to Synthetic Strategies
The synthesis of polysubstituted imidazoles is a cornerstone of heterocyclic chemistry, with numerous methods developed since the pioneering work of Radziszewski and Bredereck. For a specific target like this compound, the choice of synthetic route depends on factors such as the availability of starting materials, desired yield and purity, scalability, and safety. This guide will compare two prominent synthetic pathways: a linear synthesis starting from a pre-formed imidazole core and a convergent approach involving the construction of the imidazole ring.
Route 1: Synthesis from a Dicyanoimidazole Precursor
This route commences with a pre-existing 2-propyl-1H-imidazole-4,5-dicarbonitrile and introduces the acetyl and carboxylate functionalities in a stepwise manner. This approach offers good control over the substitution pattern.[1]
Overall Reaction Scheme
Caption: Route 1: Stepwise functionalization of a dicyanoimidazole.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Acetyl-2-propyl-1H-imidazole-5-carbonitrile
-
To a solution of 2-propyl-1H-imidazole-4,5-dicarbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF), add a solution of methylmagnesium bromide (MeMgBr) in THF (3 equivalents) dropwise at 10-15 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at this temperature for 30 minutes.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution, followed by acidification with aqueous potassium bisulfate.
-
Extract the product with ethyl acetate.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the crystalline product.
Step 2: Synthesis of 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic acid
-
Reflux a solution of 4-acetyl-2-propyl-1H-imidazole-5-carbonitrile (1 equivalent) in 6 N hydrochloric acid for 8 hours.
-
Evaporate the solvent under vacuum.
-
Remove residual water by azeotropic distillation with toluene and then ethanol.
Step 3: Synthesis of this compound
-
Dissolve the crude 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid in ethanol.
-
Bubble hydrogen chloride gas through the solution at room temperature for 20 minutes.
-
Allow the solution to stand at room temperature for 16 hours.
-
Concentrate the solution in vacuo.
-
Dissolve the residue in ethyl acetate and neutralize with aqueous sodium bicarbonate.
-
Separate the organic phase, dry, and concentrate to obtain the final product.
Discussion of Route 1
Advantages:
-
Regiocontrol: The stepwise functionalization of the dicyanoimidazole precursor allows for precise control over the position of the acetyl and carboxylate groups.
-
Convergent Potential: The dicyanoimidazole starting material can be synthesized separately, potentially from simple precursors.
Disadvantages:
-
Multi-step Process: This is a three-step synthesis from the dicyanoimidazole, which can impact the overall yield.
-
Harsh Conditions: The use of a strong acid (6 N HCl) at reflux for an extended period might not be suitable for sensitive substrates.
-
Use of Hazardous Reagents: The use of Grignard reagents and hydrogen chloride gas requires careful handling and anhydrous conditions.
Route 2: Imidazole Ring Formation from Acyclic Precursors
This approach involves the construction of the imidazole ring from acyclic starting materials, specifically by reacting an amidine with a dicarbonyl compound. This is a common and versatile method for imidazole synthesis.
Overall Reaction Scheme
Caption: Route 2: Convergent synthesis via imidazole ring formation.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
-
Dissolve butyramidinium chloride (1 equivalent) in absolute ethanol and add triethylamine (Et3N) at room temperature.
-
To this solution, add diethyl 2-chloro-3-oxosuccinate (1 equivalent) over a 20-minute period.
-
Stir the reaction mixture at room temperature for 1 hour, then heat at 60-70 °C for 5 hours.
-
Evaporate the solvents under vacuum.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the combined organic extracts and evaporate the solvent to yield the product.
Step 2: Conversion to this compound (Hypothetical)
The direct conversion of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate to the target molecule is not explicitly detailed in the reviewed literature. However, a plausible synthetic transformation would involve:
-
Selective Hydrolysis and Decarboxylation: Selective hydrolysis of the ester at the 4-position, followed by decarboxylation to yield ethyl 2-propyl-1H-imidazole-5-carboxylate. This selectivity can be challenging to achieve.
-
Friedel-Crafts Acylation: Introduction of the acetyl group at the 4-position via a Friedel-Crafts-type acylation. The imidazole ring is electron-rich and can undergo electrophilic substitution.
Discussion of Route 2
Advantages:
-
Convergent Synthesis: This route builds the core imidazole structure in a single step from readily available starting materials.
-
Milder Conditions: The imidazole ring formation is conducted under relatively mild conditions.
Disadvantages:
-
Lack of Direct Precedent for Final Step: The conversion of the intermediate dicarboxylate to the target acetyl-substituted monoester is not a well-established, high-yielding process and would require significant optimization.
-
Potential for Regioisomers: In similar imidazole syntheses, the formation of regioisomers can be a concern, although the specific reactants used here are likely to favor the desired product.
Comparative Summary
| Feature | Route 1: From Dicyanoimidazole | Route 2: From Acyclic Precursors |
| Starting Materials | 2-Propyl-1H-imidazole-4,5-dicarbonitrile | Diethyl 2-chloro-3-oxosuccinate, Butyramidinium chloride |
| Number of Steps | 3 (from dicyanoimidazole) | 1 (to imidazole core) + subsequent functionalization |
| Key Reactions | Grignard reaction, Nitrile hydrolysis, Esterification | Imidazole ring formation (condensation) |
| Yield | Moderate overall yield | High yield for imidazole formation, subsequent steps unknown |
| Scalability | Potentially challenging due to Grignard and HCl gas | Good for the initial ring formation step |
| Control of Substitution | Excellent | Potentially challenging for selective functionalization |
| Safety Considerations | Use of Grignard reagents and HCl gas | Standard laboratory precautions |
Conclusion
For the synthesis of this compound, Route 1, starting from 2-propyl-1H-imidazole-4,5-dicarbonitrile, offers a more defined and predictable pathway to the target molecule, despite being a multi-step process with some hazardous reagents. The clear, stepwise introduction of the functional groups ensures high regioselectivity.
Route 2 provides an efficient method for constructing the core imidazole ring system. However, the subsequent selective functionalization of the resulting diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate to introduce the acetyl group at the 4-position while retaining the ester at the 5-position is a significant challenge that would require dedicated research and development.
For researchers requiring a reliable and well-documented synthesis of the title compound, Route 1 is the recommended starting point. For those interested in developing novel synthetic methodologies, exploring the selective functionalization of the intermediate from Route 2 could be a worthwhile endeavor.
References
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. Available at: [Link]
-
Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)] - Asian Journal of Research in Chemistry. Available at: [Link]
-
Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug - Semantic Scholar. Available at: [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for Ethyl 4-Acetyl-2-Propyl-1H-Imidazole-5-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The validation of analytical methods is not merely a regulatory formality but a cornerstone of quality assurance, ensuring that the methods used for testing are reliable, reproducible, and fit for their intended purpose.[1][2] This guide provides an in-depth, experience-driven comparison of analytical method validation strategies for ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, a key intermediate and potential impurity in the synthesis of Olmesartan medoxomil, an angiotensin II receptor blocker used to treat hypertension.[3][]
This document is structured to provide not just procedural steps, but the scientific rationale behind the validation choices, empowering researchers to design and execute robust validation protocols. We will explore and compare two common analytical techniques for the quantification of this imidazole derivative: High-Performance Liquid Chromatography (HPLC) as a primary, high-specificity method, and Ultraviolet-Visible (UV-Vis) Spectroscopy as a secondary, simpler method for in-process controls or less stringent applications.
The Analyte: this compound
-
Molecular Formula: C₁₁H₁₆N₂O₃[5]
-
Appearance: White solid[]
-
Solubility: Soluble in methanol and chloroform[]
-
Significance: An intermediate and impurity in the synthesis of Olmesartan.[3][][7]
The validation of analytical methods for this compound is critical for controlling the quality of the final active pharmaceutical ingredient (API).
The Foundation of Validation: ICH Q2(R1) Guidelines
The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for validating analytical methods.[8][9] The upcoming revision, ICH Q2(R2), further modernizes these principles, incorporating advanced analytical techniques.[10][11][12][13] Our validation approach will be firmly grounded in these internationally recognized standards. The core validation parameters we will assess for both HPLC and UV-Vis methods include:
-
Specificity
-
Linearity
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Range
-
Limit of Quantitation (LOQ)
-
Limit of Detection (LOD)
-
Robustness
Comparative Validation of Two Analytical Methods
We will now delve into a comparative validation of a hypothetical reversed-phase HPLC method and a UV-Vis spectroscopic method for the quantification of this compound.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity, making it ideal for separating the analyte from potential impurities.[14]
Hypothetical HPLC Method Parameters:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method 2: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simpler, faster, and more cost-effective technique, suitable for rapid checks where high specificity is not the primary concern.[15]
Hypothetical UV-Vis Method Parameters:
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): To be determined experimentally (predicted to be in the 230-290 nm range for a π → π* transition of the imidazole ring).[15]
-
Cuvette: 1 cm quartz cuvette
In-Depth Validation Protocols and Data Comparison
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[16]
Experimental Protocol (HPLC):
-
Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
-
Impurity Spiking: Prepare a solution of the analyte and spike it with known related substances and impurities from the synthetic process.[7]
-
Analysis: Analyze the stressed samples and the impurity-spiked solution using the HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of co-eluting peaks.
Experimental Protocol (UV-Vis):
-
Spectral Scans: Obtain UV spectra of the analyte, known impurities, and placebo (if in a formulation) individually in the chosen solvent.
-
Spectral Overlay: Overlay the spectra to check for significant overlap at the chosen analytical wavelength (λmax).
Data Comparison:
| Parameter | HPLC-UV Method | UV-Vis Method | Causality and Insights |
| Specificity | High | Low to Moderate | HPLC physically separates the analyte from impurities, providing high confidence in its quantification. UV-Vis is susceptible to interference from any component that absorbs at the same wavelength. |
| Acceptance Criteria | Analyte peak is well-resolved from all other peaks (resolution > 2). Peak purity index > 0.99. | Significant spectral overlap from impurities may render the method non-specific. | The choice of method depends on the required level of assurance. For release testing, HPLC is superior. For simple in-process checks, UV-Vis might suffice if impurities have vastly different UV spectra. |
Visualization of Specificity Testing Workflow:
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. particle.dk [particle.dk]
- 3. 1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl … [cymitquimica.com]
- 5. This compound | C11H16N2O3 | CID 10513320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - SRIRAMCHEM [sriramchem.com]
- 7. ajrconline.org [ajrconline.org]
- 8. jordilabs.com [jordilabs.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH Official web site : ICH [ich.org]
- 11. starodub.nl [starodub.nl]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate and its Analogs as Potential Angiotensin II Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular drug discovery, the renin-angiotensin system (RAS) remains a pivotal target. Specifically, antagonists of the angiotensin II type 1 (AT1) receptor have proven to be highly effective in the management of hypertension and related cardiovascular diseases. Olmesartan medoxomil, a potent AT1 receptor blocker, and its associated chemical space have been a subject of intense investigation. This guide provides a detailed comparative analysis of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, a known process-related impurity of Olmesartan medoxomil, and its rationally designed analogs. By leveraging established structure-activity relationships (SAR) and outlining robust experimental protocols, we aim to provide a framework for the evaluation of these compounds as potential therapeutic agents.
The Significance of the Imidazole Scaffold in AT1 Receptor Antagonism
The imidazole core is a well-established pharmacophore in the design of non-peptide AT1 receptor antagonists.[1] The prototypical drug in this class, Losartan, and its successors like Olmesartan, feature a substituted imidazole ring that mimics the C-terminal residues of angiotensin II, enabling competitive antagonism at the AT1 receptor. The substituents at various positions of the imidazole ring play a crucial role in receptor binding and overall pharmacological activity. For the 2-propyl-1H-imidazole-5-carboxylate scaffold, the key positions for modification and their influence on activity are generally understood as follows:
-
C2-Position: Typically occupied by an alkyl group, such as a propyl or butyl chain, which is believed to interact with a hydrophobic pocket in the AT1 receptor.[1]
-
C4-Position: This position is critical for high-affinity binding. In Olmesartan, a hydroxyalkyl group at this position contributes significantly to its potent antagonistic activity.[2][3] This makes the acetyl group in this compound a key point of interest for modification.
-
C5-Position: A carboxylic acid or a bioisosteric equivalent at this position is essential for mimicking the C-terminal carboxylate of angiotensin II and forming crucial interactions with the receptor.[2] In prodrugs like Olmesartan medoxomil, this is often an ester that is cleaved in vivo to the active carboxylic acid.[4]
Comparative Analysis of this compound and its Analogs
Core Compound: this compound
Rationale for Analog Design: The primary focus for analog design is the modification of the 4-acetyl group, given the established importance of a hydroxyalkyl group at this position for potent AT1 receptor antagonism.[2][3] Modifications to the 2-propyl and 5-ethyl carboxylate groups can also be explored to fine-tune the compound's properties.
Table 1: Predicted Comparative Performance of Analogs
| Compound | Modification from Core Compound | Predicted AT1 Receptor Antagonist Activity | Rationale for Predicted Activity |
| Analog 1 | Reduction of the 4-acetyl group to a 4-(1-hydroxyethyl) group. | Significantly Increased | The introduction of a hydroxyl group at the 4-position is known to enhance binding affinity to the AT1 receptor, as seen in the structure of Olmesartan.[2][3] |
| Analog 2 | Replacement of the 4-acetyl group with a 4-carboxy group. | Potentially Decreased | While a carboxylic acid could form interactions, it may not be optimal for the specific binding pocket at the 4-position, which appears to favor a neutral, hydrogen-bond donating group. |
| Analog 3 | Replacement of the 4-acetyl group with a 4-propyl group. | Decreased | Removal of the oxygen-containing functional group at the 4-position would likely lead to a loss of key interactions with the receptor, resulting in lower affinity. |
| Analog 4 | Replacement of the 2-propyl group with a 2-butyl group. | Potentially Increased | A butyl group at the C2 position is common in potent AT1 receptor antagonists like Losartan, suggesting it may provide more optimal hydrophobic interactions.[1] |
| Analog 5 | Hydrolysis of the 5-ethyl ester to a 5-carboxylic acid. | Significantly Increased (in vitro) | The free carboxylic acid is the active form that interacts with the receptor.[2] The ethyl ester is essentially a prodrug form. |
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted activities, a series of in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for such a comparative analysis.
The synthesis of the core compound and its analogs can be achieved through established imidazole synthesis methodologies. A general synthetic scheme is outlined below.
Caption: A generalized workflow for the synthesis of imidazole analogs.
Step-by-Step Synthesis of Analog 1 (4-(1-hydroxyethyl) derivative):
-
Synthesis of the Core Compound: Synthesize this compound according to literature procedures for related Olmesartan impurities.
-
Reduction of the Ketone:
-
Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Analog 1.
-
The primary in vitro assay to determine the potency of the synthesized compounds is a competitive radioligand binding assay using membranes from cells expressing the human AT1 receptor.
Caption: Workflow for the AT1 receptor binding assay.
Detailed Protocol for AT1 Receptor Binding Assay:
-
Membrane Preparation:
-
Culture cells stably expressing the human AT1 receptor (e.g., CHO-hAT1 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of radiolabeled angiotensin II (e.g., [3H]-Angiotensin II).
-
Add increasing concentrations of the test compounds (the synthesized analogs and the core compound) or a known AT1 receptor antagonist (e.g., Olmesartan) as a positive control.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at a controlled temperature (e.g., 25 °C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
To assess the functional antagonism of the compounds, their ability to inhibit the downstream signaling of the AT1 receptor can be measured.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacology of olmesartan medoxomil, an angiotensin II type AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonpeptide angiotensin II antagonists derived from 1H-pyrazole-5-carboxylates and 4-aryl-1H-imidazole-5-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards for Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate: Ensuring Analytical Accuracy in Olmesartan Medoxomil Impurity Profiling
For researchers, scientists, and professionals in drug development, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) are paramount to ensuring the safety and efficacy of therapeutics. This guide provides an in-depth technical comparison of reference standards for ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, a known process-related impurity and key intermediate of the antihypertensive drug, Olmesartan Medoxomil.[1][2][3] We will delve into the essential attributes of the primary reference standard, compare it with viable alternatives, and provide detailed experimental protocols to empower your analytical workflows.
The Critical Role of this compound in Olmesartan Medoxomil Quality Control
This compound (CAS RN: 144690-07-3) is a significant impurity that can arise during the synthesis of Olmesartan Medoxomil.[1][2][3] Its presence, along with other related substances, must be carefully monitored to comply with stringent regulatory requirements set forth by bodies like the International Council for Harmonisation (ICH). The availability of a highly pure and well-characterized reference standard for this impurity is therefore not just a matter of analytical convenience, but a cornerstone of robust quality control and assurance in the pharmaceutical industry.
This guide will compare the primary reference standard of this compound with other relevant impurities of Olmesartan Medoxomil that can serve as alternative or complementary reference materials in analytical method development, validation, and routine testing.
Profile of the Primary Reference Standard: this compound
A high-quality reference standard for this compound should be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and characterization data.
| Parameter | Specification | Typical Analytical Technique(s) |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 144690-07-3 | - |
| Molecular Formula | C11H16N2O3 | Elemental Analysis, Mass Spectrometry |
| Molecular Weight | 224.26 g/mol | Mass Spectrometry |
| Purity | ≥95-99% | HPLC-UV, LC-MS |
| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in methanol, acetonitrile, chloroform | Solubility Testing |
Causality in Synthesis: The formation of this compound as an impurity is intrinsically linked to the synthetic route of Olmesartan Medoxomil. Understanding its formation pathway is crucial for developing effective control strategies. A plausible synthetic route is outlined below.
Caption: Synthetic pathway of the target impurity.
Profile of Alternative Reference Standards
In the context of Olmesartan Medoxomil impurity profiling, other process-related impurities and degradation products serve as critical alternative reference standards. These compounds are often co-analyzed with the primary API and its other impurities, making their well-characterized standards essential for method specificity and accuracy.
Dehydro Olmesartan
Dehydro Olmesartan is a process-related impurity of Olmesartan Medoxomil.[4] Its monitoring is crucial for ensuring the quality of the final drug product.
| Parameter | Specification |
| Chemical Name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylate |
| Common Names | Dehydro Olmesartan, Olmesartan EP Impurity C |
| Purity | ≥98% |
| Analytical Use | Impurity marker, method validation |
Olmesartan Acid
Olmesartan Acid is the active metabolite of Olmesartan Medoxomil and can also be present as a process-related impurity or a degradation product.[5]
| Parameter | Specification |
| Chemical Name | 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid |
| Common Names | Olmesartan, Olmesartan EP Impurity A |
| Purity | ≥99% |
| Analytical Use | Active metabolite reference, impurity standard |
Comparative Analysis of Reference Standards
The choice of a reference standard is dictated by its intended use in the analytical workflow. The following table provides a comparative overview of the primary and alternative reference standards.
| Feature | This compound | Dehydro Olmesartan | Olmesartan Acid |
| Type | Process-related impurity / Intermediate | Process-related impurity | Active metabolite / Impurity / Degradant |
| Typical Purity | ≥95-99% | ≥98% | ≥99% |
| Primary Use | Quantification of a specific process impurity | Method specificity and validation | Potency assays, metabolite studies, impurity profiling |
| Pharmacopeial Status | Listed as a potential impurity in some studies | Listed as an impurity in some pharmacopeias (e.g., EP) | Official standard in USP and EP |
Experimental Protocols
The following are representative experimental protocols for the analysis of Olmesartan Medoxomil and its impurities, including this compound. These protocols are based on published, validated methods and serve as a starting point for laboratory implementation.[6][7]
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quality control of Olmesartan Medoxomil and the quantification of its impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 225 nm |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard (e.g., this compound) in the diluent. Further dilute to a working concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Olmesartan Medoxomil drug substance or product in the diluent to a known concentration (e.g., 1 mg/mL).
Caption: A typical HPLC analytical workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For the identification and characterization of unknown impurities or for trace-level quantification, an LC-MS/MS method offers superior sensitivity and specificity.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18, 50-100 mm length, sub-2 µm particle size |
| Mobile Phase | Similar to HPLC method, but using volatile buffers (e.g., ammonium formate) |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Scan Mode | Full scan for identification, Multiple Reaction Monitoring (MRM) for quantification |
Forced Degradation Studies:
To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed on the Olmesartan Medoxomil drug substance.[4][8][9] This involves subjecting the API to stress conditions such as:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105°C
-
Photolytic Degradation: Exposure to UV light
The resulting degradation products are then analyzed by the developed method to demonstrate that they are well-resolved from the main peak and other impurities.
Conclusion
The selection and proper use of reference standards are fundamental to the integrity of pharmaceutical analysis. For this compound, a well-characterized reference standard is indispensable for the accurate monitoring of this impurity in Olmesartan Medoxomil. By understanding the profile of this primary standard in comparison to other relevant impurities and by employing robust, validated analytical methods, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of their products. This guide provides the foundational knowledge and experimental framework to achieve these critical objectives.
References
-
Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. (n.d.). Semantic Scholar. Retrieved from [Link]
-
A New Analytical Method Validation and Quantification of Olmesartan Medoxomil and its related impurities in bulk drug product by HPLC. (2017). ProQuest. Retrieved from [Link]
-
olmesartan medoxomil and its Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. (2015). ResearchGate. Retrieved from [Link]
-
Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance. (2020). National Institutes of Health. Retrieved from [Link]
-
Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance. (n.d.). Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Olmesartan Impurities. (n.d.). SynZeal. Retrieved from [Link]
-
Olmesartan Medoxomil. (2012). USP. Retrieved from [Link]
-
Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. (2015). R Discovery. Retrieved from [Link]
-
STABILITY INDICATING FORCED DEGRADATION RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF OLMESARTAN MEDOXOMIL. (2014). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
identification-and-characterization-of-impurity-in-olmesartan-medoxomil-bulk-drug.pdf. (n.d.). TSI Journals. Retrieved from [Link]
-
SYNTHESIS OF OLMESARTAN ACID IMPURITY OF OLMESARTAN MEDOXOMIL, ANTI-HYPERTENSIVE DRUG. (2013). Rasayan Journal of Chemistry. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
4-Acetyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (2011). National Institutes of Health. Retrieved from [Link]
-
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl … [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A New Analytical Method Validation and Quantification of Olmesartan Medoxomil and its related impurities in bulk drug product by HPLC - ProQuest [proquest.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. ijpsr.com [ijpsr.com]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity Assessment for Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
For researchers and drug development professionals, the specificity of an antibody is paramount to the success of immunoassays and antibody-based therapeutics. While antibodies are celebrated for their high specificity, the potential for cross-reactivity—the binding of an antibody to unintended, structurally similar molecules—is a critical challenge that demands rigorous evaluation.[1] This guide provides a comprehensive framework for assessing the cross-reactivity of a hypothetical monoclonal antibody developed against ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate , a key intermediate in the synthesis of the antihypertensive drug Olmesartan.[2][3]
This document will delve into the rationale behind experimental design, provide detailed protocols for state-of-the-art cross-reactivity testing methods, and offer guidance on interpreting the resulting data. Our narrative is grounded in the principles of scientific integrity, ensuring that every protocol described is a self-validating system.
The Imperative of Cross-Reactivity Profiling
In diagnostics, a cross-reactive antibody can lead to false-positive results, while in therapeutics, it could result in off-target effects and potential toxicity.[1] The binding of an antibody to its antigen is a complex interaction governed by the three-dimensional shapes and chemical properties of the epitope and the antibody's paratope. Structurally similar molecules can sometimes fit into the antibody's binding site, leading to a cross-reaction.[4] Therefore, a thorough characterization of an antibody's cross-reactivity profile against a panel of structurally related compounds is a non-negotiable step in its validation.
For our target molecule, this compound, a logical panel of potential cross-reactants would include its precursor in the Olmesartan synthesis pathway, its immediate downstream product, the final active drug, and other commercially available drugs containing an imidazole core.[2][5]
Experimental Workflow for Cross-Reactivity Assessment
A systematic approach is essential to comprehensively characterize the cross-reactivity of a novel antibody. The following workflow outlines the key phases of this process, from initial screening to in-depth kinetic analysis.
Caption: A typical workflow for antibody cross-reactivity assessment.
Key Experimental Protocols
Hapten-Carrier Conjugation
Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)) to elicit an immune response for antibody production and for use in certain immunoassays.[6][7] This process typically involves a crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) which facilitates the formation of a stable amide bond between a carboxyl group on one molecule and a primary amine on another.[8]
Protocol for EDC-mediated Hapten-BSA Conjugation:
-
Dissolve the Hapten: Dissolve this compound in a suitable organic solvent (e.g., DMSO), and then dilute it in conjugation buffer (e.g., MES buffer, pH 4.7-6.0).
-
Prepare BSA Solution: Dissolve BSA in the conjugation buffer.
-
Activate the Hapten: Add EDC to the hapten solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Conjugation Reaction: Mix the activated hapten solution with the BSA solution. The final reaction mixture should have a molar excess of hapten to BSA.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Purification: Remove unconjugated hapten and byproducts by dialysis or using a spin desalting column.[6]
-
Characterization: Confirm successful conjugation and estimate the hapten-to-carrier ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[7]
Competitive ELISA
The cornerstone of cross-reactivity testing for small molecules is the competitive enzyme-linked immunosorbent assay (ELISA).[9][10] This assay measures the ability of potential cross-reactants to compete with the target analyte for binding to a limited amount of the specific antibody.
Caption: Principle of Competitive Immunoassay for Cross-Reactivity.
Detailed Protocol for Competitive ELISA:
-
Coating: Coat the wells of a microtiter plate with the hapten-carrier conjugate (e.g., this compound-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[11]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 3% BSA in PBS). Incubate for 1-2 hours at room temperature.[12]
-
Competition: In a separate plate or tubes, pre-incubate a constant, limiting concentration of the primary antibody with varying concentrations of the target analyte (for the standard curve) or the potential cross-reactants.
-
Incubation: Add the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature. During this step, the free analyte in the solution competes with the coated analyte for binding to the antibody.
-
Washing: Wash the plate as described in step 2 to remove unbound antibodies and analytes.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate as described in step 2 to remove the unbound secondary antibody.
-
Substrate Addition: Add a substrate for the enzyme (e.g., TMB). A color change will occur, with the intensity being inversely proportional to the concentration of the free analyte in the sample.[10]
-
Signal Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance using a microplate reader at the appropriate wavelength.
Data Analysis:
The data from the competitive ELISA is used to calculate the half-maximal inhibitory concentration (IC50) for the target analyte and each potential cross-reactant. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
A lower IC50 value indicates a higher binding affinity. A high percent cross-reactivity suggests that the antibody binds significantly to that analog.
| Compound | IC50 (nM) (Hypothetical) | % Cross-Reactivity (Hypothetical) |
| This compound (Target) | 10 | 100% |
| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | 50 | 20% |
| Olmesartan | 500 | 2% |
| Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | 1000 | 1% |
| Ketoconazole (Imidazole-containing drug) | >10,000 | <0.1% |
| Miconazole (Imidazole-containing drug) | >10,000 | <0.1% |
This table presents hypothetical data for illustrative purposes.
Surface Plasmon Resonance (SPR)
For a more in-depth analysis of binding kinetics, Surface Plasmon Resonance (SPR) is an invaluable tool.[13] SPR provides real-time, label-free data on the association (k_a) and dissociation (k_d) rates of the antibody-antigen interaction, from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_d / k_a).[14]
Protocol for SPR Analysis of Small Molecule Interactions:
-
Chip Selection and Preparation: Choose a sensor chip suitable for amine coupling (e.g., CM5).
-
Antibody Immobilization: Immobilize the primary antibody onto the sensor chip surface using standard amine coupling chemistry.[13] This involves activating the carboxymethylated dextran surface with a mixture of EDC and NHS, injecting the antibody for covalent linkage, and then deactivating any remaining active esters.
-
Analyte Injection: Inject a series of concentrations of the target analyte and each potential cross-reactant over the antibody-immobilized surface.
-
Data Acquisition: Monitor the binding events in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized antibody. This generates a sensorgram for each concentration.
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution (e.g., low pH glycine) that disrupts the antibody-analyte interaction without denaturing the immobilized antibody.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).
Data Interpretation:
A lower K_D value signifies a higher binding affinity. By comparing the K_D values for the target analyte and the potential cross-reactants, a quantitative measure of cross-reactivity can be obtained.
| Compound | ka (1/Ms) (Hypothetical) | kd (1/s) (Hypothetical) | KD (M) (Hypothetical) |
| This compound (Target) | 1.5 x 10⁵ | 1.5 x 10⁻³ | 1.0 x 10⁻⁸ |
| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | 8.0 x 10⁴ | 4.0 x 10⁻³ | 5.0 x 10⁻⁸ |
| Olmesartan | 2.0 x 10³ | 1.0 x 10⁻³ | 5.0 x 10⁻⁷ |
This table presents hypothetical data for illustrative purposes.
Western Blot
While less common for small molecules, Western blotting can be a useful qualitative tool to assess cross-reactivity if the target and its analogs can be conjugated to a carrier protein and immobilized on a membrane.[15]
Protocol for Western Blot Analysis:
-
Conjugate Preparation: Prepare BSA conjugates of the target analyte and potential cross-reactants.
-
SDS-PAGE and Transfer: Separate the conjugates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate. The presence and intensity of bands will indicate the degree of antibody binding to the different conjugates.
Conclusion
A comprehensive assessment of antibody cross-reactivity is a cornerstone of antibody validation, ensuring the reliability and safety of its application in research, diagnostics, and therapeutics. While no antibodies against this compound are currently described in the public domain, the methodologies and principles outlined in this guide provide a robust framework for any researcher embarking on the characterization of a novel antibody against this or any other small molecule. By employing a multi-tiered approach that combines initial screening with quantitative immunoassays and in-depth kinetic analysis, researchers can confidently define the specificity profile of their antibody and make informed decisions about its suitability for its intended application.
References
-
Laflamme, C. et al. (2019). The pharmacokinetic and metabolic profile of olmesartan medoxomil limits the risk of clinically relevant drug interaction. PubMed. Available at: [Link]
-
Gawroński, J. et al. (2019). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. MDPI. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. Available at: [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Olmesartan (HMDB0014420). HMDB. Available at: [Link]
-
Reddy, B. et al. (2017). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. NIH. Available at: [Link]
-
Pfizer. (n.d.). OLMESARTAN MEDOXOMIL. Pfizer. Available at: [Link]
-
Wadzinski, T. L. et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. ACS Publications. Available at: [Link]
-
BioOrganics. (n.d.). Olmesartan : Metabolites. BioOrganics. Available at: [Link]
-
Biomeda Corp. (n.d.). Competitive ELISA Protocol. Biomeda Corp. Available at: [Link]
- Google Patents. (n.d.). CN113336706B - Synthetic method for preparing olmesartan medoxomil intermediate by continuous flow. Google Patents.
-
Creative Diagnostics. (2021). Competitive ELISA. Creative Diagnostics. Available at: [Link]
-
ResearchGate. (n.d.). Structures of marketed drugs having imidazole ring. ResearchGate. Available at: [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Graphviz. (n.d.). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Graphviz. Available at: [Link]
-
Wikipedia. (n.d.). Imidazole. Wikipedia. Available at: [Link]
-
Graphviz. (n.d.). DOT Language. Graphviz. Available at: [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]
-
PubMed. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PubMed. Available at: [Link]
-
GraphViz Examples and Tutorial. (n.d.). Simple Graph. GraphViz. Available at: [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]
-
PubMed Central. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Available at: [Link]
-
Graphviz. (n.d.). User Guide. Graphviz. Available at: [Link]
-
Surface plasmon resonance. (n.d.). Biacore. Available at: [Link]
-
PubMed Central. (n.d.). Small Molecule Immunosensing Using Surface Plasmon Resonance. PMC. Available at: [Link]
-
SpringerLink. (n.d.). Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. SpringerLink. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
- Google Patents. (n.d.). US20020132256A1 - Method for the detection and measurement of hapten-conjugated biological binding entities by western and dot-blot using anti-hapten antibodies. Google Patents.
-
RayBiotech. (n.d.). Hapten-BSA Conjugation Kit. RayBiotech. Available at: [Link]
-
Pharmaffiliates. (n.d.). 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester. Pharmaffiliates. Available at: [Link]
-
PubMed. (n.d.). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. Available at: [Link]
-
G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. G-Biosciences. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. PubChem. Available at: [Link]
Sources
- 1. CN111170946A - Synthesis method of olmesartan intermediate - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and therapeutic potential of imidazole containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 11. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 12. biossusa.com [biossusa.com]
- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. US20020132256A1 - Method for the detection and measurement of hapten-conjugated biological binding entities by western and dot-blot using anti-hapten antibodies - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Benchmarking the Purity of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate from Different Suppliers
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate process of drug development and manufacturing, the quality of each component is paramount. Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate (EAPIC), a key intermediate in the synthesis of the widely used antihypertensive drug Olmesartan Medoxomil, is no exception.[][2] The purity of this intermediate directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] Even trace impurities can lead to downstream complications, including the formation of toxic byproducts, reduced API yield, and potential adverse patient reactions. Therefore, a rigorous and multi-faceted analytical approach to benchmark the purity of EAPIC from various suppliers is not just a quality control measure; it is a cornerstone of robust drug development.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the purity of EAPIC from different commercial sources. We will delve into the rationale behind selecting specific analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical data from three representative suppliers.
Experimental Design: A Multi-Orthogonal Approach to Purity Assessment
To obtain a comprehensive and reliable assessment of EAPIC purity, a multi-orthogonal analytical strategy is essential. This approach utilizes multiple analytical techniques that measure different physicochemical properties of the compound and its potential impurities.[4] For this guide, we will employ a triad of powerful analytical methods:
-
High-Performance Liquid Chromatography (HPLC): Considered the gold standard for purity analysis in the pharmaceutical industry, HPLC excels at separating complex mixtures with high resolution and sensitivity.[5] It is particularly effective for quantifying known and unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis or degradation processes.[6][7][8] The mass spectrometer provides definitive identification of separated components.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed structural information about the molecule and can be used for both qualitative and quantitative analysis.[9][10][11] It is a powerful tool for confirming the identity of the main component and for detecting impurities that may not be amenable to chromatographic techniques.
By combining these three techniques, we create a self-validating system that provides a high degree of confidence in the purity assessment.
Methodology and Protocols
Sample Preparation
For each analytical technique, samples from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) were prepared as follows:
-
Stock Solutions: A stock solution of each EAPIC sample was prepared by dissolving 10 mg of the solid in 10 mL of methanol to achieve a concentration of 1 mg/mL.
-
Working Solutions: Working solutions for each analytical method were prepared by diluting the stock solutions with the appropriate solvent as detailed in the respective protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
Rationale: A reverse-phase HPLC method with UV detection is a robust and widely used technique for the analysis of imidazole derivatives.[12][13][14] This method allows for the separation of EAPIC from potential polar and non-polar impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution was employed using:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the 1 mg/mL stock solution 1:10 with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
Workflow for HPLC Analysis:
Caption: Workflow for HPLC Purity Analysis of EAPIC.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Rationale: GC-MS is employed to detect and identify any volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents from the synthesis process.[15][16]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
Sample Preparation: Dilute the 1 mg/mL stock solution 1:5 with methanol.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS Impurity Profiling of EAPIC.
¹H NMR Spectroscopy Analysis
Rationale: ¹H NMR provides an orthogonal check of purity by confirming the chemical structure and identifying impurities based on their unique proton signals.[17][18] It is particularly useful for identifying structurally related impurities that may co-elute in chromatography.
Experimental Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve approximately 5 mg of each EAPIC sample in 0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds
-
Acquisition Time: 4 seconds
-
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate all signals. The chemical shift of TMS is set to 0.00 ppm.
Workflow for ¹H NMR Analysis:
Sources
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. reddit.com [reddit.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis - Analytice [analytice.com]
- 7. oshadhi.co.uk [oshadhi.co.uk]
- 8. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 11. jchps.com [jchps.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. ptfarm.pl [ptfarm.pl]
- 14. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. forskning.ruc.dk [forskning.ruc.dk]
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For scientists engaged in the synthesis and analysis of heterocyclic compounds, particularly imidazole derivatives which form the core of numerous therapeutic agents, unambiguous structural confirmation is a critical checkpoint. This guide provides a detailed spectroscopic comparison of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate , a key intermediate in the synthesis of high-value pharmaceuticals, with two of its structurally significant analogs: ethyl 2-propyl-1H-imidazole-5-carboxylate and ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate .
Through an in-depth analysis of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document will elucidate the distinct spectral fingerprints of each molecule. Understanding these differences is crucial for reaction monitoring, impurity profiling, and ensuring the integrity of the final active pharmaceutical ingredient.
Molecular Structures Under Investigation
To appreciate the nuances in the spectroscopic data, it is essential to first visualize the molecular architecture of the compounds . The core imidazole ring is substituted at positions 2, 4, and 5, with the key variations being the presence or absence of an acetyl group at C4 and its corresponding reduced form.
Figure 1: Chemical structures of the compared imidazole derivatives.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the three compounds. This data provides a quantitative basis for their differentiation.
Table 1: ¹H NMR Data (δ, ppm)
| Protons | This compound[1] | Ethyl 2-propyl-1H-imidazole-5-carboxylate | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate[1] |
| Imidazole NH | ~10.70 (br s) | ~12.5 (br s) | ~6.06 (br s) |
| Ethyl -OCH₂ CH₃ | 4.37 (q) | 4.30 (q) | 4.31 (q) |
| Ethyl -OCH₂CH₃ | 1.38 (t) | 1.35 (t) | 1.28 (t) |
| Propyl -CH₂ CH₂CH₃ | 2.79 (t) | 2.70 (t) | 2.66 (t) |
| Propyl -CH₂CH₂ CH₃ | 1.81 (sx) | 1.75 (sx) | 1.72 (sx) |
| Propyl -CH₂CH₂CH₃ | 1.00 (t) | 0.95 (t) | 0.92 (t) |
| Acetyl -CH₃ | 2.72 (s) | - | - |
| Hydroxyethyl -C(OH)(CH₃ )₂ | - | - | 1.59 (s, 6H) |
| Hydroxy -OH | - | - | 3.71 (s) |
Table 2: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | Ethyl 2-propyl-1H-imidazole-5-carboxylate | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate[1] |
| N-H Stretch | ~3100-3300 (broad) | ~3100-3300 (broad) | ~3196 (broad) |
| C=O Stretch (Ester) | ~1710-1730 | ~1700-1720 | 1711 |
| C=O Stretch (Acetyl) | ~1670-1690 | - | - |
| C=N Stretch (Imidazole) | ~1580-1620 | ~1580-1620 | ~1590 |
| O-H Stretch | - | - | ~3418 (broad) |
Table 3: Mass Spectrometry Data (m/z)
| Ion | This compound[1] | Ethyl 2-propyl-1H-imidazole-5-carboxylate | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate[1] |
| [M+H]⁺ | 225 | 183 | 241 |
| Molecular Weight | 224.26 | 182.22 | 240.30 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following are generalized protocols representative of standard analytical practices for the characterization of these imidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width is generally around 200-220 ppm.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Figure 2: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum. Background correction is applied to remove atmospheric (CO₂ and H₂O) absorptions.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC or GC.
-
Ionization: Electrospray ionization (ESI) is a common technique for these types of molecules as it is a soft ionization method that typically results in a prominent protonated molecular ion ([M+H]⁺).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Discussion and Interpretation of Spectral Data
The structural differences between the three imidazole derivatives give rise to distinct and predictable variations in their spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum is arguably the most informative for differentiating these compounds.
-
The Acetyl Group Signature: The most telling feature in the spectrum of This compound is the sharp singlet at approximately 2.72 ppm, corresponding to the three protons of the acetyl methyl group.[1] This signal is absent in the other two compounds.
-
Absence of C4-H Signal: In both the acetylated and the hydroxyethyl-substituted compounds, the proton at the C4 position of the imidazole ring is replaced by a substituent, leading to the absence of a signal in the aromatic region that would otherwise be present in a 2,5-disubstituted imidazole. Ethyl 2-propyl-1H-imidazole-5-carboxylate would be expected to show a signal for the C4-H proton.
-
The Hydroxyethyl Group Signature: Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate is uniquely identified by a singlet at approximately 1.59 ppm, integrating to six protons, which corresponds to the two methyl groups of the hydroxyethyl moiety.[1] A broad singlet for the hydroxyl proton is also observed, typically around 3.71 ppm, though its chemical shift can be variable.[1]
-
Propyl and Ethyl Groups: The signals for the propyl and ethyl groups are present in all three compounds and exhibit similar splitting patterns (triplets and quartets/sextets). However, the electron-withdrawing nature of the acetyl group in the target compound causes a slight downfield shift of the adjacent propyl and ethyl protons compared to the other analogs.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information for structural confirmation.
-
Carbonyl Carbons: A key differentiator is the presence of two distinct carbonyl signals in This compound : one for the ester carbonyl (around 160-165 ppm) and another for the acetyl carbonyl at a more downfield position (typically >190 ppm). The other two compounds will only exhibit the ester carbonyl signal.
-
Imidazole Ring Carbons: The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are sensitive to the nature of the substituents. The acetyl group at C4 will deshield this carbon, causing its signal to appear at a lower field compared to the corresponding carbon in the other analogs.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of specific functional groups.
-
Carbonyl Stretching: The IR spectrum of This compound is characterized by two distinct C=O stretching bands. The ester carbonyl typically absorbs in the range of 1710-1730 cm⁻¹, while the conjugated acetyl carbonyl appears at a slightly lower wavenumber, around 1670-1690 cm⁻¹. The presence of two carbonyl absorptions is a strong indicator of the target molecule's structure.
-
Hydroxyl Stretching: Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate is readily identified by a broad O-H stretching band in the region of 3200-3500 cm⁻¹, which is absent in the other two compounds.[1]
Mass Spectrometry
Mass spectrometry provides the molecular weight of the compounds, which is a fundamental piece of identifying information.
-
Molecular Ion Peak: The protonated molecular ion peak ([M+H]⁺) for each compound will be distinct, reflecting their different molecular formulas: m/z 225 for the acetylated compound, m/z 183 for the non-acetylated analog, and m/z 241 for the hydroxyethyl derivative.[1]
Conclusion
The spectroscopic analysis of this compound and its related compounds demonstrates that each molecule possesses a unique spectral fingerprint. The presence of the acetyl group introduces characteristic signals in the ¹H NMR (singlet at ~2.72 ppm), ¹³C NMR (carbonyl signal >190 ppm), and IR (C=O stretch at ~1670-1690 cm⁻¹) spectra, which are absent in the non-acetylated analog. Similarly, the hydroxyethyl derivative is clearly identified by its unique ¹H NMR signals for the methyl and hydroxyl protons and a broad O-H stretch in the IR spectrum. Mass spectrometry provides definitive confirmation of the molecular weight of each compound. By leveraging this comprehensive suite of spectroscopic techniques, researchers and drug development professionals can confidently identify and differentiate these important imidazole derivatives, ensuring the quality and integrity of their scientific endeavors.
References
-
Asian Journal of Research in Chemistry. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. [Link]
-
Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]
-
PubChem. This compound. [Link]
-
PubChem. Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
Sources
cost-benefit analysis of different synthesis methods for ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
An Objective Guide for Researchers and Process Chemists
A Cost-Benefit Analysis of Synthesis Methods for Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
The strategic selection of a synthetic route is a critical decision in chemical research and pharmaceutical development, directly impacting project timelines, costs, and overall feasibility. This compound is a key heterocyclic building block, notably serving as an intermediate in the synthesis of angiotensin II receptor blockers like Olmesartan.[1][] This guide provides a detailed comparative analysis of two primary synthetic methodologies for this target molecule: the multicomponent Radziszewski synthesis and a linear approach via an α-haloketone, akin to the Bredereck methodology. Our focus is to dissect the trade-offs between these routes, providing the data-driven insights necessary for researchers and drug development professionals to make informed strategic decisions.
Method 1: The Radziszewski Multicomponent Synthesis
The Radziszewski (or Debus-Radziszewski) synthesis is a classic and powerful one-pot method for constructing the imidazole core.[3][4][5] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. For our target molecule, this translates to the reaction of an appropriate β-keto ester, butyraldehyde, and ammonium acetate.
Reaction Scheme & Rationale
The reaction condenses ethyl 2,3-dioxobutanoate (the dicarbonyl component), butyraldehyde (providing the 2-position propyl group), and ammonium acetate, which serves as the ammonia source.
Reaction: Ethyl 2,3-dioxobutanoate + Butyraldehyde + 2 NH₄OAc → this compound
Causality Behind Experimental Choices:
-
Ammonium Acetate: This reagent is chosen not only as the source of ammonia but also because the acetate ion acts as a mild base to catalyze the condensation steps. Using a buffered ammonia source prevents the side reactions that can occur at very high or low pH.
-
Solvent: Glacial acetic acid is a common solvent as it effectively dissolves the reactants and intermediates while also acting as a catalyst for the dehydration steps required for cyclization.[6]
-
One-Pot Nature: The primary advantage is atom economy and process simplification. All components are mixed, and the reaction proceeds to the final product without the need to isolate intermediates, saving time, solvent, and material losses.[5]
Trustworthiness & In-Process Validation: This reaction is a self-validating system. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde and dicarbonyl starting materials. The final product's identity and purity are unequivocally confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry, with purification typically achieved through simple recrystallization.
Workflow Visualization: Radziszewski Synthesis
Caption: High-level workflow for the one-pot Radziszewski synthesis.
Method 2: Synthesis from an α-Haloketone (Bredereck-type)
This linear approach involves the cyclization of an α-haloketone with an amidine. It is a reliable and often high-yielding method for constructing specifically substituted imidazoles. A key advantage is the regiochemical control offered by the pre-defined connectivity of the starting materials.
Reaction Scheme & Rationale
This synthesis proceeds by reacting ethyl 2-chloroacetoacetate with butyramidine. The butyramidine provides the N-C-N fragment with the propyl group already in place.
Reaction: Ethyl 2-chloroacetoacetate + Butyramidine → this compound
Causality Behind Experimental Choices:
-
α-Haloketone: Ethyl 2-chloroacetoacetate is an ideal starting material. The chlorine atom at the α-position is an excellent leaving group, activating the site for nucleophilic attack by the amidine nitrogen.
-
Amidine: Butyramidine is the complementary fragment. It is often generated in situ from its more stable hydrochloride salt by the addition of a base like sodium ethoxide or triethylamine. The base is critical to deprotonate the amidinium salt, unmasking the nucleophilic amidine.
-
Solvent: Anhydrous ethanol is a common choice. It readily dissolves the reactants and is compatible with bases like sodium ethoxide.
Trustworthiness & In-Process Validation: The reaction's progress is readily tracked via TLC. The disappearance of the ethyl 2-chloroacetoacetate spot indicates consumption of the limiting reagent. Purification is typically achieved by column chromatography to remove any side products or unreacted starting materials. The final structure is confirmed by standard spectroscopic methods (NMR, MS). A similar process is described for a related dicarboxylate, demonstrating the viability of this approach.[1]
Workflow Visualization: α-Haloketone Synthesis
Caption: High-level workflow for the linear α-haloketone synthesis.
Quantitative & Qualitative Cost-Benefit Analysis
The optimal synthesis route is dictated by a balance of factors including raw material cost, yield, process complexity, and safety.
| Parameter | Method 1: Radziszewski Synthesis | Method 2: α-Haloketone Synthesis |
| Starting Materials | Butyraldehyde, Ethyl 2,3-dioxobutanoate, Ammonium Acetate | Ethyl 2-chloroacetoacetate, Butyramidine HCl, Base (e.g., NaOEt) |
| Material Cost | Generally lower; uses basic, commodity chemicals. | Moderate; Butyramidine HCl and ethyl 2-chloroacetoacetate are specialty reagents. |
| Typical Yield | Moderate (40-60%) | Good to High (65-85%)[1] |
| Process Complexity | Low (One-pot reaction) | Moderate (Requires base addition, potentially anhydrous conditions) |
| Reaction Time | Moderate (4-12 hours) | Moderate (6-10 hours) |
| Purification Method | Simpler (Often recrystallization) | More complex (Often requires column chromatography) |
| Waste Stream | Benign (Water, acetic acid) | Contains halogenated salts and requires organic solvents for chromatography. |
| Safety Profile | Low hazard. | Moderate hazard; Ethyl 2-chloroacetoacetate is a lachrymator. |
| Scalability | Excellent due to one-pot nature. | Good, but requires careful handling of reagents and potentially larger volumes for chromatography. |
Detailed Experimental Protocols
Protocol 1: Radziszewski Synthesis
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glacial acetic acid (100 mL).
-
Reactant Addition: Add ethyl 2,3-dioxobutanoate (1.0 eq), butyraldehyde (1.1 eq), and ammonium acetate (2.5 eq).
-
Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 6 hours, monitoring the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring.
-
Isolation: Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate. The product will often precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.
Protocol 2: α-Haloketone Synthesis
-
Setup: In a 250 mL three-necked flask under a nitrogen atmosphere, equipped with a magnetic stirrer and reflux condenser, prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol (80 mL).
-
Amidine Generation: Add butyramidine hydrochloride (1.0 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature to form the free amidine.
-
Reactant Addition: Add ethyl 2-chloroacetoacetate (1.0 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) for 8 hours. Monitor the consumption of the chloro-ester by TLC.
-
Workup: After cooling, remove the ethanol under reduced pressure. Partition the residue between ethyl acetate (100 mL) and water (100 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting crude oil/solid by flash column chromatography on silica gel to obtain the final product.
Conclusion and Recommendations
The selection between the Radziszewski and α-haloketone routes for synthesizing this compound is a classic process chemistry dilemma that balances elegance and efficiency against cost and practicality.
-
The Radziszewski Synthesis is superior for large-scale production and cost-sensitive projects . Its one-pot nature, use of inexpensive starting materials, and simple workup make it highly scalable and economically favorable. The trade-off is a typically more moderate yield.
-
The α-Haloketone Synthesis is the preferred method for laboratory-scale synthesis where yield is the primary driver . It offers higher, more reliable yields and excellent regiochemical control. However, the higher cost of starting materials, the need for chromatographic purification, and the handling of a lachrymatory reagent make it less appealing for industrial-scale manufacturing.
For academic research or early-stage discovery where material quantity is paramount, the α-haloketone route is recommended. For process development and commercial synthesis, optimizing the Radziszewski reaction is the more prudent and economically viable path forward.
References
-
Journal of Chemical and Pharmaceutical Research (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]
-
Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208. [Link]
-
Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708. [Link]
-
Weidenhagen, R. (1937). Eine neue Synthese von Imidazol-derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 70(3), 570-575. [Link]
-
Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
-
PubChem. This compound. [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3939-3956. [Link]
-
Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
